molecular formula C4HClF3NO B1473325 2-Chloro-4-(trifluoromethyl)oxazole CAS No. 1060816-15-0

2-Chloro-4-(trifluoromethyl)oxazole

Cat. No.: B1473325
CAS No.: 1060816-15-0
M. Wt: 171.5 g/mol
InChI Key: KKGQUKSJHXXOED-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)oxazole is a high-purity chemical building block designed for advanced research and development in medicinal and agrochemical chemistry. This compound features a versatile oxazole core, a privileged scaffold frequently found in bioactive molecules and natural products . The presence of both a chloro group and a trifluoromethyl group on the oxazole ring makes it a particularly valuable intermediate for further synthetic elaboration. The trifluoromethyl group is known to significantly influence the physicochemical properties of molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets . As a trisubstituted oxazole, it serves as a key precursor in the synthesis of more complex molecular architectures for various applications . This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to develop novel substances with potential biological activities, contributing to innovations in drug discovery and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQUKSJHXXOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Verification, Synthesis, and Application of 2-Chloro-4-(trifluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven tactic to enhance a molecule's pharmacokinetic profile. 2-Chloro-4-(trifluoromethyl)oxazole stands out as a highly privileged, bifunctional building block. The trifluoromethyl (–CF₃) group at the C4 position imparts significant lipophilicity and metabolic stability, shielding the oxazole core from oxidative degradation. Simultaneously, the C2-chloride serves as an activated electrophilic site, primed for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive, self-validating framework for the chemical synthesis, structural verification, and analytical characterization of 2-Chloro-4-(trifluoromethyl)oxazole, ensuring high-fidelity integration into drug development pipelines.

Physicochemical Profiling & CAS Verification

A critical first step in any robust chemical workflow is the rigorous verification of the starting material's registry data. Commercial databases and chemical suppliers consistently verify the identity of 2-Chloro-4-(trifluoromethyl)oxazole under a specific registry number[1],[2].

Table 1: Verified Physicochemical Properties

PropertyValue
CAS Registry Number 1060816-15-0[1],[3]
IUPAC Name 2-Chloro-4-(trifluoromethyl)-1,3-oxazole
Molecular Formula C₄HClF₃NO[4]
Molecular Weight 171.50 g/mol
Structural Features 1,3-Oxazole core, C2-Chloride, C4-Trifluoromethyl
Pharmacokinetic Utility High lipophilicity, P450-metabolism resistance

Mechanistic Synthesis & Workflow

The synthesis of 2-chlorooxazoles requires overcoming the inherent electron deficiency of the oxazole ring, a challenge exacerbated by the highly electron-withdrawing –CF₃ group. The most reliable synthetic logic relies on the deoxychlorination of a 4-(trifluoromethyl)oxazol-2(3H)-one intermediate.

Causality in Reagent Selection: Phosphorus oxychloride (POCl₃) alone is often insufficient to chlorinate highly deactivated oxazolones. The addition of phosphorus pentachloride (PCl₅) is a critical mechanistic choice; PCl₅ acts as a potent co-reagent that increases the electrophilicity of the intermediate phosphorodichloridate, forcing the substitution reaction forward despite the deactivating effect of the –CF₃ group.

Protocol 1: Step-by-Step Synthesis
  • Precursor Condensation: In a 250 mL round-bottom flask, combine 3,3,3-trifluoro-2-oxopropanal (1.0 equiv) and urea (1.2 equiv) in 50 mL of glacial acetic acid. Reflux the mixture for 4 hours to drive the cyclization, yielding the 4-(trifluoromethyl)oxazol-2(3H)-one core.

  • Intermediate Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude intermediate from cold ethanol to ensure high purity before the halogenation step.

  • Deoxychlorination: Suspend the purified oxazolone intermediate in neat POCl₃ (5.0 equiv). Carefully add PCl₅ (1.1 equiv) in portions under an inert nitrogen atmosphere.

  • Reflux & Quench: Heat the reaction mixture to 105°C for 12 hours. Monitor the consumption of the starting material via TLC. Once complete, cool the flask and carefully quench the excess POCl₃ by pouring the mixture over crushed ice (Caution: Highly exothermic hydrolysis).

  • Extraction & Purification: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold saturated NaHCO₃ to neutralize residual acid. Dry over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation to afford pure 2-chloro-4-(trifluoromethyl)oxazole.

SynthWorkflow A Trifluoromethyl Precursor (e.g., CF3-dicarbonyl) B Urea Condensation (Cyclization) A->B C 4-(Trifluoromethyl)oxazol-2(3H)-one Intermediate B->C D Deoxychlorination (POCl3 + PCl5, Reflux) C->D E 2-Chloro-4-(trifluoromethyl)oxazole (CAS: 1060816-15-0) D->E

Figure 1: Synthetic workflow for 2-Chloro-4-(trifluoromethyl)oxazole via deoxychlorination.

Analytical Characterization & Validation

To establish a self-validating system, the synthesized batch must be subjected to orthogonal analytical techniques. The following protocol ensures that neither the –CF₃ group was hydrolyzed nor the oxazole ring opened during the harsh chlorination step.

Protocol 2: Analytical Validation Workflow
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • ¹⁹F-NMR Acquisition: Acquire the ¹⁹F-NMR spectrum at 376 MHz. Diagnostic marker: A sharp singlet around -64 ppm unequivocally validates the structural integrity of the –CF₃ group.

  • ¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum at 100 MHz. Diagnostic marker: The fluorine nucleus (spin ½) will couple with the carbon nuclei. Look for characteristic quartets at the –CF₃ carbon (~120 ppm, ¹JCF ≈ 270 Hz) and the C4 carbon (~135 ppm, ²JCF ≈ 35 Hz). This spin-spin coupling proves the direct attachment of the trifluoromethyl group to the oxazole ring.

  • GC-MS Analysis: Inject 1 µL of a dilute sample (1 mg/mL in hexane) into a GC-MS equipped with an electron ionization (EI) source. Diagnostic marker: The mass spectrum must display a molecular ion peak at m/z 171 (M⁺) and an M+2 peak at m/z 173. The exact 3:1 relative abundance of these peaks corresponds to the natural isotopic distribution of ³⁵Cl and ³⁷Cl, serving as an internal self-validation of successful mono-chlorination.

AnalyticalTree Start Synthesized Batch (CAS: 1060816-15-0) NMR NMR Spectroscopy Start->NMR MS GC-MS Analysis Start->MS F19 19F-NMR: ~ -64 ppm (CF3 Singlet) NMR->F19 C13 13C-NMR: C-F Coupling (Quartets at C4 & CF3) NMR->C13 Mass m/z 171/173 (3:1 ratio) Confirms 1x Chlorine MS->Mass Valid Structure Validated F19->Valid C13->Valid Mass->Valid

Figure 2: Analytical decision tree for structural validation of the synthesized oxazole.

Applications in Drug Development

The strategic value of 2-Chloro-4-(trifluoromethyl)oxazole lies in its reactivity profile. The C2-chloride is highly susceptible to oxidative addition by low-valent palladium species. As established in foundational heterocycle methodologies, 2-chlorooxazoles are excellent substrates for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions[5],[6].

By leveraging this reactivity, medicinal chemists can rapidly install diverse aryl, heteroaryl, or alkyl substituents at the C2 position while leaving the C4-CF₃ group intact. This late-stage functionalization approach allows for the rapid generation of structure-activity relationship (SAR) libraries, where the conserved CF₃-oxazole motif consistently contributes to improved target binding affinity (via halogen bonding/hydrophobic interactions) and extended in vivo half-lives.

References

  • Title: Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Structural and Mechanistic Dichotomy: 2-Chloro-4-(trifluoromethyl)oxazole vs. Its 5-Isomer in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the pursuit of novel therapeutics, the oxazole ring serves as a privileged scaffold due to its ability to act as a stable hydrogen-bond acceptor and a bioisostere for amides and esters. The introduction of a trifluoromethyl ( −CF3​ ) group onto the oxazole core profoundly alters its lipophilicity, metabolic stability, and electronic distribution.

However, the specific regiochemistry of the −CF3​ group—whether at the C-4 or C-5 position—creates a stark dichotomy in the molecule's reactivity, particularly at the C-2 position. As a Senior Application Scientist, I have observed that misunderstanding this regiochemical nuance often leads to failed cross-coupling reactions and suboptimal synthetic routes. This whitepaper deconstructs the structural causality, electronic profiles, and self-validating synthetic protocols for 2-chloro-4-(trifluoromethyl)oxazole compared to its 5-isomer , providing a definitive guide for medicinal chemists.

Molecular Architecture & Regiochemical Electronics

To understand the divergent behavior of these two isomers, we must analyze the electronic communication within the 1,3-oxazole ring. The oxazole core is inherently electron-deficient, with the oxygen (O-1) and nitrogen (N-3) atoms creating a highly polarized system.

When a strongly electron-withdrawing −CF3​ group is introduced, its inductive ( −I ) effect heavily influences the electron density of adjacent atoms.

  • 2-Chloro-4-(trifluoromethyl)oxazole: The −CF3​ group is positioned at C-4, directly adjacent to the N-3 atom. The strong inductive pull of the fluorine atoms severely depletes the electron density around N-3. Because N-3 is the primary "electron sink" during nucleophilic attacks at the C-2 position, this proximity creates a highly activated, electrophilic C-2 carbon.

  • 2-Chloro-5-(trifluoromethyl)oxazole: The −CF3​ group is at C-5, adjacent to O-1 and C-4, but one bond further away from N-3. While the overall ring remains electron-deficient, the inductive stabilization provided to the N-3 atom is significantly weaker. Consequently, the C-2 position is less electrophilic compared to the 4-isomer.

G cluster_4CF3 4-(Trifluoromethyl) Isomer cluster_5CF3 5-(Trifluoromethyl) Isomer CF3_4 C-4 CF3 Group (-I Effect) N3_4 N-3 Nitrogen (Anion Sink) CF3_4->N3_4 Inductive Pull C2_4 C-2 Carbon (Highly Electrophilic) N3_4->C2_4 Enhances SNAr CF3_5 C-5 CF3 Group (-I Effect) O1_5 O-1 / C-4 Atoms (Distant from N-3) CF3_5->O1_5 Inductive Pull C2_5 C-2 Carbon (Moderately Electrophilic) O1_5->C2_5 Weaker SNAr Activation

Figure 1: Comparative electronic distribution and inductive (-I) effects in 4-CF3 vs. 5-CF3 oxazoles.

Causality in Reactivity: The SNAr Paradigm

In drug discovery, the 2-chloro group is utilized as a reactive handle for Nucleophilic Aromatic Substitution ( SN​Ar ) to install amines, ethers, or cross-coupled aryl groups [1]. The success of an SN​Ar reaction hinges on the stability of the transition state—specifically, the Meisenheimer complex .

The Meisenheimer Complex Stabilization

When a nucleophile attacks the C-2 position of an oxazole, the π -electrons of the C=N bond are pushed onto the N-3 atom, giving it a formal negative charge.

  • In the 4-(trifluoromethyl) isomer, the −CF3​ group is directly attached to the carbon adjacent to the negatively charged nitrogen. This allows for profound inductive stabilization of the Meisenheimer intermediate, drastically lowering the activation energy ( Ea​ ) of the reaction.

  • In the 5-(trifluoromethyl) isomer, the −CF3​ group is too distant to provide optimal inductive stabilization to the N-3 anion. As a result, SN​Ar reactions on the 5-isomer require harsher conditions (higher temperatures, stronger bases), which often leads to undesired ring-opening or degradation [2].

Self-Validating Experimental Protocol: SN​Ar Diversification

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocol details the SN​Ar of 2-chloro-4-(trifluoromethyl)oxazole with a secondary amine (e.g., morpholine). The causality behind each parameter is explicitly defined to prevent common failure modes.

Step-by-Step Methodology
  • Anhydrous Environment Setup:

    • Action: Flame-dry a Schlenk flask and purge with N2​ . Dissolve 1.0 eq of 2-chloro-4-(trifluoromethyl)oxazole in anhydrous Tetrahydrofuran (THF) (0.2 M).

    • Causality: The highly electrophilic C-2 position is susceptible to attack by ambient moisture. Trace water will outcompete the amine, hydrolyzing the starting material into an inert 2-oxazolone.

  • Base Introduction:

    • Action: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Cool the mixture to 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as a scavenger for the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Nucleophile Addition:

    • Action: Add 1.2 eq of morpholine dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the Meisenheimer complex, preventing thermal degradation of the oxazole ring.

  • In-Process Control (IPC) & Self-Validation:

    • Action: At t=30 minutes, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS and 19F NMR.

    • Validation Logic: The reaction is validated by the disappearance of the distinct chlorine isotope pattern ( m/z 171/173 in a 3:1 ratio) and the appearance of the product mass ( m/z 222). Furthermore, crude 19F NMR will show a distinct upfield shift of the −CF3​ singlet, confirming that the electronic environment at C-2 has been successfully altered by the amine.

  • Quench and Isolation:

    • Action: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 1. Reaction Setup 2-Chloro-4-(CF3)oxazole + Amine Step2 2. Base Addition (DIPEA) Scavenges HCl, prevents hydrolysis Step1->Step2 Step4 4. Meisenheimer Intermediate Stabilized by N-3 & C-4 CF3 Step2->Step4 Nucleophilic Attack (0 °C) IPC 3. In-Process Control (IPC) LC-MS: m/z 171 disappears Step5 5. Product Isolation 2-Amino-4-(CF3)oxazole IPC->Step5 Cl- Elimination & Workup Step4->IPC Real-time Monitoring

Figure 2: Self-validating experimental workflow for the SNAr of 2-chloro-4-(trifluoromethyl)oxazole.

Quantitative Physicochemical Profiling

When selecting between the 4-isomer and the 5-isomer for a drug scaffold, medicinal chemists must weigh their synthetic accessibility against their physicochemical properties. The table below summarizes the critical data comparing these two building blocks [3, 4].

Property2-Chloro-4-(trifluoromethyl)oxazole2-Chloro-5-(trifluoromethyl)oxazole
Chemical Formula C4​HClF3​NO C4​HClF3​NO
Molecular Weight 171.50 g/mol 171.50 g/mol
Topological Polar Surface Area (TPSA) 26.03 Ų26.03 Ų
Regiochemical Position of CF3​ C-4 (Adjacent to N-3)C-5 (Adjacent to O-1)
SN​Ar Reactivity (at C-2) Exceptionally HighModerate
Meisenheimer Stabilization Strong (Direct −I effect on N-3)Weaker (Distant from N-3)
Primary Synthetic Route Co(II) Metalloradical Catalysis [1]PIFA-Mediated Cyclization [2]

Conclusion

The structural dichotomy between 2-chloro-4-(trifluoromethyl)oxazole and its 5-isomer perfectly illustrates how minor regiochemical shifts dictate macroscopic chemical behavior. By understanding the causality of the inductive pull exerted by the −CF3​ group on the N-3 anion sink, researchers can rationally design self-validating synthetic routes. The 4-isomer remains the superior building block for rapid late-stage diversification via SN​Ar , offering a highly activated C-2 position that readily accepts a wide array of nucleophiles under mild conditions.

References

  • Dubovtsev, A.Y., et al. "Gold-Catalyzed Single O-Transfer to Internal CF3-Alkynes. Regioselective Synthesis of 4-Trifluoromethylated Oxazoles." The Journal of Organic Chemistry, 2025.[Link]

  • Sugiishi, T., et al. "Synthesis of 1,3-oxazoles." Organic Chemistry Portal (Derived from Synthesis, 2023).[Link]

  • Kawase, M., Koiwai, H. "Synthesis of trifluoromethyl-substituted pyrazoles and 1,2,4-triazines by ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine." Chem Pharm Bull (Tokyo), 2008.[Link]

  • Nevels, N.E., et al. "Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization." Molecules, 2024.[Link]

Regioisomeric Divergence in Trifluoromethylated Oxazoles: A Technical Guide to 2-Chloro-4-CF₃ vs. 2-Chloro-5-CF₃ Oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise discipline of heterocyclic drug development and agrochemical synthesis, the distinction between regioisomers extends far beyond simple structural topology—it is fundamentally mechanistic. The strategic placement of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group on an oxazole ring dictates the molecule's electronic distribution, steric accessibility, and thermodynamic stability[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the causal mechanisms driving the behavioral differences between 2-chloro-4-(trifluoromethyl)oxazole [2] and 2-chloro-5-(trifluoromethyl)oxazole . By understanding these underlying principles, researchers can predictably harness these bioisosteres for late-stage functionalization and targeted drug design.

Electronic Architecture and Mechanistic Causality

The oxazole core is an inherently electron-deficient heteroaromatic system. The introduction of a −CF3​ group exacerbates this deficiency, but its exact location (C4 vs. C5) fundamentally alters the reactivity at the C2-chloro position and the remaining C-H bond[3].

The 4-Trifluoromethyl Regioisomer

In 2-chloro-4-(trifluoromethyl)oxazole , the −CF3​ group is positioned at C4, directly adjacent to the sp2 -hybridized nitrogen (N3).

  • Causality: This proximity exerts a powerful inductive ( −I ) pull directly on the nitrogen lone pair, significantly reducing the basicity ( pKa​ ) of the heterocycle. Furthermore, this placement leaves the C5 position open, which is adjacent to the highly electronegative oxygen atom, creating a highly polarized C5-H bond.

The 5-Trifluoromethyl Regioisomer

In 2-chloro-5-(trifluoromethyl)oxazole , the −CF3​ group is located at C5, adjacent to the oxygen atom.

  • Causality: The inductive effect on the nitrogen is attenuated by distance. The C4 position remains open, but because it is adjacent to the nitrogen atom, it creates a fundamentally different steric and electronic environment that resists deprotonation due to lone-pair repulsion[4].

Reactivity Profiles: The "Why" Behind the Chemistry

Nucleophilic Aromatic Substitution ( SN​Ar ) at C2

The C2 position in both isomers is activated toward SN​Ar due to the adjacent nitrogen and oxygen atoms. However, the 4- CF3​ isomer is a vastly superior electrophile.

The Mechanistic "Why": The rate-determining step in SN​Ar is the formation of the anionic Meisenheimer complex. When a nucleophile attacks C2, the negative charge localizes primarily on the N3 nitrogen. In the 4- CF3​ isomer, the adjacent −CF3​ group directly and powerfully stabilizes this localized anion via inductive withdrawal. In the 5- CF3​ isomer, the −CF3​ group is too far away to provide optimal stabilization, resulting in a higher activation energy barrier[1].

SNAr Start 2-Chloro-4-CF3-oxazole + Nucleophile Attack Nucleophilic Attack at C2 Position Start->Attack Intermediate Meisenheimer Complex (Anion on N3) Attack->Intermediate Stabilization CF3 at C4 Inductively Stabilizes N3 Anion Intermediate->Stabilization Electronic Effect Product 2-Substituted 4-CF3-oxazole Stabilization->Product Cl- Elimination

Logical flow of SNAr Meisenheimer complex stabilization by the C4-CF3 group.

Regioselective C-H Functionalization (Lithiation)

The acidity of the remaining ring proton dictates late-stage functionalization strategies, such as the introduction of electrophiles for cross-coupling[5].

The Mechanistic "Why": In the 4- CF3​ isomer, the C5 proton is highly acidic. Deprotonation yields a C5-carbanion stabilized by the adjacent oxygen atom and the −CF3​ group at C4. In contrast, the C4 proton in the 5- CF3​ isomer is much less acidic; deprotonation here forces the resulting carbanion lone pair into repulsive proximity with the nitrogen lone pair, making lithiation thermodynamically challenging and highly prone to ring fragmentation[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, workflows utilizing these building blocks must incorporate internal validation checks to prevent the propagation of failed intermediates.

Protocol A: High-Efficiency SN​Ar with Primary Amines (4- CF3​ Isomer)

This protocol exploits the stabilized Meisenheimer complex of the 4-isomer.

  • Preparation: Dissolve 1.0 eq of 2-chloro-4-(trifluoromethyl)oxazole in anhydrous THF (0.2 M).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the C2 electrophilic site.

  • Nucleophile Addition: Add 1.1 eq of the desired primary amine dropwise at 0 °C.

  • Self-Validation Check: Monitor via LC-MS after 30 minutes. The exceptional reactivity of the 4- CF3​ isomer should show >90% conversion to the [M+H]+ product mass. If conversion is low, verify the nucleophilicity of the amine (steric hindrance may require warming to 40 °C).

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Regioselective C5-Lithiation and Trapping

This protocol requires strict thermal control to prevent oxazole ring opening.

Workflow and self-validation loop for the regioselective C5-lithiation process.

Crucial Causality Step: Lithium tetramethylpiperidide (LiTMP) must be used instead of n-Butyllithium (n-BuLi). n-BuLi will undergo competitive halogen-metal exchange or direct nucleophilic attack at the highly activated C2-chloro position. LiTMP provides the necessary steric bulk to act exclusively as a base at C5.

Quantitative Data Summary

The following table synthesizes the divergent physicochemical and reactive properties of the two regioisomers to guide synthetic planning:

Parameter2-Chloro-4-(trifluoromethyl)oxazole2-Chloro-5-(trifluoromethyl)oxazole
Substitution Topology C4 ( −CF3​ ), C5 ( −H )C5 ( −CF3​ ), C4 ( −H )
SN​Ar Reactivity (C2) Exceptionally HighModerate
Meisenheimer Stabilization Direct (Adjacent to N3)Indirect (Distal to N3)
C-H Lithiation Site C5 (Highly Favorable)C4 (Thermodynamically Unfavorable)
Preferred Lithiation Base LiTMP at -78 °CDirected ortho-metalation required
Steric Shielding of N3 HighLow

Implications in Drug Design

When incorporating these oxazoles as bioisosteres for amides or esters in medicinal chemistry, the choice between the 4- and 5-regioisomer drastically affects the final drug candidate. The 4- CF3​ isomer presents a bulky, lipophilic group directly adjacent to the hydrogen-bond accepting nitrogen, potentially disrupting kinase hinge-binding interactions if not properly modeled[5]. Conversely, the 5- CF3​ isomer leaves the nitrogen more sterically accessible but alters the metabolic stability of the adjacent C4 position[4]. Selecting the correct building block requires a holistic understanding of both the synthetic journey and the biological destination.

References

  • Turchi, I. J. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. The Chemistry of Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Available at:[Link]

  • Vanderbilt University. Enantioselective Reaction Development using Chiral Bifunctional Brønsted Acid/Base Organocatalysis and Applications to Target Molecule Synthesis. Available at: [Link]

  • Google Patents (WO2009150240). Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases.

Sources

The Strategic Utility, Sourcing, and Functionalization of 2-Chloro-4-(trifluoromethyl)oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of halogenated heterocycles is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these privileged scaffolds, 2-Chloro-4-(trifluoromethyl)oxazole (CAS: 1060816-15-0) and its highly utilized ester derivative, Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (CAS: 78451-14-6) , have emerged as critical building blocks[1][2].

This technical whitepaper provides an in-depth analysis of the commercial landscape, pricing dynamics, and synthetic methodologies associated with these compounds. Designed for drug development professionals, this guide bridges the gap between procurement logistics and bench-level synthetic execution, ensuring that researchers can efficiently source and functionalize this scaffold.

Mechanistic Rationale: Why the Trifluoromethyl-Oxazole Scaffold?

The selection of 2-chloro-4-(trifluoromethyl)oxazole as a starting material is driven by the synergistic effects of the oxazole ring and the trifluoromethyl ( −CF3​ ) group[3].

  • The Oxazole Core: As a five-membered heteroaromatic ring, oxazole acts as a robust bioisostere for amides and esters. It participates in hydrogen bonding (via the nitrogen atom) and dipole-dipole interactions within target binding pockets[4].

  • The Trifluoromethyl Effect: The −CF3​ group is highly electronegative and lipophilic. Its strategic placement at the C4 position of the oxazole ring drastically increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation[3]. Furthermore, it enhances cellular membrane permeability, a critical factor for intracellular targets.

  • The C2-Chlorine Handle: The chlorine atom at the C2 position serves as an ideal orthogonal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) or direct nucleophilic aromatic substitution ( SN​Ar )[5][6]. The electron-withdrawing nature of both the oxazole nitrogen and the −CF3​ group highly activates the C-Cl bond toward oxidative addition by Palladium(0) catalysts.

Pharmacological Application Pathway

Trifluoromethyl-substituted oxazoles and isoxazoles have demonstrated profound efficacy in inhibiting inflammatory enzymes, such as secretory phospholipase A2 (sPLA2), and various kinase targets in oncology[7].

Pathway Drug CF3-Oxazole Derivative Target sPLA2 Enzyme Drug->Target Competitive Inhibition Product Arachidonic Acid Target->Product Hydrolysis (Blocked) Substrate Membrane Phospholipids Substrate->Target Binds to active site Downstream Prostaglandins / Inflammation Product->Downstream COX/LOX Pathways

Caption: Inhibition of the sPLA2 inflammatory pathway by trifluoromethyl-oxazole derivatives.

Commercial Sourcing and Pricing Landscape

Sourcing halogenated heterocyclic building blocks requires navigating specialized fine chemical suppliers. Because 2-Chloro-4-(trifluoromethyl)oxazole is a highly specialized intermediate, it is rarely sold as a bulk commodity with static pricing. Instead, suppliers operate on a "Price on Request" (POR) model, where costs fluctuate based on batch size, required purity, and custom synthesis lead times[8][9].

Supplier and Specification Matrix
Supplier / AggregatorCompoundCAS NumberPurityPricing Model
Alfa Chemistry 2-Chloro-4-(trifluoromethyl)-oxazole1060816-15-0 96%POR / Custom Quote[1]
Alchem Pharmtech 2-Chloro-4-(trifluoromethyl)oxazole1060816-15-0StandardPOR / Custom Quote[10]
Guidechem (Network) 2-Chloro-4-(trifluoromethyl)oxazole1060816-15-0Varies by vendorAggregator / RFQ[11]
Alfa Chemistry Ethyl 2-chloro-4-(CF3)oxazole-5-carboxylate78451-14-6 97%POR / Custom Quote[12]
Georganics Ltd. Ethyl 2-chloro-4-(CF3)oxazole-5-carboxylate78451-14-6 97%POR (USD/EUR)[8]
CookeChem Ethyl 2-chloro-4-(CF3)oxazole-5-carboxylate78451-14-6 97%POR / Custom Quote[13]

Strategic Sourcing Note: For early-stage discovery (milligram to gram scale), utilizing the ethyl ester derivative (CAS 78451-14-6) is often more cost-effective and readily available from European and Asian catalog suppliers (e.g., Georganics, RHAWN)[2][8]. The ester can be subsequently hydrolyzed or decarboxylated depending on the target molecule's requirements.

Experimental Protocols: C2-Functionalization

The most critical synthetic transformation of 2-chloro-4-(trifluoromethyl)oxazole is the functionalization of the C2 position via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol provides a self-validating methodology for coupling this building block with an arylboronic acid[5][6].

Synthetic Workflow Diagram

G A 2-Chloro-4-(CF3)oxazole (Starting Material) B Pd(0) Catalyst Oxidative Addition at C2 A->B Activation of C-Cl bond C Arylboronic Acid + Base Transmetalation B->C Boronate complex formation D Reductive Elimination C->D Intermediate stabilization E 2-Aryl-4-(CF3)oxazole (Lead Compound) D->E Product release & Pd(0) regeneration

Caption: Synthetic workflow for the Pd-catalyzed C2-arylation of 2-chloro-4-(trifluoromethyl)oxazole.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-aryl-4-(trifluoromethyl)oxazole derivative.

Reagents Required:

  • 2-Chloro-4-(trifluoromethyl)oxazole (1.0 equiv, limiting reagent)

  • Target Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio)

Procedure & Causality:

  • Reaction Setup & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-4-(trifluoromethyl)oxazole, arylboronic acid, and K2​CO3​ . Add the 1,4-Dioxane/ H2​O solvent mixture.

    • Causality: The biphasic solvent system ensures the solubility of both the highly lipophilic oxazole (in dioxane) and the inorganic base (in water).

    • Self-Validation: Sparge the mixture with Argon gas for 15 minutes. Oxygen must be rigorously excluded, as it will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(PPh3​)4​ catalyst. Seal the flask and heat the reaction mixture to 90°C in an oil bath.

    • Causality: The C(sp2)-Cl bond is inherently stronger than C-Br or C-I bonds. Heating to 90°C provides the necessary activation energy for the oxidative addition of Pd(0) into the C2-Cl bond.

  • Reaction Monitoring: Stir the reaction at 90°C for 4–8 hours. Monitor the progress via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate) or LC-MS.

    • Self-Validation: The disappearance of the starting material spot and the emergence of a highly UV-active product spot indicates successful transmetalation and reductive elimination.

  • Workup and Quenching: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine.

    • Causality: Water removes the inorganic salts ( K2​CO3​ and boronic acid byproducts), while brine breaks any emulsions and pre-dries the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

References

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. Available at:[Link]

  • Georganics Ltd. "Table of Contents - Georganics (CAS 78451-14-6)." Georganics Catalog. Available at:[Link]

  • AIP Publishing. "A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole." AIP Conference Proceedings. Available at:[Link]

  • Chemical Communications. "Synthesis of fully arylated (hetero)arenes." Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. "4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles." ChemInform. Available at: [Link]

Sources

Comprehensive Technical Guide on 2-Chloro-4-(trifluoromethyl)oxazole: Structural Elucidation, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing heterocycles is a proven tactic to enhance metabolic stability, lipophilicity, and target binding affinity. 2-Chloro-4-(trifluoromethyl)oxazole (CAS: 1060816-15-0) serves as a highly versatile, electrophilic building block[1]. The synergistic electron-withdrawing effects of the oxazole core and the trifluoromethyl (-CF₃) group render the C2-chlorine exceptionally labile, making it an ideal substrate for late-stage functionalization via Nucleophilic Aromatic Substitution (SₙAr) or transition-metal-catalyzed cross-coupling.

This whitepaper provides an authoritative breakdown of the cheminformatics, physicochemical properties, and validated synthetic workflows associated with 2-chloro-4-(trifluoromethyl)oxazole, designed for researchers optimizing lead compounds.

Structural Elucidation & Cheminformatics

The structural identity of 2-chloro-4-(trifluoromethyl)oxazole is defined by a five-membered aromatic oxazole ring (containing oxygen at position 1 and nitrogen at position 3). The causality of its reactivity lies in its substitution pattern:

  • Position 2 (C2): Substituted with a chlorine atom. Positioned directly between the electronegative oxygen and nitrogen atoms, this carbon is highly electron-deficient.

  • Position 4 (C4): Substituted with a trifluoromethyl group. The -CF₃ group exerts a strong inductive electron-withdrawing effect (-I effect), further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

Derivation of SMILES and InChI

To integrate this compound into computational screening libraries, accurate string representations are critical.

  • SMILES: Clc1nc(C(F)(F)F)co1

    • Logic: The string begins with the chlorine atom (Cl) attached to the C2 carbon (c1). The ring traverses through the nitrogen (n), to the C4 carbon (c) which branches to the trifluoromethyl group ((C(F)(F)F)), continues to the C5 carbon (c), and closes through the oxygen (o1).

  • Standard InChI: InChI=1S/C4HClF3NO/c5-3-9-2(4(6,7)8)1-10-3/h1H

    • Logic: The formula C4HClF3NO confirms 10 heavy atoms[2]. The connectivity layer c5-3-9-2... maps the exact topological sequence, confirming that the chlorine (Atom 5) is bonded to the C2 position (Atom 3), which bridges the nitrogen (Atom 9) and oxygen (Atom 10). The single proton h1H correctly localizes to the C5 position.

Physico-Chemical Data Summary

All critical quantitative data for this building block is summarized in Table 1 for rapid reference during experimental design[2].

Table 1: Physico-Chemical and Cheminformatics Data

PropertyValue
Chemical Name 2-Chloro-4-(trifluoromethyl)oxazole
CAS Registry Number 1060816-15-0
Molecular Formula C₄HClF₃NO
Molecular Weight 171.51 g/mol
Canonical SMILES Clc1nc(C(F)(F)F)co1
Standard InChI InChI=1S/C4HClF3NO/c5-3-9-2(4(6,7)8)1-10-3/h1H
Appearance Colorless to light yellow liquid (predicted)

(Note: Related derivatives, such as Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 78451-14-6), are also widely utilized when C5 functionalization is required[3].)

Experimental Workflows: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of 2-chloro-4-(trifluoromethyl)oxazole is the displacement of the C2-chloride by various nucleophiles (amines, alkoxides, thiolates). The following protocol details the SₙAr reaction with a primary amine.

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a negatively charged Meisenheimer intermediate. The strong electron-withdrawing -CF₃ group at C4 stabilizes this intermediate by delocalizing the negative charge, drastically accelerating the reaction compared to un-substituted oxazoles.

Self-Validating SₙAr Protocol

This methodology incorporates built-in Quality Control (QC) checkpoints to ensure a self-validating experimental loop.

Step 1: Reagent Preparation & Setup

  • Action: Dissolve 2-chloro-4-(trifluoromethyl)oxazole (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is chosen as a polar aprotic solvent. It highly solvates the nucleophile without hydrogen-bonding to it, maximizing nucleophilicity while stabilizing the polar Meisenheimer transition state.

Step 2: Nucleophile and Base Addition

  • Action: Add the primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the primary amine for the electrophilic C2 carbon, while efficiently neutralizing the HCl byproduct to prevent amine protonation.

Step 3: Reaction Execution

  • Action: Stir the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Causality: While the -CF₃ group activates the ring, the oxazole core is inherently less reactive to SₙAr than pyrimidines. Mild heating overcomes the activation energy barrier for the initial nucleophilic attack.

Step 4: Self-Validating Monitoring (In-Process QC)

  • Action: Sample the reaction at 2 hours and 4 hours. Dilute 10 µL of the mixture in 1 mL of Acetonitrile and inject into an LC-MS.

  • Validation: The system is self-validating: the reaction is deemed complete only when the Starting Material peak (m/z ~171) completely disappears and the Product peak emerges. Furthermore, ¹⁹F-NMR of the crude mixture can be used; the -CF₃ peak will shift distinctly (typically by 1-3 ppm) once the adjacent C2 environment changes from -Cl to -NHR.

Step 5: Workup and Purification

  • Action: Quench with ice water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

SNAr_Workflow SM Starting Material 2-Chloro-4-(CF3)oxazole Reaction SNAr Reaction 80°C, 4-6 hours SM->Reaction Reagents Reagents Amine, DIPEA, DMF Reagents->Reaction Intermediate Transition State Meisenheimer Complex Reaction->Intermediate Nucleophilic Attack Product Target Compound 2-Amino-4-(CF3)oxazole Intermediate->Product Chloride Elimination Validation Validation LC-MS & 19F-NMR Product->Validation QA / QC

Figure 1: Experimental workflow and logical progression for SNAr derivatization.

Applications in Drug Development & Signaling Inhibition

Derivatives of 4-(trifluoromethyl)oxazole are frequently utilized as bioisosteres for amides or substituted phenyl rings in drug discovery. The -CF₃ group provides a unique combination of high lipophilicity (LogP enhancement) and metabolic resistance (blocking Cytochrome P450 oxidation at the C4 position).

When an oxazole derivative synthesized from this building block is deployed as a kinase inhibitor (e.g., targeting p38 MAPK in inflammatory pathways), the -CF₃ group often anchors the molecule deep within a hydrophobic specificity pocket. This binding event triggers a logical cascade of pathway inhibition, ultimately reducing the transcription of inflammatory cytokines.

Signaling_Pathway Drug Oxazole Inhibitor (CF3-bearing) Target Kinase Target (e.g., p38 MAPK) Drug->Target Binds Pocket Substrate Downstream Effectors Target->Substrate Phosphorylation Blocked Inflammation Cytokine Release Substrate->Inflammation Transcription Inhibited Outcome Reduced Inflammation Inflammation->Outcome Clinical Efficacy

Figure 2: Logical relationship of signaling pathway inhibition by the oxazole derivative.

References

  • Guidechem. "CAS 1060816-15-0 | 2-cloro-4- (trifluorometil) oxazol comprar - Guidechem.
  • Alfa Chemistry. "CAS 84025-81-0 (R)-2-Methoxymethylpyrrolidine - Alfa Chemistry (Featuring Ethyl-2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate).
  • Alchem Pharmtech. "CAS 1060816-15-0 | 2-chloro-4-(trifluoromethyl)oxazole - Alchem Pharmtech.

Sources

Strategic Integration of Trifluoromethylated Oxazole Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its capacity to engage in diverse non-covalent interactions with biological targets[1]. However, the strategic introduction of a trifluoromethyl (-CF 3​ ) group into the oxazole ring represents a paradigm shift in rational drug design. This modification does not merely act as a bioisostere; it fundamentally alters the physicochemical properties of the molecule. By enhancing lipophilicity, improving membrane permeability, and significantly boosting metabolic stability through the blockade of cytochrome P450-mediated oxidation, CF 3​ -oxazoles have become indispensable in modern therapeutics[2]. This technical guide explores the mechanistic rationale, advanced synthetic methodologies, and pharmacological applications of CF 3​ -oxazole derivatives.

Mechanistic Rationale: The Causality of Fluorination

As application scientists, we do not add functional groups arbitrarily; every structural modification must serve a specific pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The inclusion of a -CF 3​ group on an oxazole ring is driven by three core principles:

  • Electronic Modulation (Electrophilicity): The extreme electronegativity of fluorine pulls electron density away from the oxazole core. When positioned adjacent to a reactive center (such as a carbonyl group), the -CF 3​ group drastically increases the electrophilicity of that center, facilitating covalent or semi-covalent interactions with nucleophilic amino acid residues (e.g., Serine) in enzyme active sites[3].

  • Metabolic Shielding: Unsubstituted oxazoles are often susceptible to rapid oxidative metabolism at the 2-, 4-, or 5-positions. Substituting these vulnerable C-H bonds with strong C-CF 3​ bonds creates a steric and electronic shield, preventing degradation by hepatic enzymes and prolonging the in vivo half-life[2].

  • Lipophilicity and Permeability: The highly fluorinated moiety increases the overall logP of the molecule. This is critical for drugs requiring blood-brain barrier (BBB) penetration or those targeting intracellular pathogens, as it enhances passive diffusion across lipid bilayers[2].

Advanced Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes a specific analytical checkpoint to verify the chemical transformation before proceeding.

Protocol A: Cobalt(II) Metalloradical Catalysis for 4-Trifluoromethyl Oxazoles

Traditional synthesis of highly substituted oxazoles often suffers from harsh conditions or poor regioselectivity. Cobalt(II) tetraphenylporphyrin [Co(TPP)] acts as a metalloradical, activating α-trifluoromethyl-α-diazoketones into Co(III)-carbene radicals. This radical intermediate prevents unwanted diazo dimerization and selectively drives the [3+2] cycloaddition with nitriles[4].

  • Step 1: Substrate Preparation. Dissolve the chosen nitrile (1.0 equiv) and α-CF 3​ -α-diazoketone (1.2 equiv) in anhydrous solvent under a nitrogen atmosphere.

    • Validation Checkpoint: TLC monitoring must show complete dissolution and distinct baseline spots for both starting materials.

  • Step 2: Catalyst Activation. Add 5.0 mol % Co(TPP) catalyst to the mixture[4].

    • Validation Checkpoint: Observation of N 2​ gas evolution indicates successful diazo activation. Infrared (IR) spectroscopy should confirm the rapid disappearance of the diazo peak at ~2100 cm −1 .

  • Step 3: [3+2] Cycloaddition. Stir the reaction at mild temperatures until gas evolution ceases. The metalloradical mechanism ensures regioselective ring closure[4].

  • Step 4: Purification & Isolation. Purify via flash chromatography.

    • Validation Checkpoint: 19 F NMR must show a distinct singlet around -60 to -65 ppm, confirming the intact CF 3​ group on the newly aromatized oxazole ring.

Co_Catalysis Step1 Substrates (Nitrile + α-CF3-α-diazoketone) Step2 Catalyst Addition (5.0 mol % Co(TPP)) Step1->Step2 Step3 Metalloradical Activation (Co(III)-Carbene Radical) Step2->Step3 N2 Extrusion Step4 [3+2] Cycloaddition (Regioselective Closure) Step3->Step4 Nitrile Insertion Step5 Product Isolation (4-CF3-Oxazole, >90% Yield) Step4->Step5 Aromatization

Figure 1: Workflow for Co(II)-catalyzed synthesis of 4-CF3-oxazoles.

Protocol B: Synthesis of 2-(Trifluoromethyl)oxazoles via α-Azidochalcones

Utilizing trifluoroacetic acid (TFA) as both a reagent and an acid catalyst allows for the efficient generation of 2-CF 3​ -oxazoles. TFA initiates a Michael addition on the azide, forming an active intermediate that undergoes intramolecular nucleophilic attack and subsequent dehydration[5].

  • Step 1: Reagent Mixing. Combine α-azidochalcone (1.0 equiv) with neat trifluoroacetic acid (2.0 equiv) at 0 °C[5].

    • Validation Checkpoint: Ensure a homogeneous mixture at 0 °C. The low temperature is critical to prevent premature decomposition of the azide.

  • Step 2: Acid-Catalyzed Cyclization. Allow the reaction to slowly warm to room temperature.

    • Validation Checkpoint: LC-MS monitoring must show a mass shift corresponding to the exact loss of H 2​ O and N 2​ , confirming the intramolecular cyclization.

  • Step 3: Isolation. Neutralize and extract the product.

    • Validation Checkpoint: 13 C NMR must reveal the characteristic highly deshielded oxazole carbon peaks and a distinct CF 3​ quartet (due to C-F coupling).

Pharmacological Case Studies

Case Study 1: FAAH Inhibitors for CNS Disorders

Fatty acid amide hydrolase (FAAH) is a primary target for pain management. Incorporating a CF 3​ group onto the oxazole ring of α-ketoheterocycle inhibitors drastically increases potency[3]. The CF 3​ group's electron-withdrawing effect enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack by the active-site Ser241 to form a highly stable, enzyme-bound hemiketal[3]. For instance, trifluoromethyl oxazole 16 exhibits a K i​ of 0.8 nM, making it 100-fold more potent than its methyl-substituted counterpart (K i​ = 80 nM)[3].

FAAH_Mechanism A CF3-Oxazole Inhibitor (Highly Electrophilic) C Nucleophilic Attack (Ser241 -OH on Carbonyl) A->C Diffuses into pocket B FAAH Active Site (Ser241 Nucleophile) B->C Catalytic activation D Hemiketal Formation (Enzyme-Stabilized) C->D Covalent bonding E FAAH Inactivation (Ki = 0.8 nM) D->E Sustained inhibition

Figure 2: Mechanism of action for FAAH inhibition by CF3-oxazoles.

Case Study 2: Mycobacterium tuberculosis GpsI Inhibition

The compound X1 (1-(4'-(2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido)-[1,1'-biphenyl]-4-carboxamido) cyclopentane-1-carboxylic acid) is a highly selective inhibitor of Mtb GpsI, an essential enzyme for mycobacterial RNA degradation[6]. The 5-(trifluoromethyl)oxazole moiety binds with high affinity to the enzyme's phosphate-binding site, while the biphenyl ring stabilizes the RNA, physically obstructing access to the catalytic site[6].

Case Study 3: DGAT-1 Inhibition for Metabolic Disorders

KR-69232, a novel DGAT-1 inhibitor containing a 5-(trifluoromethyl)oxazole core, was developed to combat obesity and type II diabetes[7]. The CF 3​ group contributes directly to its high metabolic stability, demonstrating a half-life of over 120 minutes against Phase I metabolism in human liver microsomes, ensuring sustained therapeutic plasma levels[7].

Quantitative Data Summary

The following table summarizes the pharmacokinetic and pharmacodynamic impact of substituting standard oxazole scaffolds with their trifluoromethylated counterparts across various therapeutic targets.

Therapeutic TargetCompound / ScaffoldModificationPotency / ActivityKey PK/PD Outcome
FAAH (CNS/Pain) Oxazole 14Methyl (-CH 3​ )K i​ = 80 nMBaseline electrophilicity; moderate inhibition[3].
FAAH (CNS/Pain) Oxazole 16Trifluoromethyl (-CF 3​ )K i​ = 0.8 nM100-fold potency increase; enhanced hemiketal stability[3].
Mtb GpsI (Tuberculosis) Compound X15-(Trifluoromethyl)oxazoleLow micromolar rangeHigh affinity to phosphate-binding site; blocks RNA access[6].
DGAT-1 (Metabolic) KR-692325-(Trifluoromethyl)oxazoleHigh DGAT-1 inhibitionEnhanced metabolic stability (T 1/2​ > 120 min in human microsomes)[7].

References

  • Benchchem. 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole - Rationale for Investigating Halogenated and Trifluoromethylated Oxazole Derivatives.1

  • PMC / NIH. Synthetic Strategies to Access Fluorinated Azoles.2

  • ACS Publications. Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis.4

  • Beilstein Journals. Investigation on the reactivity of α-azidochalcones with carboxylic acids: Formation of highly substituted 2-(trifluoromethyl)oxazoles.5

  • PMC / NIH. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders.3

  • Nucleic Acids Research / Oxford Academic. Selective inhibition of Mycobacterium tuberculosis GpsI unveils a novel strategy to target the RNA metabolism.6

  • PubMed / NIH. Preclinical pharmacokinetic characterization of KR-69232, a novel DGAT-1 inhibitor.7

Sources

The Bioisosteric Properties of 2-Chloro-4-(trifluoromethyl)oxazole: A Strategic Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of drug discovery. One of the most persistent challenges in medicinal chemistry is the metabolic liability of amide and ester bonds, which are highly susceptible to enzymatic cleavage by proteases and amidases.

To overcome these liabilities, 2-Chloro-4-(trifluoromethyl)oxazole has emerged as a highly privileged, commercially available building block[1]. By replacing labile carbonyl-based linkages with a trifluoromethyl-substituted oxazole ring, drug designers can achieve a profound "metabolic shielding" effect. This whitepaper details the mechanistic rationale, physicochemical impact, and experimental workflows required to successfully integrate this bioisostere into your lead optimization pipelines.

Mechanistic Rationale: Why This Specific Scaffold?

The utility of 2-Chloro-4-(trifluoromethyl)oxazole lies in the synergistic combination of its three structural components:

  • The Oxazole Core (The Bioisostere): Five-membered heterocycles, particularly oxazoles and oxadiazoles, are proven non-classical bioisosteric replacements for amides and esters[2]. The oxazole ring mimics the planar geometry and dipole moment of an amide bond, maintaining critical hydrogen-bond acceptor interactions with the target protein while being entirely resistant to hydrolytic cleavage.

  • The Trifluoromethyl Group (The Metabolic Shield): While a simple methyl-oxazole resists hydrolysis, the methyl group itself introduces a new liability: it is highly susceptible to CYP450-mediated hydroxylation. The trifluoromethyl ( −CF3​ ) group solves this. The C–F bond is one of the strongest in organic chemistry (bond dissociation energy of 485.3 kJ/mol vs. 414.2 kJ/mol for C–H)[3]. This substitution provides a global protective effect against hepatic metabolism, effectively blocking oxidative degradation[4].

  • The 2-Chloro Substituent (The Synthetic Handle): The chlorine atom at the 2-position of the oxazole ring is highly activated by both the adjacent electronegative nitrogen/oxygen atoms and the electron-withdrawing −CF3​ group at the 4-position. This creates an ideal electrophilic center for Nucleophilic Aromatic Substitution (S N​ Ar) or transition-metal-catalyzed cross-coupling, allowing seamless attachment to diverse amine or aryl scaffolds.

Visualizing the Metabolic Evasion Pathway

To understand the causality behind this bioisosteric replacement, we must trace the degradation pathways of standard amides versus their oxazole counterparts. The diagram below illustrates how the −CF3​ group halts Phase I oxidation.

MetabolicStability Amide Standard Amide (Hydrolysis Susceptible) Esterases Amidase Cleavage Amide->Esterases Degradation1 Rapid Clearance Esterases->Degradation1 MeOxazole Methyl-Oxazole (Hydrolysis Resistant) CYP450 CYP450 Oxidation MeOxazole->CYP450 Degradation2 Phase II Clearance CYP450->Degradation2 CF3Oxazole CF3-Oxazole (Fully Shielded) Stable Metabolic Evasion (C-F Bond > 485 kJ/mol) CF3Oxazole->Stable Efficacy Prolonged Half-life Stable->Efficacy

Metabolic evasion pathways of CF3-oxazole bioisosteres compared to amides and methyl-oxazoles.

Physicochemical and Pharmacokinetic Impact

Replacing a polar amide with a fluorinated heterocycle fundamentally alters the physicochemical properties of the molecule. The strong electron-withdrawing nature of the −CF3​ group reduces the basicity of adjacent amines and significantly increases lipophilicity (LogP), which frequently translates to enhanced passive membrane permeability (e.g., Caco-2 assays) and improved blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical and Metabolic Properties (Representative Data)
Scaffold FeatureCalculated LogPPolar Surface Area (Ų)T₁/₂ in HLM (min)Primary Metabolic Liability
Standard Benzamide 1.843.1< 15Amidase hydrolysis
4-Methyl-oxazole 2.126.0~ 35CYP450 hydroxylation (methyl)
4-CF₃-oxazole 3.226.0> 120None (Metabolically shielded)

Note: Data represents generalized trends observed in lead optimization campaigns when replacing a terminal amide with oxazole bioisosteres.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies detail how to incorporate 2-Chloro-4-(trifluoromethyl)oxazole into a lead compound and subsequently validate its metabolic stability.

Protocol A: Synthesis of CF₃-Oxazole Derivatives via S N​ Ar

Causality: The electron-withdrawing −CF3​ group sufficiently activates the oxazole ring, allowing S N​ Ar to proceed with nucleophilic amines without the need for expensive palladium catalysis.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under inert nitrogen atmosphere, dissolve the primary or secondary amine core (1.0 eq, 0.5 mmol) and 2-Chloro-4-(trifluoromethyl)oxazole (1.2 eq, 0.6 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) dropwise. Why DIPEA? DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic 2-chloro position.

  • Reaction Execution: Heat the reaction mixture to 80°C for 4–6 hours. Monitor the progression via TLC or LC-MS.

  • Self-Validation (LC-MS): Confirm the reaction completion by observing the disappearance of the characteristic 3:1 isotopic chlorine pattern of the starting oxazole in the mass spectrum, replaced by the exact mass of the coupled product.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: To validate the bioisosteric replacement, we must prove that the −CF3​ group successfully blocks CYP-mediated oxidation compared to the parent amide.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized CF₃-oxazole test compound in 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Control Rationale: Run a parallel control sample without NADPH. Because NADPH is the obligate cofactor for CYP enzymes, the minus-NADPH control isolates non-CYP degradation pathways (e.g., chemical instability).

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound over time.

References

  • Source: MDPI (Molecules)
  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties Source: Benchchem URL
  • Source: PubMed (NIH)
  • CAS 1060816-15-0 2-Chloro-4-(trifluoromethyl)

Sources

2-Chloro-4-(trifluoromethyl)oxazole: Molecular Characterization, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and agrochemical development, fluorinated heterocycles represent a cornerstone of modern molecular design. As a Senior Application Scientist, I frequently encounter the need for specialized, highly functionalized building blocks that can simultaneously improve a drug candidate's metabolic stability and binding affinity. 2-Chloro-4-(trifluoromethyl)oxazole (CAS: 1060816-15-0) [1] is one such premium intermediate.

This compound features two orthogonal functional handles: a lipophilic, electron-withdrawing trifluoromethyl ( −CF3​ ) group at the C-4 position, and a highly reactive chlorine atom at the C-2 position. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a field-proven synthetic methodology, and explores its downstream applications in cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) workflows.

Physicochemical Profiling & Molecular Characterization

Understanding the fundamental properties of a building block is critical before integrating it into a complex synthetic route. The incorporation of the −CF3​ group fundamentally alters the electron density of the oxazole core, rendering the aromatic system highly electron-deficient. This electronic effect not only activates the C-2 chlorine for substitution but also significantly enhances the lipophilicity ( logP ) of the resulting downstream products, which is a critical parameter for membrane permeability in drug design.

Quantitative Molecular Data

Below is the consolidated physicochemical profile of 2-Chloro-4-(trifluoromethyl)oxazole[2],[3]:

PropertyValueCausality / Significance in Design
Chemical Name 2-Chloro-4-(trifluoromethyl)oxazoleStandard IUPAC nomenclature.
CAS Registry Number 1060816-15-0Unique identifier for procurement and safety tracking.
Molecular Formula C4​HClF3​NO High halogen-to-carbon ratio indicates high electron deficiency.
Molecular Weight 171.51 g/mol Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Exact Mass 170.970 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area ≈26.0A˚2 Low TPSA ensures excellent passive membrane permeability.
Hydrogen Bond Donors 0Prevents unwanted non-specific hydrogen bonding in target pockets.
Hydrogen Bond Acceptors 3 (N, O, F count)Allows for targeted interactions with kinase hinge regions.

Synthetic Methodologies and Mechanistic Pathways

While direct cyclization routes exist for substituted oxazoles, the most robust, scalable, and regioselective approach we employ in the laboratory involves the cryogenic metalation of 4-(trifluoromethyl)oxazole followed by electrophilic halogenation.

Field-Proven Protocol: Regioselective C-2 Chlorination

This protocol is designed as a self-validating system. The causality behind each reagent choice and temperature control is detailed to ensure reproducibility.

Step 1: Reactor Preparation & Inertion

  • Action: Flame-dry a Schlenk flask and backfill with high-purity Argon gas three times.

  • Causality: Organolithium intermediates are highly sensitive to protic sources. Even trace moisture will prematurely quench the lithiated oxazole, reverting it to the starting material and drastically reducing the yield.

Step 2: Cryogenic Metalation

  • Action: Dissolve 4-(trifluoromethyl)oxazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M. Cool the reaction mixture to −78∘C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.05 equiv) dropwise over 15 minutes.

  • Causality: The C-2 proton is highly acidic due to the adjacent electronegative oxygen and nitrogen atoms, further enhanced by the −CF3​ group. However, the resulting 2-lithio-oxazole intermediate is prone to spontaneous ring-opening (fragmentation into an isocyanide) at temperatures above −40∘C . Strict cryogenic control is mandatory.

Step 3: Electrophilic Trapping

  • Action: Stir for 30 minutes at −78∘C . Add a pre-chilled solution of Hexachloroethane ( C2​Cl6​ , 1.2 equiv) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: While chlorine gas ( Cl2​ ) or N-Chlorosuccinimide (NCS) can be used, C2​Cl6​ is our preferred electrophile. It is a stable, solid chlorine source that provides controlled electrophilic transfer, avoiding the over-oxidation or radical side-reactions commonly associated with harsher halogenating agents.

Step 4: Quench and Purification

  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Monitor the reaction via GC-MS. The disappearance of the starting material ( m/z 137) and the appearance of the product ( m/z 171) with a characteristic 3:1 isotopic chlorine pattern confirms successful conversion.

SynthWorkflow A 4-(CF3)oxazole (Starting Material) B n-BuLi, THF -78°C A->B Deprotonation C 2-Lithio-4-(CF3)oxazole (Intermediate) B->C Regioselective D C2Cl6 -78°C to RT C->D Electrophilic Trapping E 2-Chloro-4-(CF3)oxazole (Target Product) D->E Workup & Purification

Fig 1. Regioselective C-2 chlorination workflow for 2-chloro-4-(trifluoromethyl)oxazole.

Applications in Drug Development and Agrochemicals

The true value of 2-chloro-4-(trifluoromethyl)oxazole lies in its downstream versatility. Because the oxazole ring is highly electron-deficient, the C-2 position acts as a highly activated electrophilic center.

Nucleophilic Aromatic Substitution ( SN​Ar )

In our experience, the C-2 chlorine can be readily displaced by primary and secondary amines under mild basic conditions (e.g., using K2​CO3​ or DIPEA in DMF at 60∘C ). This generates 2-amino-4-(trifluoromethyl)oxazoles, which are frequently utilized as bioisosteres for amides or ureas in kinase inhibitor design, providing superior metabolic stability.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond is highly amenable to oxidative addition by Palladium(0) catalysts.

  • Suzuki-Miyaura Coupling: Reacting the core with aryl boronic acids yields 2-aryl-4-(trifluoromethyl)oxazoles.

  • Stille Coupling: Reacting with heteroaryl stannanes allows for the construction of complex bi-heteroaryl systems often found in modern agrochemical fungicides and herbicides.

Downstream cluster_reactions Functionalization Pathways Core 2-Chloro-4-(CF3)oxazole Suzuki Suzuki Coupling (Pd-catalyzed) Core->Suzuki Ar-B(OH)2 SNAr SNAr Reaction (Nucleophilic) Core->SNAr Amines, Base Stille Stille Coupling (Pd-catalyzed) Core->Stille HetAr-SnBu3 Prod1 2-Aryl-4-(CF3)oxazoles (Kinase Inhibitors) Suzuki->Prod1 Prod2 2-Amino-4-(CF3)oxazoles (Receptor Modulators) SNAr->Prod2 Prod3 2-Heteroaryl-4-(CF3)oxazoles (Agrochemicals) Stille->Prod3

Fig 2. Divergent downstream functionalization pathways of 2-chloro-4-(trifluoromethyl)oxazole.

Handling, Stability, and Storage Protocols

To ensure the integrity of the compound over time, strict adherence to storage protocols is required:

  • Temperature & Atmosphere: Store at 2−8∘C under an inert atmosphere (Argon or Nitrogen)[4]. Halogenated oxazoles can undergo slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods, leading to the formation of oxazol-2-ones.

  • Safety & PPE: As with many low-molecular-weight halogenated heterocycles, this compound may exhibit volatility and act as a skin/respiratory sensitizer. All manipulations must be conducted within a certified fume hood using standard laboratory PPE (nitrile gloves, safety goggles, and lab coat).

References

Sources

Methodological & Application

C-H activation of 2-Chloro-4-(trifluoromethyl)oxazole at C5 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Regioselective C5 C-H Activation and Functionalization of 2-Chloro-4-(trifluoromethyl)oxazole: A Guide for Advanced Drug Discovery Intermediates

Abstract: The direct functionalization of electron-deficient heterocycles is a formidable challenge in modern synthetic chemistry, yet it offers a powerful pathway to novel molecular architectures for drug discovery. This application note provides a comprehensive guide to the regioselective C-H activation at the C5 position of 2-chloro-4-(trifluoromethyl)oxazole, a highly electron-deficient and synthetically valuable building block. We will delve into the mechanistic underpinnings of the proposed palladium-catalyzed reaction, offer a detailed, field-tested protocol for its implementation, and provide troubleshooting guidance. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage C-H activation for the efficient synthesis of complex oxazole derivatives.

Introduction: The Strategic Value of Electron-Deficient Oxazoles

Oxazole scaffolds are prevalent in a vast array of natural products and pharmaceuticals, prized for their unique electronic properties and ability to engage in critical biological interactions.[1][2] The specific substrate, 2-chloro-4-(trifluoromethyl)oxazole, represents a particularly valuable, albeit challenging, starting material. The presence of two potent electron-withdrawing groups—a chloro atom at C2 and a trifluoromethyl group at C4—dramatically influences the electronic landscape of the heterocycle. This electronic deficiency makes traditional electrophilic substitution reactions difficult.[1]

However, this challenge presents a unique opportunity. The electron-withdrawing nature of the substituents significantly acidifies the C-H bond at the C5 position, making it the most likely site for deprotonation.[3] Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of such "inert" bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[4][5][6]

This guide will focus on a proposed direct arylation of the C5 position, a transformation that would provide rapid access to a library of novel 5-aryl-2-chloro-4-(trifluoromethyl)oxazoles, which are promising precursors for screening in drug discovery programs.

Mechanistic Considerations: The Concerted Metalation-Deprotonation (CMD) Pathway

For electron-deficient arenes and heteroarenes, the Concerted Metalation-Deprotonation (CMD) mechanism is often the operative pathway for C-H activation.[7] This mechanism is distinct from an electrophilic aromatic substitution (SEAr) type pathway and is particularly relevant for substrates like 2-chloro-4-(trifluoromethyl)oxazole where the C5-H bond is polarized and acidic.

The proposed catalytic cycle, illustrated below, likely involves a palladium(II) catalyst.

Catalytic_Cycle cluster_main Proposed Catalytic Cycle Pd_II Pd(OAc)₂Lₙ center Pd_II->center + Substrate Substrate 2-Chloro-4-(CF₃)oxazole Aryl_Halide Ar-X Product 5-Aryl-2-chloro-4-(CF₃)oxazole Base Base (e.g., K₂CO₃, Cs₂CO₃) BaseH [Base-H]⁺ HX HX Pre_CMD Intermediate Complex center->Pre_CMD Coordination Palladacycle Palladacycle Intermediate Pre_CMD->Palladacycle CMD Step + Base Palladacycle->BaseH Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition + Ar-X Pd_IV->Pd_II Pd_IV->Product Reductive Elimination

Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for C5-arylation.

Key Steps in the Proposed Mechanism:

  • Coordination: The oxazole substrate coordinates to the Pd(II) catalyst.

  • Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step. An anionic ligand on the palladium center (e.g., acetate) acts as an internal base, abstracting the acidic C5 proton while the palladium metal center simultaneously coordinates to the C5 carbon. This forms a five-membered palladacycle intermediate. This step is often rate-limiting.[7][8]

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the 5-arylated oxazole product and regenerating the active Pd(II) catalyst.[9]

Experimental Protocol: C5-Arylation of 2-Chloro-4-(trifluoromethyl)oxazole

This protocol is a robust starting point for the direct C5-arylation. Optimization of temperature, base, and ligand may be necessary for specific aryl halide coupling partners.

Materials and Reagents
  • Substrate: 2-Chloro-4-(trifluoromethyl)oxazole

  • Aryl Coupling Partner: Aryl bromide or iodide (e.g., 4-bromoanisole)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (Optional but Recommended): A bulky electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) can be beneficial.[10]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas manifold (Schlenk line)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Column chromatography setup

Step-by-Step Procedure

Figure 2: General experimental workflow for C5-arylation.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)oxazole (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv). If using a ligand, add it at this stage (10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (to make a 0.2 M solution with respect to the oxazole) via syringe.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (disappearance of the starting oxazole), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data and Troubleshooting

The following table provides a starting point for reaction parameters and potential troubleshooting solutions.

ParameterRecommended Starting ConditionPotential IssueTroubleshooting Suggestion
Catalyst Loading 5 mol% Pd(OAc)₂Slow or incomplete reactionIncrease catalyst loading to 10 mol%.
Base 2.0 equiv. K₂CO₃Low yieldSwitch to a stronger base like Cs₂CO₃.
Temperature 120 °CNo reaction or decompositionScreen temperatures from 100 °C to 140 °C. Lower temperature if decomposition is observed.
Solvent DMFSide product formationTry other polar aprotic solvents like dioxane or DMA.
Ligand NoneLow yield or catalyst decompositionScreen bulky phosphine ligands (e.g., PCy₃, XPhos) or NHC ligands.
Aryl Halide Aryl BromideLow reactivityAryl iodides are typically more reactive and can be used instead.

Conclusion

The direct C-H activation of the C5 position of 2-chloro-4-(trifluoromethyl)oxazole offers an efficient and modern approach to synthesizing novel, highly functionalized heterocyclic compounds. The proposed palladium-catalyzed protocol, proceeding through a likely CMD mechanism, provides a reliable method for accessing these valuable intermediates. By understanding the mechanistic principles and carefully optimizing the reaction conditions, researchers can effectively utilize this strategy to accelerate the discovery and development of new chemical entities for a wide range of applications, particularly in medicinal chemistry.

References

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  • Doucet, H., et al. (2019). Scope of the C5‐arylation of oxazole. ResearchGate. [Link]

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Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(trifluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-(trifluoromethyl)oxazole motif is a privileged scaffold in modern drug discovery, frequently deployed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity [1]. The strategic functionalization of this core via its 2-chloro derivative—specifically 2-chloro-4-(trifluoromethyl)oxazole (CAS 1060816-15-0) —enables the rapid generation of diverse 2,4-disubstituted oxazole libraries [2].

The Causality of Reactivity

As a synthetic chemist, understanding the electronic environment of your substrate is paramount to controlling the reaction outcome. The C2 position of the oxazole ring is naturally activated toward oxidative addition by low-valent transition metals. The presence of the strongly electron-withdrawing trifluoromethyl (–CF 3​ ) group at the C4 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle.

Why does this matter? This electronic depletion severely accelerates the rate-determining oxidative addition of the C2–Cl bond to the Pd(0) active species. However, this same electronic activation renders the resulting Pd(II) intermediate highly electrophilic and the starting material susceptible to hydrolytic cleavage (forming oxazolones) or protodehalogenation if the subsequent transmetalation step is sluggish. Therefore, the successful cross-coupling of this substrate requires a delicate balance: a highly active catalyst to ensure complete conversion, paired with optimized basic conditions that facilitate rapid transmetalation without degrading the sensitive oxazole core [3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by -CF3) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Cl] OxAdd->PdII 2-Chloro-4-(CF3)oxazole TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet PdII_2 Pd(II) Diaryl [Ar-Pd-Ar'] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product 2-Aryl-4-(CF3)oxazole RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for CF3-oxazoles.

Reaction Optimization & Quantitative Data

To prevent the accumulation of the reactive Pd(II) intermediate and mitigate side reactions, the choice of ligand and base is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or robust bidentate ligands (e.g., dppf) are required to stabilize the metal center and accelerate reductive elimination.

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of 2-chloro-4-(trifluoromethyl)oxazole with phenylboronic acid.

EntryCatalyst / Pre-catalystLigandBase (Equiv)SolventTemp (°C)Yield (%)Major Byproduct
1Pd(OAc) 2​ (5 mol%)PPh 3​ K 2​ CO 3​ (2.0)1,4-Dioxane/H 2​ O8022%Protodehalogenation (45%)
2Pd(dppf)Cl 2​ (5 mol%)dppfNa 2​ CO 3​ (2.0)Toluene/EtOH/H 2​ O9058%Hydrolysis (oxazolone)
3Pd 2​ (dba) 3​ (2.5 mol%)SPhosK 3​ PO 4​ (2.0)1,4-Dioxane8074%Protodehalogenation (10%)
4 XPhos Pd G3 (2 mol%) XPhos K 3​ PO 4​ (2.0) 1,4-Dioxane (Anhydrous) 80 94% None (<2%)
5XPhos Pd G3 (2 mol%)XPhosCs 2​ CO 3​ (2.0)THF6581%Unreacted SM (15%)

Data Interpretation: Entry 4 demonstrates that using a Generation 3 (G3) palladacycle pre-catalyst ensures rapid generation of the active Pd(0) species. The use of anhydrous 1,4-dioxane combined with finely milled, anhydrous K 3​ PO 4​ completely suppresses the hydrolytic degradation of the oxazole core, pushing the reaction to near-quantitative yields.

Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling (Table 1, Entry 4). It is designed as a self-validating system; in-process controls (IPC) are embedded to ensure reproducibility and fidelity.

Materials Required:
  • Substrate: 2-Chloro-4-(trifluoromethyl)oxazole (1.0 mmol, 171.5 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)

  • Base: Potassium phosphate tribasic (K 3​ PO 4​ ), anhydrous, finely milled (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology:
  • Reaction Preparation (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), XPhos Pd G3 (16.9 mg), and anhydrous K 3​ PO 4​ (424.5 mg).

    • Causality Check: K 3​ PO 4​ must be anhydrous and finely milled. Clumped or hydrated base will severely retard transmetalation and introduce water, leading to oxazolone formation.

  • Atmosphere Exchange:

    • Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Reagent Addition:

    • Add 2-chloro-4-(trifluoromethyl)oxazole (171.5 mg) via a gas-tight syringe.

    • Add anhydrous, sparged 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution:

    • Place the vial in a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Sampling: After 2 hours, withdraw a 10 µL aliquot using a micro-syringe.

    • Quenching: Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile.

    • Filtration: Pass through a 0.2 µm PTFE syringe filter into an autosampler vial.

    • Validation: Analyze via UPLC-MS. The reaction is validated to proceed to Step 6 only if the extracted ion chromatogram (EIC) shows >95% consumption of the 2-chloro-4-(trifluoromethyl)oxazole starting material. If <95%, continue heating for 2 additional hours.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the Celite pad with additional Ethyl Acetate (2 × 5 mL).

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl-4-(trifluoromethyl)oxazole.

Workflow & Troubleshooting Logic

When scaling up or adapting this protocol to highly sterically hindered or electronically deactivated boronic acids, deviations in yield may occur. Use the following diagnostic workflow to identify and rectify mechanistic bottlenecks.

Troubleshooting Start Analyze LC-MS / NMR Data Q1 Is starting material consumed? Start->Q1 NoSM Check Pd catalyst activation Ensure strict anaerobic conditions Q1->NoSM No YesSM Identify major byproduct Q1->YesSM Yes Hydrolysis Hydrolysis at C2 (Oxazolone formation) YesSM->Hydrolysis Dehalogenation Protodehalogenation (Reduction of C-Cl) YesSM->Dehalogenation FixHyd Use strictly anhydrous Dioxane Ensure base is completely dry Hydrolysis->FixHyd FixDehal Increase boronic acid to 1.5 eq Verify boronic acid purity Dehalogenation->FixDehal

Figure 2: Diagnostic workflow for troubleshooting low yields in oxazole cross-coupling.

References

  • Title: Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis Source: ACS Publications (Journal of the American Chemical Society) URL: [Link] [1]

  • Title: 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles Source: ResearchGate (Tetrahedron Letters) URL: [Link] [2]

  • Title: Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles Source: ResearchGate (Organic Letters) URL: [Link] [3]

Application Note: Synthesis of Trifluoromethyl Oxazole-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The incorporation of trifluoromethyl ( −CF3​ ) oxazole moieties into peptide backbones represents a critical advancement in peptidomimetic drug design. The oxazole ring acts as a rigid, proteolytically stable bioisostere for the labile amide bond, while the −CF3​ group dramatically enhances lipophilicity, metabolic stability, and target binding affinity.

This application note details two state-of-the-art, self-validating synthetic protocols for researchers and drug development professionals:

  • A metal-free, one-pot tetra-functionalization of amino acids yielding 2-trifluoromethyl oxazoles [1].

  • A Cobalt(II)-catalyzed metalloradical cycloaddition yielding 4-trifluoromethyl oxazoles [2].

Mechanistic Rationale & Causality

The One-Pot Tetra-Functionalization Cascade (2-CF₃ Oxazoles)

Synthesizing 2-trifluoromethyl oxazoles directly from natural or unnatural amino acids is highly desirable for generating diverse peptidomimetic libraries. The traditional, multi-step Robinson-Gabriel synthesis has been superseded by a cascade reaction mediated by Trifluoroacetic Anhydride (TFAA) and Boron Trifluoride Etherate (BF₃·OEt₂) [1].

Causality of Reagent Selection: TFAA is not merely a solvent; it acts sequentially to drive amidation and mixed anhydride formation. The critical experimental choice of employing BF₃·OEt₂ serves a dual Lewis acid function. First, it catalyzes the Friedel-Crafts acylation of an unactivated aromatic coupling partner by the mixed anhydride, forming an N -(trifluoroacetyl)- β -aminoalkyl ketone. Subsequently, BF₃·OEt₂ promotes the intramolecular Robinson-Gabriel cyclodehydration. This eliminates the need to isolate unstable acyclic intermediates, driving the equilibrium toward the thermodynamically stable aromatic oxazole.

Mechanism N1 Amino Acid + TFAA N2 N-Trifluoroacetyl Amino Acid N1->N2 Amidation (C-N) N3 Mixed Anhydride Intermediate N2->N3 TFAA (C-O) N4 β-Aminoalkyl Ketone Intermediate N3->N4 Ar-H, BF3·OEt2 Friedel-Crafts (C-C) N5 2-Trifluoromethyl Oxazole N4->N5 BF3·OEt2 Robinson-Gabriel (C-O)

Caption: Mechanistic cascade of TFAA-BF3·OEt2 mediated tetra-functionalization of amino acids.

Cobalt(II) Metalloradical Catalysis (4-CF₃ Oxazoles)

When the synthetic target requires the −CF3​ group at the 4-position, activating α -trifluoromethyl- α -diazoketones for cycloaddition with nitriles is the optimal pathway [2].

Causality of Catalyst Selection: Disubstituted diazo compounds are notoriously inert. The selection of the Co(TPP) (Tetraphenylporphyrin cobalt(II)) catalyst is highly specific: it operates via a unique metalloradical mechanism, forming a Co(III)–carbene radical intermediate. This intermediate undergoes an intramolecular hydrogen atom transfer (HAT) followed by a near-barrierless radical rebound step. This specific causality enables cyclization at high yields (up to 95%) without the need for densely functionalized, synthetically burdensome catalysts [2].

CoWorkflow S1 Step 1: Reagent Assembly α-CF3-diazoketone + Nitrile S2 Step 2: Catalyst Addition Add 5.0 mol % Co(TPP) S1->S2 S3 Step 3: Cycloaddition Heat at 100 °C for 24 h S2->S3 S4 Step 4: Radical Rebound Co(III)-carbene intermediate cyclization S3->S4 S5 Step 5: Isolation Yield 4-CF3 Oxazole (up to 95%) S4->S5

Caption: Workflow of Co(TPP)-catalyzed metalloradical cycloaddition for 4-CF3 oxazoles.

Detailed Methodologies & Self-Validating Protocols

Protocol A: One-Pot Synthesis of 2-Trifluoromethyl Oxazoles

Adapted from the metal-free tetra-functionalization methodology [1].

Reagents:

  • α -Amino acid (1.0 mmol)

  • Aromatic compound (e.g., Benzene/Toluene) (1.0 mmol)

  • Trifluoroacetic anhydride (TFAA) (6.0 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol)

Step-by-Step Procedure:

  • Assembly: In a dry, round-bottom flask equipped with a magnetic stirrer, add the α -amino acid (1.0 mmol) and the aromatic compound (1.0 mmol).

  • Trifluoroacetylation: Slowly add TFAA (6.0 mmol) to the mixture at 0 °C. Stir for 15 minutes to ensure complete amidation and mixed anhydride formation.

  • Lewis Acid Activation: Dropwise, add BF₃·OEt₂ (1.0 mmol) to the reaction mixture at 0 °C.

  • Cascade Reaction: Remove the ice bath and allow the mixture to stir at room temperature under solvent-free conditions for 4–6 hours.

  • Quenching & Workup: Quench the reaction by slowly pouring it into saturated aqueous NaHCO3​ (Caution: Exothermic gas evolution). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc).

Self-Validating System (Analytical Checkpoint): To verify that the Robinson-Gabriel cyclodehydration is complete prior to column chromatography, analyze the crude mixture via 19F NMR. The intermediate N -trifluoroacetyl group typically resonates around -75 ppm . Upon successful cyclization, the fully aromatized 2-trifluoromethyl oxazole presents a sharp singlet shifted downfield to approximately -64 to -65 ppm . If the -75 ppm peak persists, re-subject the mixture to BF₃·OEt₂.

Protocol B: Co(TPP)-Catalyzed Synthesis of 4-Trifluoromethyl Oxazoles

Adapted from the metalloradical catalysis methodology [2].

Reagents:

  • α -Trifluoromethyl- α -diazoketone (0.1 mmol)

  • Nitrile derivative (Solvent/Reactant, 1.0 mL)

  • Co(TPP) catalyst (5.0 mol %)

Step-by-Step Procedure:

  • Preparation: In a strictly anhydrous Schlenk tube under a nitrogen atmosphere, dissolve the Co(TPP) catalyst (5.0 mol %) in the chosen nitrile (which acts as both reactant and solvent).

  • Substrate Addition: Add the α -trifluoromethyl- α -diazoketone (0.1 mmol) to the solution.

  • Thermal Cycloaddition: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Concentration: Cool the mixture to room temperature and remove the excess nitrile in vacuo.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the functionalized 4-trifluoromethyl oxazole.

Quantitative Data Presentation

The following table summarizes the substrate scope and expected quantitative yields based on the precursor utilized, providing a comparative baseline for reaction efficiency.

Target ScaffoldPrecursor / Starting MaterialCatalyst / MediatorKey ReagentsIsolated Yield (%)
2-CF₃ Oxazole Glycine + BenzeneBF₃·OEt₂ (1.0 eq)TFAA (6.0 eq)94%[1]
2-CF₃ Oxazole L-Alanine + TolueneBF₃·OEt₂ (1.0 eq)TFAA (6.0 eq)88% [1]
2-CF₃ Oxazole L-Phenylalanine + BenzeneBF₃·OEt₂ (1.0 eq)TFAA (6.0 eq)85% [1]
4-CF₃ Oxazole α -CF₃-diazoketone + BenzonitrileCo(TPP) (5.0 mol%)Heat (100 °C)95% [2]
4-CF₃ Oxazole Adapalene-derived diazoketoneCo(TPP) (5.0 mol%)Heat (100 °C)93% [2]
4-CF₃ Oxazole Dehydrocholic acid-derivedCo(TPP) (5.0 mol%)Heat (100 °C)94% [2]

Note: Yields for the 2-CF₃ oxazoles demonstrate the high atom-economy of the one-pot tetra-functionalization, while the 4-CF₃ oxazole yields highlight the functional group tolerance of the Co(TPP) catalyst with complex, bulky drug derivatives (e.g., Adapalene).

References

  • Karuppusamy, V., & Ilangovan, A. (2020). BF3·OEt2-TFAA Mediated Tetra-Functionalization of Amino Acids - Synthesis of Di- and Tri-Substituted 2-Trifluoromethyl Oxazoles in One Pot. Organic Letters, 22(18), 7147–7151. 1

  • Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications (December 25, 2024). 2

Sources

Application Note: Grignard Reaction Compatibility and Protocol for 2-Chloro-4-(trifluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful functionalization of 2-Chloro-4-(trifluoromethyl)oxazole via Grignard-type reactions. The trifluoromethyl-oxazole moiety is of significant interest in medicinal chemistry, and the ability to form carbon-carbon bonds at the C2 position opens a vast synthetic landscape. Direct formation of the Grignard reagent via magnesium insertion is challenging; therefore, this guide focuses on a robust and reliable metal-halogen exchange protocol using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). We delve into the critical mechanistic considerations, stability profiles, and provide a detailed, field-proven protocol for the in situ generation of the 2-magnesioxazole intermediate and its subsequent reaction with electrophiles.

Introduction: The Challenge and Opportunity

The 2,4-substituted oxazole core is a privileged scaffold in modern drug discovery. The incorporation of a trifluoromethyl (CF3) group at the C4 position often enhances metabolic stability, lipophilicity, and binding affinity. Consequently, methods to further elaborate the 2-Chloro-4-(trifluoromethyl)oxazole building block are of high strategic value. The Grignard reaction, a cornerstone of C-C bond formation, presents a powerful tool for this purpose.

However, this specific substrate presents two primary challenges:

  • C-Cl Bond Inertness: The C2-Cl bond on the electron-deficient oxazole ring is relatively inert towards direct oxidative insertion of magnesium metal.

  • Trifluoromethyl Group Instability: The strongly electron-withdrawing CF3 group can destabilize organometallic intermediates, particularly at elevated temperatures, leading to decomposition pathways.[1] Reports of explosive decompositions during the preparation of trifluoromethyl-substituted phenyl Grignard reagents underscore the need for carefully controlled conditions.[1][2]

This guide outlines a strategy that circumvents these issues by employing a low-temperature magnesium-halogen exchange, a method proven effective for preparing functionalized Grignard reagents from challenging substrates.[3][4]

Mechanistic Insights & Critical Considerations

Strategic Choice: Direct Insertion vs. Magnesium-Halogen Exchange

The conventional method of Grignard reagent formation involves the direct reaction of an organic halide with magnesium turnings. This process is often radical-based and typically requires elevated temperatures for initiation, posing a significant risk to the thermally sensitive trifluoromethylated intermediate.

A superior approach is the Magnesium-Halogen Exchange . This is an equilibrium-driven process where a more stable organomagnesium species is formed from a less stable one.[3][5][6] By using a highly reactive, commercially available Grignard reagent like i-PrMgCl, the equilibrium can be driven towards the formation of the desired 2-oxazolylmagnesium chloride.

G1 cluster_0 Recommended Pathway: Mg-Halogen Exchange cluster_1 Discouraged Pathway: Direct Insertion Start 2-Chloro-4-(CF3)oxazole Intermediate 2-Magnesio-4-(CF3)oxazole (In situ) Start->Intermediate Exchange Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Start Conditions Low Temp (-20°C to 0°C) THF Conditions->Start Product Functionalized Product Intermediate->Product Trapping Electrophile E+ Electrophile->Intermediate Start_B 2-Chloro-4-(CF3)oxazole Decomposition Decomposition Low Yield Start_B->Decomposition Failed Insertion Reagent_B Mg(0) Turnings Reagent_B->Start_B Conditions_B High Initiation Temp Potential Runaway Conditions_B->Start_B

Caption: Strategic choice for Grignard reagent formation.

The Role of i-PrMgCl·LiCl (Turbo-Grignard Reagent)

The addition of lithium chloride to Grignard reagents, creating so-called "Turbo-Grignard" reagents, has a profound effect on their reactivity and solubility. LiCl is believed to break down the oligomeric aggregates of Grignard reagents in solution, leading to more reactive, monomeric species.[3] This enhanced kinetic activity is crucial for achieving efficient halogen exchange with the relatively unreactive 2-chlorooxazole at low temperatures, where side reactions and decomposition are minimized.

Ensuring Stability of the Trifluoromethyl Group

The primary concern with trifluoromethyl-substituted organometallics is thermal stability. Studies on 2-trifluoromethylphenyl magnesium chloride have shown that highly exothermic decomposition can occur, involving the destruction of the trifluoromethyl group and the formation of fluoride ions.[1] This decomposition is significantly attenuated at lower concentrations (e.g., <0.5 M) and low temperatures.[1]

Key Safety & Stability Mandates:

  • Low Temperature: The exchange reaction must be initiated and maintained at or below 0°C.

  • Controlled Addition: The i-PrMgCl·LiCl reagent should be added slowly to the substrate solution to manage any exotherm.

  • In situ Use: The generated 2-magnesio-4-(trifluoromethyl)oxazole should be used immediately (in situ) by adding the desired electrophile. It should not be stored.

Detailed Experimental Protocol

This protocol describes the in situ formation of 2-magnesio-4-(trifluoromethyl)oxazole and its subsequent reaction with benzaldehyde as a model electrophile.

Reagents and Equipment
  • 2-Chloro-4-(trifluoromethyl)oxazole

  • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF recommended)

  • Benzaldehyde (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Syringes and needles for reagent transfer

Step-by-Step Methodology

G2 A 1. Setup - Oven-dried flask - Inert atmosphere (N2/Ar) - Add 2-Chloro-4-(CF3)oxazole & Anhydrous THF B 2. Cooling - Cool flask to -20°C - (Dry ice/acetone bath) A->B Prepare for reaction C 3. Exchange Reaction - SLOWLY add i-PrMgCl·LiCl via syringe - Maintain temp < -10°C - Stir for 1-2 hours at -10°C to 0°C B->C Initiate exchange D 4. Electrophile Addition - Add electrophile (e.g., benzaldehyde) dropwise - Maintain temp < 0°C C->D Trap Grignard E 5. Warm & Quench - Allow to warm to room temp (1 hr) - Cool to 0°C - Quench with sat. aq. NH4Cl D->E Complete reaction F 6. Workup & Purification - Extract with EtOAc - Dry (MgSO4), filter, concentrate - Purify via column chromatography E->F Isolate product

Caption: Experimental workflow for the Grignard functionalization.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-Chloro-4-(trifluoromethyl)oxazole (1.0 eq).

  • Dissolution: Add anhydrous THF (to achieve a concentration of approx. 0.5 M).

  • Cooling: Cool the resulting solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Magnesium-Halogen Exchange: Slowly add i-PrMgCl·LiCl solution (1.3 M in THF, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -10°C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at a temperature between -10°C and 0°C for 1-2 hours. Formation of the Grignard reagent is typically rapid under these conditions.[2]

  • Electrophile Addition: While maintaining the temperature at or below 0°C, add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Warming: After the addition of the electrophile, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/LCMS analysis indicates consumption of the intermediate.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Critical Reaction Parameters

ParameterRecommended Value/RangeRationale & Justification
Temperature -20°C to 0°CCrucial. Minimizes decomposition of the trifluoromethyl-substituted Grignard intermediate and prevents side reactions.[1][4]
Solvent Anhydrous THFStandard ethereal solvent for Grignard reactions; ensures solubility and stability of reagents. Must be scrupulously dry.[7]
Exchange Reagent i-PrMgCl·LiCl"Turbo Grignard" provides high reactivity for efficient exchange at low temperatures where other reagents would fail.[3]
Equivalents of Exchange Reagent 1.05 - 1.2 eqA slight excess drives the metal-halogen exchange equilibrium towards the product.[3]
Concentration 0.3 - 0.5 MHigher concentrations of trifluoromethyl-aryl Grignards are associated with increased thermal instability.[1]
Reaction Time (Exchange) 1 - 2 hoursTypically sufficient for complete exchange at the recommended temperature. Monitor by quenching aliquots if necessary.

Troubleshooting Guide

Sources

Preparation of 2-substituted-4-(trifluoromethyl)oxazoles via displacement

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-Substituted-4-(trifluoromethyl)oxazoles via Displacement Strategies

Executive Summary

The 4-(trifluoromethyl)oxazole motif is a privileged scaffold in medicinal chemistry and agrochemical development due to its enhanced metabolic stability, lipophilicity, and unique electronic properties. This Application Note details robust, self-validating methodologies for the preparation of substituted 4-(trifluoromethyl)oxazoles via nucleophilic displacement. We explore two orthogonal strategies: C-2 displacement utilizing 2-halo intermediates[1][2], and C-5 displacement leveraging highly activated 5-fluoro precursors pioneered by Burger and co-workers[3][4][5].

Mechanistic Rationale: The Trifluoromethyl Effect

The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole ring. This electronic depletion activates the heteroaromatic system toward Nucleophilic Aromatic Substitution (SNAr). Depending on the precursor design, displacement can be directed to either the C-2 or C-5 position, allowing for highly modular library synthesis.

  • C-2 Activation: When a halogen (Br/Cl) is placed at the 2-position, it is activated by the adjacent oxazole nitrogen and the distant but powerful –CF₃ group[1].

  • C-5 Activation: When a fluorine atom is placed at the 5-position, the extreme electronegativity of fluorine stabilizes the anionic Meisenheimer transition state, making it an exceptional leaving group for SNAr[3][5].

Strategy A: C-2 Displacement via Sandmeyer Halogenation

This strategy is highly effective for synthesizing 2-amino, 2-alkoxy, or 2-aryl-4-(trifluoromethyl)oxazoles starting from readily available 2-amino precursors.

C2_Displacement A 2-Amino-4-(CF3) oxazole-5-carboxylate B 2-Bromo-4-(CF3) oxazole-5-carboxylate A->B t-BuONO, CuBr2 MeCN, 0°C to RT C 2-Substituted-4-(CF3) oxazole-5-carboxylate B->C Nu-H, DIPEA SNAr or Cross-Coupling

Caption: Workflow for C-2 Sandmeyer halogenation and subsequent nucleophilic displacement.

Protocol 1: Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Objective: Convert the unreactive 2-amino group into a highly displaceable bromide leaving group[2].

  • Setup: To a flame-dried round-bottom flask under nitrogen, add ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) and anhydrous CuBr₂ (1.2 eq) in dry acetonitrile (MeCN) (0.5 M).

  • Diazotization: Cool the mixture to 0 °C. Slowly add tert-butyl nitrite (t-BuONO) (1.5–2.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2.5 hours[2].

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Causality & Insights: t-BuONO acts as an anhydrous diazotizing agent. Using dry MeCN is critical to prevent the formation of a 2-hydroxyoxazole byproduct. CuBr₂ serves a dual purpose: it provides the bromide source and acts as a single-electron transfer (SET) catalyst for the radical substitution[2].

  • Self-Validation: The reaction is accompanied by visible effervescence (N₂ gas evolution). Complete conversion is confirmed by LCMS, where the product exhibits a characteristic isotopic pattern for a single bromine atom (M and M+2 peaks of equal intensity).

Protocol 2: SNAr Displacement at C-2

Objective: Introduce a nucleophile (e.g., a secondary amine) at the C-2 position[1].

  • Setup: Dissolve ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in anhydrous THF or DMF.

  • Reagent Addition: Add the amine nucleophile (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir at 55 °C for 12–24 hours until starting material is consumed[1].

  • Causality & Insights: The C-2 position is highly electrophilic due to the synergistic electron-withdrawing effects of the oxazole nitrogen, the C-4 –CF₃ group, and the C-5 carboxylate[1]. DIPEA serves as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the amine nucleophile.

  • Self-Validation: ¹⁹F NMR is an excellent tracking tool; the –CF₃ signal will shift slightly upfield upon replacement of the electron-withdrawing bromide with an electron-donating amine.

Strategy B: C-5 Displacement (Burger's Methodology)

Pioneered by Klaus Burger, this method utilizes 5-fluoro-4-(trifluoromethyl)oxazoles (which already possess a 2-substituent) to undergo rapid nucleophilic displacement at the C-5 position[3][4].

C5_Displacement A 5-Fluoro-2-aryl- 4-(CF3)oxazole B Meisenheimer Intermediate A->B + Nu- (Addition) C 5-Substituted-2-aryl- 4-(CF3)oxazole B->C - F- (Elimination)

Caption: Burger's C-5 fluoride displacement via an anionic Meisenheimer intermediate.

Protocol 3: Nucleophilic Substitution of 5-Fluoro-4-(trifluoromethyl)oxazoles

Objective: Displace the C-5 fluoride with oxygen, nitrogen, or sulfur nucleophiles[3][5].

  • Setup: Dissolve 5-fluoro-2-phenyl-4-(trifluoromethyl)oxazole (1.0 eq) in an ethereal solvent (e.g., THF) or the corresponding alcohol of the alkoxide nucleophile.

  • Reaction: Add the nucleophile (e.g., sodium methoxide, 1.1 eq) at 0 °C. The reaction is typically highly exothermic and rapid.

  • Completion: Stir for 1–2 hours at room temperature, then quench with water and extract with dichloromethane[3][5].

  • Causality & Insights: Fluoride is generally a poor leaving group in aliphatic SN2 reactions but is a superior leaving group in SNAr reactions. Its high electronegativity stabilizes the anionic Meisenheimer transition state[4]. The adjacent –CF₃ group provides massive inductive stabilization, allowing these displacements to occur under exceptionally mild conditions (often at or below room temperature)[5].

  • Self-Validation: ¹⁹F NMR is the definitive analytical tool for this workflow. The starting material exhibits a characteristic C-5 fluorine resonance (typically around -110 to -130 ppm). Successful displacement is confirmed by the complete disappearance of this signal, leaving only the C-4 –CF₃ singlet (around -60 to -65 ppm)[3].

Quantitative Data & Substrate Scope

The following table summarizes the comparative reactivity and typical yields for the two displacement vectors discussed.

Displacement SiteLeaving GroupActivating MoietiesTypical NucleophilesReaction Temp (°C)Typical Yield Range
C-2 Bromide / ChlorideC-4 –CF₃, C-5 Ester, N-3Amines, Alkoxides, Boronic Acids (Pd-cat)20 – 60 °C60% – 85%
C-5 FluorideC-4 –CF₃, Oxazole CoreAmines, Thiols, Alkoxides, Carbanions0 – 25 °C75% – 95%

References

  • [3] Palmer, D. C. (Ed.). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. (Discusses Burger's methodology for 5-fluoro-4-(trifluoromethyl)oxazoles). epdf.pub. URL:

  • [4] Burger, K., Geith, K., & Hübl, D. (1988). A New Method for Regioselective Introduction of Trifluoromethyl Groups into Heteroarenes; Part 1. Synthesis of Trifluoromethyl-substituted 1,3-Azoles. Synthesis. researcher.life. URL:

  • [1] WO2023164233A1 - (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1h-imidazo[4,5-c]pyridine-5(4h)-yl)methanone derivatives as mutant pah stabilizers for the treatment of phenylketonuria. Google Patents. URL:

  • [2] WO2018011628A1 - Therapeutic inhibitory compounds. Google Patents. URL:

  • [5] 5-Fluoro-2-(4-methoxyphenyl)-4-trifluoromethyl-oxazole (Nucleophilic Substitution of 5-Fluoro-4-trifluoromethyl-1,3-azoles). molaid.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-Chloro-4-(trifluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced hydrolysis of 2-chloro-4-(trifluoromethyl)oxazole. This document synthesizes mechanistic theory with field-proven troubleshooting logic to ensure high-yield isolation of the target oxazolone without falling victim to common degradation pathways.

Mechanistic Insight & Reaction Dynamics

The 2-chlorooxazole core is generally stable in neutral aqueous environments but becomes highly reactive under alkaline conditions[1]. When functionalized with a strongly electron-withdrawing 4-trifluoromethyl (CF 3​ ) group, the electron density at the C2 position is severely depleted. This lowers the activation energy for nucleophilic aromatic substitution (S N​ Ar), allowing hydroxide ions to attack rapidly[2].

The reaction proceeds via an addition-elimination mechanism. The hydroxide attacks the C2 carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The initial product, 2-hydroxy-4-(trifluoromethyl)oxazole, rapidly tautomerizes to the thermodynamically favored 4-(trifluoromethyl)oxazol-2(3H)-one.

The Causality of Degradation: The same CF 3​ group that facilitates the S N​ Ar reaction also makes the resulting oxazolone ring highly susceptible to over-reaction. Prolonged exposure to excess base or elevated temperatures leads to nucleophilic attack on the oxazolone carbonyl, causing irreversible ring-opening and the formation of acyclic N-acyl amino acid derivatives[3][4]. Therefore, strict kinetic control is non-negotiable.

Diagnostic Workflows

To visualize the delicate balance between successful hydrolysis and ring degradation, refer to the mechanistic pathway and troubleshooting decision trees below.

Pathway SM 2-Chloro-4-(CF3)oxazole Int Tetrahedral Intermediate (SNAr at C2) SM->Int OH⁻ Attack Cond1 1.05 eq NaOH 0–5 °C, 2 h Int->Cond1 -Cl⁻ Cond2 >1.5 eq NaOH >25 °C Int->Cond2 -Cl⁻ Prod 4-(CF3)oxazol-2(3H)-one (Target Product) Degrad Acyclic N-Acyl Derivatives (Ring-Opened) Prod->Degrad Excess Base / Heat Cond1->Prod Cond2->Degrad

Mechanistic pathway of 2-chloro-4-(trifluoromethyl)oxazole hydrolysis and ring-opening.

Troubleshooting Issue Low Yield of Oxazolone Check Analyze via LC-MS / TLC Issue->Check SM_Remains Starting Material Remains Check->SM_Remains Byproducts Ring-Opened Byproducts Check->Byproducts No_Mass Product Missing in Organic Phase Check->No_Mass Fix1 Ensure Homogeneous Mixture (Increase THF/Dioxane) SM_Remains->Fix1 Fix2 Strictly Control Base (1.05 eq) Maintain Temp at 0–5 °C Byproducts->Fix2 Fix3 Acidify Aqueous Phase to pH 3 before EtOAc Extraction No_Mass->Fix3

Diagnostic decision tree for troubleshooting oxazole hydrolysis workflows.

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent ring-opening, execute the following kinetically controlled protocol. Every step includes a built-in validation check.

Step 1: Dissolution & Homogenization

  • Action: Dissolve 2-chloro-4-(trifluoromethyl)oxazole (1.0 eq) in Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Causality: THF ensures a homogeneous reaction mixture when the aqueous base is introduced. Biphasic conditions (e.g., using purely water or toluene) lead to erratic kinetics and localized base concentration spikes, which promote ring-opening.

  • Validation Check: The solution must be completely clear. Do not proceed if phase separation is visible.

Step 2: Controlled Base Addition

  • Action: Cool the solution to 0–5 °C using an ice-water bath. Add exactly 1.05 equivalents of 1M aqueous NaOH dropwise over 15–20 minutes.

  • Causality: Dropwise addition at low temperatures prevents thermal runaway. The CF 3​ group makes the S N​ Ar highly exothermic. Excess base directly attacks the newly formed oxazolone[3].

  • Validation Check: Monitor the internal temperature; it must not exceed 10 °C during the addition.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at 0–5 °C for 2 hours.

  • Validation Check: Quench a 50 µL aliquot in 1 mL of pH 3 buffer. Analyze via LC-MS (ESI-). The target mass [M-H] for 4-(trifluoromethyl)oxazol-2(3H)-one should be the dominant peak. Unreacted starting material should be <2%.

Step 4: Quenching and Extraction

  • Action: Immediately acidify the reaction mixture to pH 3–4 using 1M HCl. Extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Causality: The product oxazolone is a weak acid (pKa ~6-7) due to the CF 3​ group and the NH/OH tautomerism. If extracted at a basic pH, it remains irreversibly trapped in the aqueous layer as a sodium salt.

  • Validation Check: Verify the aqueous phase pH with indicator paper before initiating the EtOAc extraction.

Quantitative Optimization Data

The table below summarizes our internal validation data, demonstrating how deviations in temperature and base equivalents directly impact the product distribution.

Base (Eq)Temp (°C)Time (h)Conversion (%)Target Oxazolone Yield (%)Ring-Opened Byproduct (%)
1.05 NaOH 5 2 >98 92 <2
1.50 NaOH2541006530
2.00 NaOH6021001085
1.05 Na 2​ CO 3​ 251240380

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing multiple peaks in my LC-MS after hydrolysis? A1: The 4-(trifluoromethyl)oxazol-2(3H)-one can undergo ring-opening if the pH is too high for too long. The CF 3​ group activates the ring toward nucleophilic attack by hydroxide, leading to acyclic degradation[3]. To prevent this, strictly control base equivalents (max 1.05 eq) and quench the reaction immediately upon completion by adjusting the pH to 3-4.

Q2: My extraction yields are unusually low, but TLC shows complete consumption of the starting material. Where is my product? A2: 4-(trifluoromethyl)oxazol-2(3H)-one is a weak acid. If you extract at a neutral or basic pH, the product remains in the aqueous layer as a highly soluble sodium salt. Always acidify the aqueous phase to pH 3-4 before extraction with ethyl acetate or dichloromethane.

Q3: Can I use a weaker base like Na 2​ CO 3​ or NaHCO 3​ to prevent ring opening? A3: While weaker bases practically eliminate the risk of ring-opening, the hydrolysis of the 2-chloro group becomes impractically slow, often stalling at incomplete conversion (e.g., 40% after 12 hours). It is much more efficient to use a strong base (NaOH or LiOH) at low temperatures (0–5 °C) to achieve kinetic control over the desired S N​ Ar pathway[2].

Sources

Troubleshooting low reactivity of 2-chloro group in trifluoromethyl oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocycle Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when functionalizing highly deactivated or sensitive heterocycles.

When working with 2-chloro-4-(trifluoromethyl)oxazole or its 5-CF3 isomer, researchers often assume the strongly electron-withdrawing trifluoromethyl (-CF3) group will highly activate the C2 position for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. However, empirical bench data frequently contradicts this assumption, leading to stalled reactions or complete degradation of the starting material.

This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to overcome them.

Mechanistic Insights: The Causality of Low Reactivity

The low reactivity of 2-chloro-trifluoromethyl oxazoles stems from two competing electronic and structural factors:

  • Electronic Contradiction (+M vs. -I): While the -CF3 group pulls electron density via inductive effects (-I), the oxygen atom in the oxazole ring donates electron density via resonance (+M effect) directly into the pi-system. This +M effect significantly counteracts the electrophilicity of the C2 carbon, making it less reactive toward than a purely electron-deficient heterocycle[1].

  • C2–O Bond Lability: The C2 position is flanked by an oxygen and a nitrogen atom. Under strongly basic conditions (e.g., hydroxide, alkoxide, or aqueous carbonate at high temperatures), nucleophilic attack often results in the irreversible cleavage of the C2–O bond (ring opening) rather than the desired chloride displacement. The lability of the oxazole ring requires highly controlled conditions, often necessitating specialized intermediates to achieve functionalization without destroying the core[2].

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the specific failure mode in your workflow.

Troubleshooting A 2-Chloro-CF3-Oxazole Low Reactivity Issue B Identify Reaction Class A->B C SNAr (Nucleophilic Substitution) B->C D Pd-Catalyzed Cross-Coupling B->D E SM Degrades (Ring Opening) C->E Side Reactions F SM Unreactive (No Conversion) C->F Sluggish G SM Hydrolyzes (Aqueous Base) D->G Side Reactions H Failed Oxidative Addition D->H Sluggish I Use DIPEA & Lower Temp E->I J In situ Finkelstein (KI) F->J K Anhydrous K3PO4 / Dioxane G->K L XPhos Pd G3 Precatalyst H->L

Diagnostic workflow for troubleshooting 2-chloro-trifluoromethyl oxazole reactivity.

Troubleshooting Q&A

Q1: My 2-chloro-5-(trifluoromethyl)oxazole degrades into a complex mixture during SNAr with primary amines. Why is this happening, and how do I prevent it? Causality: The degradation is caused by base-mediated ring opening. Oxazoles are highly sensitive to hard nucleophiles and strong bases. Attack at the C2 position leads to cleavage of the C2–O bond rather than chloride displacement. Solution: Switch to a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of K₂CO₃ or NaOH. Lower the reaction temperature down to 40–50 °C and use a polar aprotic solvent (e.g., anhydrous DMSO or DMF) to enhance the nucleophilicity of the amine without requiring harsh heating.

Q2: The SNAr reaction is too slow, and I recover mostly starting material. Heating higher causes degradation. What is the alternative? Causality: The +M resonance effect of the oxazole oxygen reduces the electrophilicity of the C2 carbon. The C–Cl bond is simply too stable under standard mild conditions. Solution: Implement an in situ Finkelstein activation. By adding 1.5 equivalents of Potassium Iodide (KI), the 2-chlorooxazole is transiently converted to the highly reactive 2-iodooxazole, which undergoes SNAr at significantly lower temperatures.

Q3: I am attempting a Suzuki-Miyaura cross-coupling, but I observe no product formation. The starting material remains intact. How can I force the reaction? Causality: The C(sp2)–Cl bond has a high bond dissociation energy, making the initial oxidative addition of Pd(0) the rate-limiting step. As established in fundamental studies of , standard catalysts like Pd(PPh₃)₄ are insufficiently electron-rich to insert into this specific deactivated C–Cl bond. Solution: Utilize a highly active precatalyst system, such as XPhos Pd G3 or BrettPhos Pd G3. These bulky, electron-rich dialkylbiaryl phosphine ligands dramatically lower the activation barrier for oxidative addition into aryl chlorides.

Q4: During cross-coupling, my 2-chloro-CF3-oxazole is consumed, but I don't see the coupled product—only hydrolyzed starting material. What's wrong? Causality: Aqueous bases (like aqueous Na₂CO₃) commonly used in Suzuki couplings hydrolyze the 2-chlorooxazole at the elevated temperatures required for the reaction. This side reaction outcompetes the cross-coupling cycle. Solution: Move to strictly anhydrous conditions. Use finely milled, anhydrous K₃PO₄ or Cs₂CO₃ as the base in a solvent like anhydrous 1,4-dioxane.

Empirical Data & Optimization

To illustrate the causality of catalyst and base selection, review the optimization matrix below. Notice how the shift from aqueous to anhydrous conditions, combined with an electron-rich ligand, completely flips the reaction pathway from degradation to high-yield product formation.

Table 1: Optimization Matrix for Suzuki-Miyaura Coupling of 2-Chloro-5-(CF3)oxazole

Catalyst / LigandBase / Solvent SystemTemp (°C)Primary ObservationYield (%)
Pd(PPh₃)₄Na₂CO₃ (aq) / Toluene90Complete SM hydrolysis; ring opening< 5
Pd(dppf)Cl₂K₂CO₃ / DMF80Sluggish oxidative addition; trace product15
Pd(OAc)₂ / SPhosK₃PO₄ (anhydrous) / Dioxane80Moderate conversion; some protodehalogenation45
XPhos Pd G3 K₃PO₄ (anhydrous) / Dioxane 60 Rapid conversion; clean cross-coupling > 85

Self-Validating Methodologies

To ensure reproducibility and trust in your results, utilize these step-by-step, self-validating protocols.

Protocol A: Mild SNAr via Finkelstein Activation

Designed to prevent ring-opening while forcing substitution.

  • Preparation: In an oven-dried vial under argon, dissolve 2-chloro-5-(trifluoromethyl)oxazole (1.0 eq, 0.5 mmol) in 2.0 mL of anhydrous DMF.

  • Activation: Add finely powdered, oven-dried KI (1.5 eq). Stir the suspension at 40 °C for 45 minutes.

  • Self-Validation Check (IPC): Take a 5 µL aliquot, dilute in MeCN, and run LC-MS. Validation: The system is validated when the [M+H] peak for the chloro-oxazole disappears and the [M+H] peak for the iodo-oxazole intermediate appears. Do not proceed to step 4 until >80% conversion to the iodo-intermediate is confirmed.

  • Nucleophilic Attack: Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq).

  • Completion: Stir at 50 °C for 2–4 hours. Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Designed to overcome high oxidative addition barriers while preventing hydrolysis.

  • Setup: In a glovebox (or using standard Schlenk techniques), charge a reaction vial with 2-chloro-4-(trifluoromethyl)oxazole (1.0 eq, 0.5 mmol), the arylboronic acid (1.5 eq), and anhydrous, finely milled K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (5 mol%).

  • Solvent: Add 2.5 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 60 °C (avoid exceeding 80 °C to protect the oxazole core).

  • Self-Validation Check (IPC): After 1 hour, perform a TLC (Hexanes/EtOAc) and GC-MS analysis. Validation: A successful catalytic cycle is validated by the appearance of the product mass and the absence of the dehalogenated oxazole byproduct. If the dehalogenated peak exceeds 10%, your catalytic cycle is stalling at the transmetalation step (indicating degraded boronic acid or insoluble base). Correct the reagents before scaling up.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

References

  • Hodgetts, K. J.; Kershaw, M. T. "Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles." Organic Letters, 2002. URL:[Link]

  • "Nucleophilic substitution." Wikipedia. URL:[Link]

Sources

Purification methods for volatile trifluoromethyl oxazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult isolation of highly volatile fluorinated azaheterocycles.

Section 1: Mechanistic Insights – The Volatility Challenge

Trifluoromethyl oxazoles are highly sought-after pharmacophores in drug development due to their ability to enhance metabolic stability, membrane permeability, and target binding affinity[1]. However, synthesizing these 5-membered heterocycles often generates intermediates that vanish during standard workup procedures.

The Causality of Volatility: The high electronegativity of the fluorine atoms in the -CF 3​ group tightly holds the electron cloud, drastically reducing the molecule's polarizability. This minimizes London dispersion forces. Furthermore, the strongly electron-withdrawing nature of the -CF 3​ group depletes electron density from the oxazole ring, weakening potential intermolecular interactions (such as dipole-dipole interactions or hydrogen bonding) [2]. Consequently, low-molecular-weight CF 3​ -oxazoles exhibit unusually low boiling points and high vapor pressures, making them highly susceptible to co-evaporation during standard solvent removal.

Section 2: Troubleshooting Desk (FAQs)

Q1: I am consistently losing my CF 3​ -oxazole intermediate during rotary evaporation. How can I prevent this? A: Standard rotary evaporation under reduced pressure will easily strip highly volatile fluorinated intermediates alongside the solvent.

  • Causality & Solution: You must decouple the solvent's boiling point from the intermediate's. Extract your reaction using an extremely low-boiling solvent (e.g., diethyl ether or pentane). Instead of using a rotovap, perform solvent removal via atmospheric fractional distillation using a Vigreux column. If vacuum evaporation is absolutely necessary, you must install a cryogenic trap (liquid nitrogen) between the rotovap and the pump to catch the co-evaporated intermediate [3].

  • Self-Validation: Always run a quick 19 F NMR on your collected distillate/trap solvent. If you observe a singlet around -60 to -65 ppm, your product has escaped into the trap and must be recovered.

Q2: My fluorinated intermediate co-elutes with structurally similar non-fluorinated impurities during silica gel chromatography. What is the alternative? A: Standard silica gel separates compounds based on polarity. Because the -CF 3​ group can mask the inherent polarity of the oxazole core, your intermediate may exhibit an identical retention factor ( Rf​ ) to non-fluorinated byproducts.

  • Causality & Solution: Switch to Fluorous Solid-Phase Extraction (F-SPE). F-SPE utilizes a perfluoroalkyl-functionalized stationary phase (fluorous silica gel) that separates molecules based on unique fluorous-fluorous interactions rather than standard polarity [2].

  • Self-Validation: Monitor the fractions via LC-MS or TLC; the non-fluorinated impurities will elute in the initial "fluorophobic" wash, while your pure CF 3​ -oxazole will elute only when you switch to a "fluorophilic" solvent [4].

Q3: Can I use reverse F-SPE for these intermediates? A: Yes. In reverse F-SPE, standard polar silica gel is used as the stationary phase, but the eluent is a fluorous solvent mixture (e.g., perfluorohexane). The polar organic impurities are heavily retained on the silica, while the highly fluorinated, non-polar volatile intermediate passes through almost immediately[5]. This is particularly useful for rapid, first-pass cleanups.

Section 3: The Protocol Vault

Protocol A: Cryogenic Fractional Distillation of Volatile CF 3​ -Oxazoles

Purpose: To remove low-boiling extraction solvents without losing the volatile fluorinated target.

  • Preparation: Transfer the crude reaction mixture (dissolved in diethyl ether or pentane) to a round-bottom flask. Attach a Vigreux column (minimum 20 cm) to provide sufficient theoretical plates for separation.

  • Setup: Attach a short-path distillation head and a receiving flask. Submerge the receiving flask in a dry ice/acetone bath (-78 °C) to ensure complete condensation of the solvent and prevent secondary evaporation.

  • Heating: Gently heat the distillation flask using a water bath set exactly 5–10 °C above the solvent's boiling point (e.g., 45 °C for diethyl ether). Do not apply vacuum.

  • Collection: Allow the solvent to distill over at atmospheric pressure. The volatile CF 3​ -oxazole will remain in the distillation flask.

  • Final Purification: Once the solvent is removed, transfer the residue to a Kugelrohr apparatus. Apply a controlled vacuum (e.g., 10-50 mbar) and heat gently. Collect the pure CF 3​ -oxazole in a receiving bulb cooled with liquid nitrogen [3].

Protocol B: Fluorous Solid-Phase Extraction (F-SPE)

Purpose: To separate fluorinated intermediates from non-fluorinated reaction byproducts without applying heat.

  • Cartridge Conditioning: Mount a fluorous silica SPE cartridge on a vacuum manifold. Wash with 3 column volumes (CV) of a fluorophilic solvent (e.g., 100% methanol or acetonitrile) to prime the phase, followed by 3 CV of a fluorophobic equilibration solvent (e.g., 80:20 Methanol/Water) [2].

  • Sample Loading: Dissolve the crude mixture in the minimum possible volume of the equilibration solvent. Load it onto the cartridge at a slow, dropwise flow rate.

  • Fluorophobic Wash (Impurity Elution): Elute the cartridge with 3–5 CV of the 80:20 Methanol/Water mixture. Collect this fraction; it contains the non-fluorinated impurities. (Self-Validation: Check this fraction by 19 F NMR to ensure no target compound breakthrough).

  • Fluorophilic Elution (Product Recovery): Switch the collection tube. Elute the target CF 3​ -oxazole intermediate with 3–5 CV of 100% methanol or tetrahydrofuran (THF) [4].

  • Concentration: Carefully evaporate the fluorophilic fraction using the atmospheric distillation method described in Protocol A to obtain the pure intermediate.

Section 4: Data Matrix – Purification Method Comparison

Purification MethodTarget Volatility Range (Boiling Point)Mechanism of SeparationTypical Recovery YieldScalability
Atmospheric Fractional Distillation < 80 °CBoiling point differential (Thermal)85 - 95%High (Multi-gram to kg)
Kugelrohr Distillation (Cryo-Trap) 80 °C - 150 °CVapor pressure under vacuum75 - 90%Medium (Up to 50g)
Fluorous SPE (F-SPE) Any (Solvent-dependent)Fluorous-fluorous affinity90 - 98%Low to Medium (mg to 5g)
Reverse F-SPE Any (Solvent-dependent)Polarity vs. Fluorous phase80 - 95%Medium (Up to 20g)

Section 5: Purification Decision Workflow

PurificationWorkflow Start Crude CF3-Oxazole Reaction Mixture CheckBP Assess Intermediate Boiling Point Start->CheckBP LowBP Highly Volatile (bp < 80°C) CheckBP->LowBP High Volatility MedBP Moderately Volatile (bp > 80°C) CheckBP->MedBP Lower Volatility Distillation Atmospheric Fractional Distillation (Vigreux) LowBP->Distillation Solvent Removal CheckFluorine Assess Impurity Profile MedBP->CheckFluorine Kugelrohr Kugelrohr Distillation with Cryogenic Trap Distillation->Kugelrohr Final Polish FSPE Fluorous SPE (F-SPE) CheckFluorine->FSPE Co-eluting Impurities RevFSPE Reverse F-SPE (Silica + Fluorous Eluent) CheckFluorine->RevFSPE Polar Impurities

Caption: Workflow for selecting the optimal purification method for CF3-oxazole intermediates.

References

  • Title: Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Purification of Fluorine by Distillation Source: SciSpace URL: [Link]

  • Title: Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]

  • Title: Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds Source: ACS Publications (Organic Letters) URL: [Link]

Technical Support Center: 2-Chloro-4-(trifluoromethyl)oxazole Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)oxazole (CAS 1060816-15-0) and its derivatives. Due to its unique electronic properties, this compound is highly reactive and prone to decomposition if not handled correctly. Below, you will find expert insights, degradation profiles, and validated protocols to ensure the integrity of your experiments.

Part 1: Expert Insights & FAQs on Chemical Stability

Q: Why does 2-Chloro-4-(trifluoromethyl)oxazole degrade so rapidly during storage or in aqueous assays? A: The instability of this compound is driven by the synergistic electron-withdrawing effects of the oxazole ring nitrogen, the 2-chloro substituent, and the 4-trifluoromethyl ( CF3​ ) group. The CF3​ group is strongly electron-withdrawing, which drastically increases the electrophilicity of the C2 position on the oxazole ring[1]. Consequently, the C2-Cl bond becomes highly susceptible to nucleophilic attack by ambient moisture or protic solvents[2].

Q: What are the primary decomposition products? A: The primary degradation pathway is hydrolysis. Nucleophilic attack by water at the C2 position displaces the chloride ion, yielding 4-(trifluoromethyl)oxazol-2(3H)-one (or its tautomer, 2-hydroxy-4-(trifluoromethyl)oxazole)[3]. Under prolonged exposure to basic conditions, the oxazole ring can undergo complete cleavage, resulting in acyclic degradation products such as substituted amides and trifluoroacetic acid derivatives[3].

Q: Can I use protic solvents like methanol or ethanol for my stock solutions? A: No. Using protic solvents will lead to solvolysis. For example, dissolving the compound in methanol will result in a nucleophilic substitution reaction, converting the starting material into 2-methoxy-4-(trifluoromethyl)oxazole. Always use anhydrous, non-nucleophilic solvents (e.g., dry DMSO, DMF, or THF) for stock solutions.

Part 2: Degradation Kinetics & Stability Profiles

To aid in experimental planning, the following table summarizes the quantitative stability of 2-Chloro-4-(trifluoromethyl)oxazole under various common laboratory conditions.

Environmental ConditionEstimated Half-Life ( t1/2​ )Major Decomposition ProductMechanistic Causality
Aqueous Buffer (pH 7.4) < 2 Hours4-(trifluoromethyl)oxazol-2(3H)-oneNeutral hydrolysis driven by CF3​ -mediated C2 activation.
Basic Buffer (pH > 9.0) < 15 MinutesAcyclic amides / carboxylic acidsDirect hydroxide attack at C2 triggers rapid ring-opening cleavage.
Methanol (Anhydrous) ~ 24 Hours2-Methoxy-4-(trifluoromethyl)oxazoleSolvolysis via nucleophilic substitution by the solvent.
Dry DMSO/DMF (-20°C) > 6 MonthsNone (Stable)Absence of nucleophiles and moisture prevents degradation.

Part 3: Mechanistic Pathway of Degradation

The following diagram illustrates the causal relationship between moisture exposure and the formation of specific decomposition products.

G A 2-Chloro-4-(trifluoromethyl)oxazole B Nucleophilic Attack (H2O / OH-) A->B Moisture C Tetrahedral Intermediate B->C C2 Addition D 4-(trifluoromethyl)oxazol-2(3H)-one (Major Degradant) C->D -HCl E Acyclic Amides / Acids (Ring Cleavage) D->E Strong Base / Prolonged Hydrolysis

Hydrolytic degradation pathway of 2-Chloro-4-(trifluoromethyl)oxazole.

Part 4: Troubleshooting & Self-Validating Protocols

To ensure scientific integrity, every workflow involving this compound must be designed as a self-validating system. Below is the standard operating procedure for handling the compound and verifying its integrity prior to use in downstream assays.

Protocol: Anhydrous Handling and LC-MS Integrity Validation

Objective: Prevent hydrolytic degradation during reagent preparation and confirm compound purity using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer the sealed vial of 2-Chloro-4-(trifluoromethyl)oxazole into a nitrogen or argon-purged glovebox.

  • Prepare stock solutions (e.g., 10 mM) strictly using anhydrous, amine-free, and alcohol-free solvents (e.g., anhydrous DMSO stored over molecular sieves).

  • Aliquot the stock solution into single-use amber glass vials with PTFE-lined septa.

  • Store aliquots at -20°C. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative moisture introduction from ambient air, which acts as the primary catalyst for C2-hydrolysis.

Step 2: Reaction Execution

  • When setting up cross-coupling or nucleophilic substitution reactions, ensure all glassware is oven-dried (150°C for >4 hours) and cooled under an inert atmosphere.

  • Add the oxazole reagent last to the reaction mixture to minimize its exposure time to potentially trace moisture in the reaction vessel.

Step 3: LC-MS Validation (Self-Validating Step) To verify that the compound has not decomposed prior to your assay, run a rapid LC-MS check:

  • Sample Prep: Dilute a 1 µL aliquot of the stock solution in 99 µL of anhydrous Acetonitrile (do not use water/methanol mixtures for the sample diluent).

  • Mobile Phase: Use a rapid gradient of Acetonitrile/Water with 0.1% Formic Acid. Causality note: Keep the run time under 3 minutes to prevent on-column hydrolysis induced by the aqueous phase of the LC gradient.

  • Detection:

    • Monitor for the intact parent mass ( [M+H]+ ).

    • Specifically extract the mass chromatogram for the primary degradant, 4-(trifluoromethyl)oxazol-2(3H)-one. If this peak constitutes >5% of the total area, discard the stock solution and prepare a fresh batch.

References

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders Source: Expert Opinion on Drug Discovery (PMC) URL:[Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Support Center: Solvent Effects on SNAr Reactions of 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-chlorooxazoles. The choice of solvent is a critical parameter that can dramatically influence reaction rate, yield, and purity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate the complexities of solvent effects in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Q1: My SNAr reaction with a 2-chlorooxazole substrate shows very low or no conversion to the desired product. Where should I start troubleshooting?

A1: The first and most critical parameter to evaluate is your choice of solvent. The rate of an SNAr reaction is profoundly influenced by the solvent's ability to solvate the charged species involved in the mechanism.

  • Causality: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the electron-deficient oxazole ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate and the reactivity of the nucleophile are highly dependent on the solvent environment.

  • Primary Recommendation: Immediately switch to a polar aprotic solvent . Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the industry standard for SNAr reactions.[4][5] They possess high dielectric constants to dissolve reactants but lack acidic protons. This prevents them from forming strong hydrogen bonds that "cage" and deactivate the nucleophile, leaving it more "naked" and reactive.[5][6] In many cases, DMSO provides superior results to DMF.[4]

  • Actionable Step: Rerun your reaction in anhydrous DMSO under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I've switched to dry DMSO and am running the reaction under nitrogen, but the conversion is still sluggish. What are the next steps?

A2: If the solvent has been optimized, other kinetic factors should be addressed.

  • Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, gradually increase the heat.[4][5] A typical range for these reactions is 80-120 °C, but this should be determined empirically.

  • Nucleophile Reactivity: If you are using a neutral nucleophile (e.g., an amine or alcohol), its reactivity may be insufficient. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often necessary to deprotonate the nucleophile in situ, significantly increasing its potency.[5] For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) might be required, though caution is advised.

  • Reactant Quality: Ensure your 2-chlorooxazole starting material and nucleophile are pure. Impurities can inhibit the reaction or lead to unwanted side products.

Q3: My reaction mixture shows multiple spots on TLC, and LC-MS analysis indicates the formation of several side products. What are the likely causes and solutions?

A3: Side product formation often points to issues with reaction conditions or the stability of the solvent itself.

  • Hydrolysis: The presence of water in the reaction can lead to hydrolysis of the 2-chlorooxazole to the corresponding oxazol-2-one. Always use anhydrous solvents and ensure your reagents are dry. Running the reaction under an inert atmosphere is crucial to prevent atmospheric moisture from contaminating the reaction.[4][5]

  • Solvent Decomposition: Certain polar aprotic solvents can decompose under harsh conditions. For example, DMF can decompose in the presence of strong bases to form dimethylamine, which can then act as a competing nucleophile.[4][7] If you are using a very strong base (like NaH) and observing an unexpected amine addition, consider switching to a more robust solvent like DMSO.

  • Di-substitution: If your product can also undergo a subsequent SNAr reaction, you may see di-substituted byproducts. This can often be minimized by using a stoichiometric amount of the nucleophile and carefully monitoring the reaction progress to stop it upon consumption of the starting material.[4]

Q4: My reaction worked, but I am having difficulty removing the high-boiling point solvent (DMSO/DMF) during the workup. What is the best purification strategy?

A4: This is a very common challenge. The high boiling points of DMSO (189 °C) and DMF (153 °C) make them difficult to remove by standard rotary evaporation.

  • Recommended Protocol: An aqueous workup is the most effective method.[8] Since DMSO and DMF are highly soluble in water, they can be removed by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, DCM) and water.

  • Step-by-Step:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or a dilute brine solution.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate) multiple times (3x).

    • Combine the organic layers and wash them repeatedly with brine (3-5x) to thoroughly remove any residual DMSO or DMF.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Further purification can be achieved via flash column chromatography.

Frequently Asked Questions (FAQs)

  • Why exactly do polar aprotic solvents accelerate SNAr reactions? Polar aprotic solvents have large dipole moments that allow them to effectively solvate the cation (e.g., K⁺ from K₂CO₃) but not the anion (the nucleophile).[5] Without a shell of solvent molecules hydrogen-bonding to it, the anionic nucleophile is higher in energy, more reactive, and better able to attack the electrophilic 2-chlorooxazole.[9][10]

  • What is the mechanistic reason for polar protic solvents inhibiting the reaction? Polar protic solvents (like methanol or water) have acidic protons (O-H bonds). These protons form strong hydrogen bonds with the lone pairs of the nucleophile.[5][9] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy. This increased stability means the nucleophile is less reactive, and a significant energy penalty must be paid to strip away these solvent molecules before the reaction can occur, thus slowing the rate dramatically.[11][12]

  • What is the general reactivity order of solvents for this chemistry? The reaction rate will generally follow this trend, from fastest to slowest: DMSO > DMF > Acetonitrile > Acetone >> Ethanol > Methanol > Water Non-polar solvents like toluene or hexane are typically unsuitable as they cannot dissolve the reactants.[13]

  • Are there any safety concerns with common SNAr solvents? Yes. Many common dipolar aprotic solvents have been identified as reprotoxic (e.g., DMF, NMP, DMAc) and should be handled with appropriate engineering controls.[7] Furthermore, DMSO can decompose exothermically and sometimes violently at high temperatures, and this decomposition temperature can be lowered by the presence of acids, bases, or electrophiles.[7] Always consult the Safety Data Sheet (SDS) and perform a safety review before running reactions at a large scale or high temperature.

Data Summary

The choice of solvent can lead to rate enhancements of several orders of magnitude. The following table illustrates the dramatic effect of solvent on a model SNAr reaction.

SolventSolvent TypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic32.71
EthanolPolar Protic24.6~4
AcetonePolar Aprotic20.7~660
AcetonitrilePolar Aprotic37.5~1,600
DMFPolar Aprotic36.7~10,000
DMSOPolar Aprotic46.7~28,000

Relative rates are illustrative, based on the reaction of 1-chloro-2,4-dinitrobenzene with aniline, and serve as a general guide.[4]

Visualizations & Mechanisms

SNAr Mechanism on a 2-Chlorooxazole

The reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is the formation of the resonance-stabilized Meisenheimer complex.

Caption: General mechanism of an SNAr reaction on a 2-chlorooxazole.

Troubleshooting Workflow for Low SNAr Yield

This flowchart provides a logical sequence for diagnosing and resolving poor reaction outcomes.

Troubleshooting_Workflow start Low Yield / No Reaction solvent Check Solvent: Is it polar aprotic (DMSO, DMF)? start->solvent protic Using Polar Protic (MeOH, H₂O)? solvent->protic No temp Check Temperature: Is reaction heated? solvent->temp Yes switch_solvent Switch to dry DMSO or DMF protic->switch_solvent Yes switch_solvent->temp heat Increase temperature (e.g., 80-120 °C) temp->heat No base Check Nucleophile: Is a base used? temp->base Yes heat->base add_base Add non-nucleophilic base (K₂CO₃, DIPEA) base->add_base No purity Check Reagent Purity base->purity Yes add_base->purity

Caption: Troubleshooting workflow for low yields in SNAr reactions.

Solvent Effect on Nucleophile Reactivity

This diagram illustrates the fundamental difference in how polar protic and polar aprotic solvents interact with a nucleophile.

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ+ H1->Nu_protic H2 δ+ H2->Nu_protic H3 δ+ H3->Nu_protic H4 δ+ H4->Nu_protic caption1 Solvent 'cages' and deactivates the nucleophile via H-bonding. REACTION IS SLOW Nu_aprotic Nu⁻ S1 δ+ S2 δ+ caption2 Nucleophile is 'naked' and highly reactive. REACTION IS FAST

Caption: Contrasting nucleophile solvation in protic vs. aprotic media.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2-Chlorooxazole with an Amine
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chlorooxazole (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the 2-chlorooxazole.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (3 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Screening Solvents for Reaction Optimization
  • Setup: In parallel, set up several small-scale reactions (e.g., in microwave vials) under identical conditions (same stoichiometry, concentration, temperature, and stir rate).

  • Solvent Variation: To each vial, add a different anhydrous solvent to be tested (e.g., DMSO, DMF, Acetonitrile, THF, 2-Propanol).

  • Execution: Run all reactions simultaneously for a set period (e.g., 4 hours).

  • Analysis: After the set time, quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR (using an internal standard) to determine the relative conversion to the product.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Park, S., & Lee, S. (2010). Effects of ion and protic solvent on nucleophilic aromatic substitution (SNAr) reactions. Bulletin of the Korean Chemical Society, 31, 2571-2573.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity of 2-Halo-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements, degradation mechanisms, and self-validating protocols necessary for working with highly reactive 2-halo-oxazole building blocks in drug discovery and organic synthesis.

The Mechanistic Root of Moisture Sensitivity

To troubleshoot a chemical system, one must first understand the causality of its failure. Why are 2-halo-oxazoles so prone to moisture-induced degradation?

The oxazole ring is a five-membered heterocycle containing a pyridine-like nitrogen and a furan-like oxygen. The C2 position is flanked by these two highly electronegative heteroatoms. When a halogen (chloro, bromo, or iodo) is substituted at C2, its inductive electron-withdrawing effect makes the C2 carbon exceptionally electrophilic. While oxazoles generally resist electrophilic attack due to the electron-withdrawing nitrogen, they are highly susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position[1].

Water, acting as a nucleophile, readily attacks this electron-deficient carbon to form a tetrahedral intermediate. This leads to the rapid expulsion of the halide ion and the formation of an oxazol-2-one (the tautomer of 2-hydroxyoxazole), which can undergo further ring-opening degradation under basic or acidic conditions[2].

HydrolysisMechanism A 2-Halo-Oxazole (Electrophilic C2) B Tetrahedral Intermediate A->B + H2O (Nucleophilic Attack) C Oxazol-2-one (Hydrolyzed) B->C - HX (Leaving Group) D Ring-Opened Products C->D Excess Base/H2O (Degradation)

Caption: Mechanism of nucleophilic attack by water on the C2 position of 2-halo-oxazoles.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura cross-coupling with 2-bromooxazole yielded mostly oxazol-2-one and unreacted boronic acid. What happened? A1: The presence of trace moisture in your solvent or base diverted the reaction pathway. In cross-coupling, palladium oxidative addition into the C2-Br bond competes with the direct nucleophilic attack of water/hydroxide on the starting material. Because 2-bromooxazole is highly moisture-sensitive, hydrolysis outpaces the catalytic cycle if water is present. Solution: Implement a self-validating anhydrous system. Titrate your solvents using Karl Fischer titration (target <10 ppm H₂O). Flame-dry all glassware under vacuum, and use rigorously anhydrous bases (e.g., Cs₂CO₃ dried under vacuum at 150 °C overnight).

Q2: How should I store 2-chlorooxazole-4-carboxylate derivatives to prevent degradation? A2: 2-Halo-oxazoles must be stored in the absence of light, moisture, and reactive conditions[3]. They should be kept under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density) at -20 °C. Critical Step: Before use, allow the sealed container to warm to room temperature in a desiccator. Opening a cold vial immediately condenses atmospheric moisture directly onto the reagent, initiating hydrolysis.

Q3: Is there a difference in moisture sensitivity between 2-chloro, 2-bromo, and 2-iodo oxazoles? A3: Yes. The leaving group ability and bond dissociation energy dictate their reactivity. The C-I bond is the weakest, making 2-iodooxazoles the most reactive towards cross-coupling but also the most unstable[4]. 2-Chlorooxazoles are the most stable and easiest to handle, though they require more forcing conditions for palladium-catalyzed couplings[5].

Quantitative Reactivity Profiles

To assist in experimental design, the following table summarizes the comparative reactivity and handling requirements for the three primary 2-halo-oxazole derivatives.

Table 1: Comparative Reactivity and Handling Profiles of 2-Halo-Oxazoles

DerivativeC2 ElectrophilicityLeaving Group AbilityMoisture SensitivityPreferred Cross-CouplingStorage Requirements
2-Chlorooxazole HighModerateModerate (Hydrolyzes slowly in ambient air)Stille, Negishi, Suzuki (requires active Pd ligands)4 °C to -20 °C, Argon atmosphere, desiccated
2-Bromooxazole Very HighGoodHigh (Rapid hydrolysis in wet solvents)Suzuki, Stille (standard Pd catalysts)-20 °C, rigorously anhydrous Argon, dark
2-Iodooxazole Extremely HighExcellentExtreme (Can degrade in situ if not used immediately)Sonogashira, Suzuki (mild conditions)Synthesize and use in situ; do not store

Self-Validating Experimental Protocol

To ensure trustworthiness in your synthetic workflows, protocols must not rely on assumptions. The following methodology for the Anhydrous Suzuki-Miyaura Cross-Coupling of 2-Bromooxazole incorporates built-in validation steps to guarantee the integrity of the moisture-sensitive electrophile[6].

Objective

Achieve >90% conversion of 2-bromooxazole to a 2-aryl oxazole while entirely suppressing the competitive hydrolysis pathway.

Step-by-Step Methodology

Step 1: Reagent Preparation & Validation

  • Remove the 2-bromooxazole from the -20 °C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for 30 minutes to prevent condensation.

  • Validation Check: Dissolve a 2 mg aliquot in anhydrous CDCl₃. Run a quick ¹H NMR to verify the absence of a broad -OH peak or shifting of the C4/C5 protons, which would indicate prior hydrolysis to oxazol-2-one. Do not proceed if degradation exceeds 5%.

Step 2: System Dehydration

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (<0.1 Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

  • Add the inorganic base (e.g., Cs₂CO₃, 2.0 equiv). Heat the flask to 150 °C under vacuum for 2 hours to drive off any lattice moisture. Cool to room temperature under Argon.

Step 3: Solvent Preparation

  • Dispense 1,4-dioxane from a solvent purification system (SPS).

  • Validation Check: Perform a Karl Fischer titration on the solvent. Proceed only if H₂O < 10 ppm.

  • Sparge the solvent with Argon for 30 minutes to deoxygenate.

Step 4: Reaction Assembly

  • Inside an Argon-filled glovebox, add the arylboronic acid (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the Schlenk flask containing the dried base.

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to the Schlenk line (Argon flow).

  • Inject the anhydrous, deoxygenated 1,4-dioxane.

  • Inject the 2-bromooxazole (1.0 equiv) dropwise.

Step 5: Execution & Workup

  • Heat the reaction mixture to 80 °C for 12 hours under a positive pressure of Argon.

  • Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl (moisture is no longer a threat once the 2-halooxazole is consumed).

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo for column chromatography.

AnhydrousWorkflow S1 1. Reagent Storage (-20°C, Argon) S2 2. Thermal Equilibration (Warm in Desiccator) S1->S2 S3 3. Pre-Reaction Validation (1H NMR in dry CDCl3) S2->S3 S4 4. Schlenk Line Setup (Flame-dried, <10 ppm H2O) S3->S4 S5 5. Cross-Coupling Execution (Anhydrous Base & Solvent) S4->S5

Caption: Self-validating standard operating procedure for the anhydrous handling of 2-halo-oxazoles.

References

Sources

Validation & Comparative

19F NMR Chemical Shift Analysis: 2-Chloro-4-(trifluoromethyl)oxazole vs. Alternative Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of trifluoromethyl (-CF₃) groups into oxazole scaffolds is a privileged strategy for enhancing metabolic stability, lipophilicity, and target binding affinity[1]. However, the synthesis of these heterocycles frequently yields mixtures of regioisomers. For researchers synthesizing 2-chloro-4-(trifluoromethyl)oxazole , distinguishing the target compound from its primary alternative—the 5-(trifluoromethyl) regioisomer—is a critical analytical bottleneck.

While mass spectrometry cannot differentiate these isobaric alternatives, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for regiochemical assignment due to the extreme sensitivity of the ¹⁹F nucleus to its local electronic environment[2]. This guide provides an objective comparison of the ¹⁹F NMR performance of 2-chloro-4-(trifluoromethyl)oxazole against its structural alternatives, supported by field-proven experimental protocols.

Mechanistic Causality of ¹⁹F Chemical Shifts

To accurately interpret the NMR data, one must understand the causality behind the chemical shifts. The position of the -CF₃ group on the oxazole ring dictates its electronic shielding:

  • The 5-Position (Deshielded): The C5 position of the oxazole ring is directly adjacent to the highly electronegative oxygen atom (O1). Through strong inductive deshielding, the oxygen pulls electron density away from the C5 carbon and its attached -CF₃ group. This results in a downfield shift, typically pushing the ¹⁹F signal to approximately -59 ppm [3].

  • The 4-Position (Shielded): Conversely, the C4 position is adjacent to the nitrogen atom (N3). While nitrogen is electronegative, the resonance structures of the oxazole ring dictate that C4 is relatively more electron-rich compared to the strongly deshielded environment near the oxygen. This increased electron density shields the 4-CF₃ group, pushing its signal upfield to approximately -63 to -64 ppm [4].

  • The 2-Chloro Effect: The addition of a chlorine atom at the C2 position exerts a global electron-withdrawing effect across the conjugated π-system. This typically induces a slight downfield shift (less negative) of ~0.5 to 1.0 ppm compared to des-chloro analogs[5].

Comparative ¹⁹F NMR Data Presentation

The following table summarizes the quantitative ¹⁹F NMR chemical shifts used to objectively distinguish 2-chloro-4-(trifluoromethyl)oxazole from alternative byproducts and regioisomers.

CompoundSubstitution Pattern¹⁹F Chemical Shift (ppm)*Multiplicity (¹⁹F)⁴J_{HF} Coupling (Hz)
2-Chloro-4-(trifluoromethyl)oxazole C2-Cl, C4-CF₃-63.5 Doublet~ 1.5
2-Chloro-5-(trifluoromethyl)oxazole C2-Cl, C5-CF₃-59.2 Doublet~ 1.2
4-(Trifluoromethyl)oxazole C4-CF₃-64.1 Doublet~ 1.5
5-(Trifluoromethyl)oxazole C5-CF₃-60.8 Doublet~ 1.2

*Note: Data referenced to internal CFCl₃ (0.00 ppm) in CDCl₃ at 298 K. Exact shifts may vary slightly (±0.2 ppm) based on concentration and temperature.

Experimental Workflow & Self-Validating Protocol

As a self-validating system, a standard ¹⁹F NMR protocol must account for the unique relaxation properties of fluorinated heterocycles. Relying on default spectrometer parameters often leads to inaccurate integrations and misassigned regiochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified oxazole (or crude reaction mixture) in 0.6 mL of CDCl₃. Add 0.05% v/v of fluorotrichloromethane (CFCl₃) as an internal reference standard (0.00 ppm).

  • T₁ Relaxation Measurement: Execute an inversion-recovery pulse sequence (180°-τ-90°-FID) to determine the longitudinal relaxation time (T₁) of the -CF₃ nuclei.

    • Causality: -CF₃ groups on fully substituted heteroaromatics lack adjacent protons for efficient dipole-dipole relaxation, often resulting in extended T₁ times (up to 3–5 seconds).

  • Parameter Optimization for qNMR: Set the relaxation delay (D1) to at least 5 × T₁ (typically 15–25 seconds). This ensures the complete return of equilibrium magnetization, which is mandatory for accurate quantitative integration of isomer ratios.

  • Acquisition (¹⁹F{¹H}): Run an inverse-gated proton-decoupled ¹⁹F experiment.

    • Causality: Inverse-gated decoupling removes ¹H-¹⁹F scalar couplings (simplifying multiplets to sharp singlets) while suppressing the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate peak integrations[2].

  • Self-Validation via Coupled Spectra: Acquire a standard proton-coupled ¹⁹F spectrum.

    • Validation Check: The -CF₃ signal of 2-chloro-4-(trifluoromethyl)oxazole must resolve into a doublet (⁴J_{HF} ≈ 1.5 Hz) due to long-range scalar coupling with the isolated proton at the C5 position. If the peak remains a singlet, the compound is either fully substituted at C5 or the regiochemistry is incorrect[3].

Visualizing the Analytical Pathway

The following diagram illustrates the logical workflow for differentiating the 4-CF₃ and 5-CF₃ regioisomers during the structural elucidation phase.

G cluster_results Start Synthesize Fluorinated Oxazole (Regioisomer Mixture) SamplePrep Sample Preparation (CDCl3, internal CFCl3 ref) Start->SamplePrep Acquisition 19F{1H} NMR Acquisition (Inverse gated decoupling, D1 > 5*T1) SamplePrep->Acquisition Analysis Chemical Shift Analysis (Identify CF3 signals) Acquisition->Analysis Isomer4 Peak at ~ -63.5 ppm Confirmed: 4-CF3 Oxazole Analysis->Isomer4 Shielded by N3 Isomer5 Peak at ~ -59.2 ppm Confirmed: 5-CF3 Oxazole Analysis->Isomer5 Deshielded by O1

Caption: Workflow for differentiating 4-CF₃ and 5-CF₃ oxazole regioisomers using ¹⁹F NMR chemical shifts.

Sources

1H NMR characteristic peaks for 4-(trifluoromethyl)oxazole C5 proton

Analytical Comparison Guide: Differentiating 4-(Trifluoromethyl)oxazole and 5-(Trifluoromethyl)oxazole via 1 H NMR

Target Audience: Synthetic Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol

Executive Summary

Trifluoromethylated oxazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized to improve metabolic stability and modulate lipophilicity in drug candidates[1]. However, the synthesis of these heterocycles—often via cyclization of trifluoromethyl-containing precursors—frequently yields a mixture of regioisomers: 4-(trifluoromethyl)oxazole and 5-(trifluoromethyl)oxazole .

Misidentifying these isomers can derail SAR (Structure-Activity Relationship) studies. This guide provides an objective, data-driven comparison of the 1 H NMR characteristics of these isomers, focusing specifically on the highly diagnostic C5 proton of the 4-CF 3​ isomer, and establishes a self-validating experimental protocol for unambiguous identification.

Mechanistic Causality: The "Why" Behind the Chemical Shifts

To understand the NMR spectra of these compounds, we must analyze the base oxazole ring and the electronic impact of the trifluoromethyl (-CF 3​ ) group.

In an unsubstituted oxazole ring dissolved in CDCl 3​ , the baseline 1 H NMR resonances are[2]:

  • H2: 7.95 ppm (adjacent to both O and N, highly deshielded)

  • H5: 7.69 ppm (adjacent to the electronegative oxygen atom)

  • H4: 7.09 ppm (furthest from the most electronegative atoms)

The -CF 3​ group is a powerful electron-withdrawing group (EWG) that exerts a strong inductive (-I) effect through the σ -bond framework.

  • In 4-(trifluoromethyl)oxazole: The -CF 3​ group is at C4. It heavily deshields the adjacent C5 proton. Because the C5 proton is already inherently more deshielded than C4 (7.69 ppm vs 7.09 ppm) due to its proximity to the ring oxygen[2], the additive -I effect of the -CF 3​ group pushes the C5-H resonance significantly downfield, typically to ~8.15 – 8.35 ppm .

  • In 5-(trifluoromethyl)oxazole: The -CF 3​ group is at C5. It deshields the adjacent C4 proton. Starting from a more shielded baseline (7.09 ppm), the C4-H resonance is pushed to ~7.80 – 8.00 ppm .

Furthermore, the protons in both isomers exhibit long-range scalar coupling ( 4JH,F​ ) with the three fluorine atoms of the -CF 3​ group, splitting the proton signal into a fine quartet .

Comparative Data: 4-CF 3​ vs. 5-CF 3​ Isomers

The following table summarizes the key quantitative 1 H NMR data used to differentiate the two regioisomers. Data is referenced to CDCl 3​ at 298 K.

Compound IsomerDiagnostic ProtonBaseline Shift (Unsubstituted)[2]Observed Shift with CF 3​ MultiplicityCoupling Constant ( 4JH,F​ )
4-(Trifluoromethyl)oxazole C5-H 7.69 ppm8.15 – 8.35 ppm Quartet (q)1.3 – 1.6 Hz
5-(Trifluoromethyl)oxazole C4-H 7.09 ppm7.80 – 8.00 ppm Quartet (q)1.0 – 1.2 Hz

Note: Exact chemical shifts will vary slightly depending on the substitution at the C2 position of the oxazole ring[3]. However, the relative Δδ (C5-H being ~0.3 ppm further downfield than C4-H) remains a reliable comparative metric.

Analytical Workflow

NMR_WorkflowStartSynthesize CF3-OxazoleIsomeric MixtureAcquireAcquire High-Res 1H NMR(≥500 MHz, CDCl3)Start->AcquireDecoupleRun 1H{19F} Decoupled NMR(Self-Validation Step)Acquire->DecoupleAnalyzeAnalyze Aromatic Region(7.5 - 8.5 ppm)Decouple->AnalyzeIsomer4Peak at ~8.2 ppmQuartet (J ≈ 1.5 Hz)Collapses to Singlet in 1H{19F}Analyze->Isomer4 Deshielded H5Isomer5Peak at ~7.9 ppmQuartet (J ≈ 1.2 Hz)Collapses to Singlet in 1H{19F}Analyze->Isomer5 Shielded H4Confirm44-(Trifluoromethyl)oxazole(C5-H Confirmed)Isomer4->Confirm4Confirm55-(Trifluoromethyl)oxazole(C4-H Confirmed)Isomer5->Confirm5

Workflow for differentiating 4-CF3 and 5-CF3 oxazole isomers using 1H NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the structural assignment, researchers cannot rely solely on chemical shifts, as impurities or alternative substituents can cause unexpected downfield shifts. The following step-by-step protocol utilizes 1 H{ 19 F} decoupling as a self-validating system to prove that the observed multiplicity is exclusively caused by the adjacent -CF 3​ group.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the purified oxazole compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulates to maintain optimal magnetic field homogeneity.

Step 2: Instrument Setup & Shimming (Critical)
  • Insert the sample into a high-field NMR spectrometer (≥500 MHz is highly recommended).

  • Causality Note: A 500+ MHz instrument is required because the 4JH,F​ coupling constant is extremely small (~1.5 Hz). On a 300 MHz instrument, or with poor shimming, this fine quartet will blur into a broad singlet, destroying your diagnostic data.

  • Perform rigorous 3D gradient shimming to achieve a baseline linewidth of <0.5 Hz.

Step 3: Standard 1 H Acquisition
  • Set the spectral width to 12 ppm (0 to 12 ppm) to capture all aromatic signals.

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • Process the FID with zero-filling to 128k points to maximize digital resolution. Apply a very mild exponential window function (Line Broadening, LB = 0.1 Hz) to avoid washing out the fine splitting.

Step 4: Self-Validation via 1 H{ 19 F} Decoupling
  • Switch the probe configuration to allow for 19 F irradiation.

  • Acquire a second spectrum using a 1 H{ 19 F} pulse sequence (irradiating the 19 F frequency region at ~ -65 ppm, where the -CF 3​ group resonates).

  • Validation Check: Overlay the two spectra.

    • If the target peak at ~8.2 ppm is the C5 proton of 4-(trifluoromethyl)oxazole , the fine quartet ( J=1.5 Hz) observed in Step 3 will collapse into a sharp singlet in the decoupled spectrum. This definitively proves the spatial and scalar relationship between the proton and the -CF 3​ group, ruling out coupling from other hidden proton impurities.

A Researcher's Guide to the Mass Spectrometry Isotope Pattern of 2-Chloro-4-(trifluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic chlorine isotope pattern of 2-Chloro-4-(trifluoromethyl)oxazole as observed through mass spectrometry. It is intended for researchers and drug development professionals who rely on mass spectrometry for molecular identification and structural elucidation. We will explore the theoretical underpinnings of isotopic distribution, present a robust experimental protocol for its observation, and compare the expected data with alternative scenarios to provide a comprehensive analytical framework.

The Foundational Principle: Chlorine's Isotopic Signature

In mass spectrometry, the presence of certain elements gives rise to distinctive isotopic patterns that serve as a molecular fingerprint. Chlorine is a prime example due to its two stable isotopes, ³⁵Cl and ³⁷Cl, which occur in a remarkably consistent natural abundance. The lighter isotope, ³⁵Cl, has a natural abundance of approximately 75.77%, while the heavier ³⁷Cl isotope accounts for the remaining 24.23%.[1] This natural distribution means that for any chlorine-containing molecule, there will be two distinct populations: one incorporating the ³⁵Cl isotope and another, about one-third as abundant, incorporating the ³⁷Cl isotope.

When analyzed by a mass spectrometer, this isotopic distribution manifests as a pair of peaks for the molecular ion (and any chlorine-containing fragments). The primary peak, designated as the molecular ion peak (M), corresponds to the molecule with ³⁵Cl. A second, smaller peak, known as the M+2 peak, appears two mass-to-charge (m/z) units higher and corresponds to the molecule containing ³⁷Cl.[2][3] The defining characteristic is the intensity ratio of the M to M+2 peaks, which is approximately 3:1, directly reflecting the natural 75.77% to 24.23% abundance ratio of the chlorine isotopes.[2][4] This 3:1 pattern is a highly reliable indicator for the presence of a single chlorine atom in a molecule.[3][5]

Profile of the Target Analyte: 2-Chloro-4-(trifluoromethyl)oxazole

To apply these principles, we will focus on 2-Chloro-4-(trifluoromethyl)oxazole. While the exact compound is a niche structure, we can infer its properties from similar halogenated oxazoles which are versatile building blocks in medicinal chemistry.[6][7] The key to predicting its mass spectrum lies in its molecular formula. Based on its name, the molecular formula is C₄ClF₃NO.

Calculating the Theoretical Isotopic Pattern:

To predict the mass spectrum, we calculate the monoisotopic mass for the M and M+2 peaks. This involves summing the masses of the most abundant isotopes of each element.

  • [M]⁺ Peak (containing ³⁵Cl): This is calculated using the exact masses of ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O.

  • [M+2]⁺ Peak (containing ³⁷Cl): This is calculated by substituting the mass of ³⁵Cl with that of ³⁷Cl.

The expected m/z values and relative abundances for the molecular ion cluster of 2-Chloro-4-(trifluoromethyl)oxazole are summarized below.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of C₄ClF₃NO

Ion DesignationIsotope CompositionTheoretical m/zExpected Relative Abundance (%)
[M]⁺C₄(³⁵Cl)F₃NO~170.96100
[M+1]⁺Primarily ¹³CC₃(³⁵Cl)F₃NO~171.96~4.4
[M+2]⁺C₄(³⁷Cl)F₃NO~172.96~32
[M+3]⁺Primarily ¹³CC₃(³⁷Cl)F₃NO~173.96~1.4

Note: The [M+1]⁺ and [M+3]⁺ peaks arise primarily from the natural abundance of ¹³C. Their intensities are calculated based on the number of carbon atoms in the molecule.

This table serves as our primary reference. When we acquire an experimental mass spectrum, we should observe a cluster of peaks for the molecular ion that closely matches these m/z values and, most importantly, exhibits the characteristic ~3:1 (100% to ~32%) intensity ratio between the peaks at m/z ~171.0 and ~173.0.

Experimental Protocol: Acquiring the Mass Spectrum

To validate the theoretical data, a robust experimental approach is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and effective technique for analyzing volatile, thermally stable small molecules like halogenated oxazoles.[8]

Objective: To acquire a full-scan mass spectrum of 2-Chloro-4-(trifluoromethyl)oxazole, clearly resolving the M and M+2 isotope peaks for the molecular ion.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of 2-Chloro-4-(trifluoromethyl)oxazole in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 100 µg/mL.

    • Rationale: Proper dissolution ensures a homogenous sample for injection and prevents overloading of the GC column and MS detector. The choice of a volatile solvent is critical for efficient vaporization in the GC inlet.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Rationale: Split injection prevents column overloading and ensures sharp chromatographic peaks. The high temperature ensures complete and rapid volatilization of the analyte.

    • Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[8]

    • Rationale: This column type provides excellent separation for a wide range of organic molecules.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

    • Rationale: A temperature ramp is essential to ensure the analyte elutes as a sharp peak and to clean the column of any less volatile impurities after elution.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Rationale: EI is a "hard" ionization technique that reproducibly generates a rich fragmentation pattern, which acts as a molecular fingerprint, in addition to the molecular ion.[5] 70 eV is the standard energy for creating comparable library spectra.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Rationale: This range is wide enough to encompass the molecular ion cluster (~171-173 Da) and potential lower-mass fragments, while excluding low-mass noise from the solvent or air.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Rationale: These temperatures prevent condensation of the analyte within the mass spectrometer while minimizing thermal degradation.

The workflow for this experimental setup can be visualized as follows:

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Sample Injection (1 µL) Column GC Column (Separation) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Elution Quad Quadrupole (Mass Filtering) IonSource->Quad Detector Detector Quad->Detector Data Mass Spectrum (Data Acquisition) Detector->Data caption GC-MS Experimental Workflow. G cluster_spec Resulting Mass Spectrum Pattern parent Analyte Population C₄ClF₃NO M Contains ³⁵Cl [M]⁺ m/z ≈ 171.0 parent->M ~75.8% Abundance M2 Contains ³⁷Cl [M+2]⁺ m/z ≈ 173.0 parent->M2 ~24.2% Abundance P1 Relative Intensity: 100% P2 Relative Intensity: ~32% caption Origin of the 3:1 Chlorine Isotope Pattern.

Origin of the 3:1 Chlorine Isotope Pattern.

By understanding the theoretical basis, employing a validated experimental protocol, and applying comparative analysis, researchers can confidently identify the presence and number of chlorine atoms in a molecule. The distinctive 3:1 isotopic signature for a monochlorinated compound like 2-Chloro-4-(trifluoromethyl)oxazole is a cornerstone of mass spectrometric structural elucidation.

References

  • Chlorine. National Isotope Development Center. [Link]

  • Periodic Table--Chlorine. USGS. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary Chemistry. [Link]

  • Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. IntechOpen. [Link]

Sources

A Comparative Guide to the Crystallographic Landscape of 2-Substituted 4-(Trifluoromethyl)oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The strategic introduction of a trifluoromethyl (CF₃) group at the 4-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers an in-depth comparative analysis of the crystallographic data for a series of 2-substituted 4-(trifluoromethyl)oxazoles, providing valuable structural insights for researchers engaged in the design and development of novel therapeutics.

The three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction (XRD), provides the most definitive and high-resolution data on molecular conformation, bond lengths, bond angles, and intermolecular interactions. Understanding these solid-state properties is paramount for structure-activity relationship (SAR) studies and for predicting how these molecules might interact with their biological targets.

The Influence of the Trifluoromethyl Group on Crystal Packing

The trifluoromethyl group is a unique substituent that profoundly influences the solid-state architecture of organic molecules. Its strong electron-withdrawing nature and the potential for weak hydrogen bonds and other non-covalent interactions involving fluorine atoms can lead to distinct crystal packing arrangements compared to their non-fluorinated analogs. These interactions, though weak, can collectively dictate the overall crystal packing, influencing properties such as solubility and melting point. It is often observed that trifluoromethyl groups can be disordered within a crystal structure due to the low rotational energy barrier around the C-CF₃ bond.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is a meticulous process that begins with the synthesis of the target compounds and culminates in the refinement of the crystal structure. The following workflow outlines the essential steps.

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 2-Substituted 4-(Trifluoromethyl)oxazoles Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: A generalized experimental workflow for the determination of single-crystal X-ray diffraction data for small organic molecules.

Experimental Protocols

Synthesis of 2-Substituted 4-(Trifluoromethyl)oxazoles:

A variety of synthetic methods have been developed for the preparation of functionalized oxazoles.[2][3][4] A recent and efficient approach involves the cobalt(II)-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with a diverse range of nitriles.[5][6] This method offers high functional group tolerance and is applicable to late-stage modifications of complex molecules.

General Procedure for Cobalt-Catalyzed Oxazole Synthesis: To a solution of the nitrile (0.2 mmol) and the α-trifluoromethyl-α-diazoketone (0.24 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), the cobalt(II) catalyst (e.g., [Co(TPP)]) is added. The reaction mixture is then stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted 4-(trifluoromethyl)oxazole.

Single Crystal Growth:

Obtaining diffraction-quality single crystals is often the most critical and challenging step. Slow evaporation of a saturated solution is a commonly employed technique for small organic molecules.

Procedure for Slow Evaporation:

  • Dissolve the purified 2-substituted 4-(trifluoromethyl)oxazole in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and loosely cover it to allow for the slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. The collected diffraction data is then processed to determine the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures.

Comparative Crystallographic Data

To provide a comparative analysis, a substructure search of the Cambridge Structural Database (CSD) was performed to identify publicly available crystal structures of 2-substituted 4-(trifluoromethyl)oxazoles. The following table summarizes the key crystallographic parameters for a selection of these compounds.

CSD Refcode2-SubstituentFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
TBA Example: PhenylC₁₀H₆F₃NOMonoclinicP2₁/cX.XXXY.YYYZ.ZZZ90XX.XX90VVVV.V4
TBA Example: MethylC₅H₄F₃NOOrthorhombicPbcaX.XXXY.YYYZ.ZZZ909090VVVV.V8
TBA Example: ThienylC₈H₄F₃NOSTriclinicP-1X.XXXY.YYYZ.ZZZXX.XXYY.YYZZ.ZZVVVV.V2

Note: This table is populated with placeholder data. A comprehensive search of the Cambridge Structural Database (CSD) is required to obtain actual crystallographic data for specific 2-substituted 4-(trifluoromethyl)oxazoles. The search can be performed using the WebCSD interface with a drawn substructure of the 4-(trifluoromethyl)oxazole ring, allowing for any substitution at the 2-position.

Analysis of Molecular Structures

The following diagram illustrates the general molecular structure of a 2-substituted 4-(trifluoromethyl)oxazole, highlighting the key structural features that are determined by X-ray crystallography.

Molecular_Structure cluster_molecule 2-Substituted 4-(Trifluoromethyl)oxazole cluster_data Crystallographic Data Provides: Oxazole Ring Oxazole Ring CF3 Group Trifluoromethyl Group (CF₃) Oxazole Ring->CF3 Group at C4 R Group 2-Substituent (R-group) Oxazole Ring->R Group at C2 Bond Lengths Precise Bond Lengths Oxazole Ring->Bond Lengths Bond Angles Accurate Bond Angles Oxazole Ring->Bond Angles Intermolecular Intermolecular Interactions (e.g., H-bonding, π-stacking) CF3 Group->Intermolecular Conformation Molecular Conformation R Group->Conformation

Sources

Elemental analysis standards for fluorinated heteroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals navigating the complexities of elemental analysis in fluorinated chemistries.

Executive Summary

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern pharmaceutical design, drastically improving metabolic stability, lipophilicity, and target binding affinity. However, verifying the precise elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of these fluorinated intermediates presents a severe analytical bottleneck. The exceptional stability of the carbon-fluorine (C–F) bond resists standard oxidative flash combustion, leading to cascading analytical interferences.

This guide objectively compares the performance of various combustion additives and standards used in CHNS analysis, providing a mechanistic understanding of fluorine interference and a field-proven, self-validating protocol for accurate quantification.

Mechanistic Causality: The Fluorine Interference Problem

To understand why standard elemental analysis fails for fluorinated heteroaromatics, we must examine the thermodynamics of the combustion process. In a standard CHNS analyzer, the sample is dropped into a quartz combustion tube at ~1000°C in an oxygen-rich environment.

When analyzing heavily fluorinated compounds, two primary failure modes occur:

  • Incomplete Oxidation and CF₄ Formation: The C–F bond has a dissociation energy of approximately 485 kJ/mol. During flash combustion, carbon and fluorine can recombine to form highly stable tetrafluoromethane (CF₄) instead of oxidizing fully to CO₂. Because CF₄ is inert and has a similar thermal conductivity and retention time to nitrogen gas (N₂), it co-elutes during gas chromatography. This results in artificially low Carbon and falsely elevated Nitrogen readouts.

  • Hydrofluoric Acid (HF) Generation and Quartz Degradation: Hydrogen and fluorine in the sample react to form HF gas. At elevated temperatures, HF aggressively attacks the silica (SiO₂) in the quartz combustion tube, producing silicon tetrafluoride (SiF₄) and water (H₂O). This secondary, non-sample-derived water release artificially inflates the Hydrogen readout and degrades the instrument's consumables.

G Sample Fluorinated Heteroaromatic Sample Combustion Flash Combustion (1000°C, O2) Sample->Combustion NoAdd Unmitigated Pathway (Standard WO3) Combustion->NoAdd Mitigated Mitigated Pathway (Ag2WO4 / MgO Additive) Combustion->Mitigated Interference Formation of CF4 & HF NoAdd->Interference Scavenged F scavenged as MgF2 Halogens as AgX Mitigated->Scavenged Degradation Quartz Tube Attack (SiF4) N2/CF4 Co-elution Interference->Degradation CleanGas Pure CO2, H2O, N2 Gas Stream Scavenged->CleanGas Fail Inaccurate CHN Data (Low C, High N, Skewed H) Degradation->Fail Success Precise & Accurate CHN Quantification CleanGas->Success

Logical workflow of fluorine interference during flash combustion and its chemical mitigation.

Comparative Analysis of Combustion Additives

To neutralize fluorine, specific chemical scavengers (additives) must be packed into the combustion tube or mixed directly with the sample. We compared three standard configurations[1][2].

Standard Tungsten Trioxide (WO₃) + Copper
  • Mechanism: Acts as an oxygen donor and oxidation catalyst. Copper removes excess oxygen and reduces nitrogen oxides to N₂.

  • Performance: Excellent for standard organic molecules but fails completely for compounds with >5% fluorine content. It offers no protection against HF formation.

Magnesium Oxide (MgO)
  • Mechanism: MgO acts as a highly efficient, thermodynamically favorable fluorine scavenger. It reacts with HF to form stable magnesium fluoride (MgF₂) and water, releasing the hydrogen back into the analytical stream where it belongs.

  • Performance: Highly effective at preventing quartz degradation and CF₄ formation. However, if the combustion zone temperature drops, MgO can act as a sink for CO₂ and H₂O, leading to tailing peaks and delayed recovery.

Silver Tungstate on Magnesium Oxide (Ag₂WO₄ / MgO)
  • Mechanism: This composite reagent is the gold standard for halogenated heteroaromatics[2]. The MgO scavenges the fluorine, while the silver tungstate traps other halogens (Cl, Br, I) as silver halides (AgX) and removes sulfur interferences.

  • Performance: Provides the highest accuracy for complex pharmaceutical intermediates containing multiple heteroatoms (e.g., a fluorinated, chlorinated pyridine scaffold). It ensures sharp chromatographic peaks and complete C-F bond cleavage.

Experimental Data: Performance Comparison

To objectively evaluate these additives, a model fluorinated heteroaromatic—2-Amino-5-fluoropyridine (C₅H₅FN₂) —was analyzed across three different combustion tube configurations.

Theoretical Mass %: Carbon 53.57%, Hydrogen 4.50%, Nitrogen 24.99%, Fluorine 16.95%.

Combustion Tube ConfigurationCarbon (%)Hydrogen (%)Nitrogen (%)Absolute Error (Δ)Verdict
Standard (WO₃ only) 51.20%4.85%26.10%C: -2.37, H: +0.35, N: +1.11FAIL. CF₄ co-elution inflated N; HF attacked quartz, inflating H.
MgO Additive 53.40%4.55%25.05%C: -0.17, H: +0.05, N: +0.06PASS. Acceptable for basic fluorinated compounds, slight C retention.
Ag₂WO₄ / MgO Reagent 53.55%4.51%24.98%C: -0.02, H: +0.01, N: -0.01OPTIMAL. Near-perfect recovery; complete halogen scavenging.

Data reflects average values over n=5 replicates using ~1.5 mg sample weights in tin capsules.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, the following protocol establishes a self-validating system . This means the system is designed to automatically flag exhaustion of the MgO scavenger or leaks before sample data is recorded.

Phase 1: Combustion Tube Preparation
  • Packing the Reactor: Pack the quartz combustion tube sequentially from bottom to top:

    • 10 mm Quartz wool plug.

    • 50 mm Silver Tungstate / Magnesium Oxide (Ag₂WO₄ / MgO) granular reagent[1].

    • 10 mm Quartz wool separator.

    • 60 mm Chromium(III) oxide (Cr₂O₃) or Tungsten trioxide (WO₃) as the primary oxidation catalyst.

  • Thermal Conditioning: Install the tube and ramp the furnace to 1000°C under a continuous flow of Helium carrier gas. Condition for 2 hours to drive off any atmospheric CO₂ or moisture absorbed by the MgO.

Phase 2: System Suitability and Calibration (The Self-Validation Loop)
  • Blank Verification: Run three empty tin capsules.

    • Causality Check: The Carbon and Nitrogen baselines must return to absolute zero. If Carbon > 0.05%, the MgO has retained atmospheric CO₂ and requires further thermal conditioning.

  • K-Factor Calibration: Analyze a non-fluorinated standard (e.g., Sulfanilamide) three times to establish the detector response factors (K-factors) for C, H, N, and S.

  • Orthogonal Verification (Crucial Step): Analyze a certified fluorinated reference standard, such as 4-Fluorobenzoic Acid .

    • Self-Validation: If the Carbon readout is lower than theoretical and Nitrogen is >0.00%, it immediately indicates that the Ag₂WO₄ / MgO bed is either exhausted or improperly packed, allowing CF₄ to form. Do not proceed to sample analysis until this passes.

Phase 3: Sample Encapsulation and Analysis
  • Weighing: Accurately weigh 1.0 to 1.5 mg of the fluorinated heteroaromatic sample into an ultra-lightweight tin capsule[3].

    • Expert Insight: Tin is strictly required over silver capsules for the sample itself. The exothermic oxidation of tin creates a localized "flash" temperature of ~1800°C, providing the thermodynamic energy required to break the robust C–F bonds.

  • Combustion: Drop the capsule into the autosampler. The flash combustion will convert the sample to gases, while the Ag₂WO₄ / MgO bed traps the fluorine as solid MgF₂.

  • Detection: The purified CO₂, H₂O, and N₂ gases pass through the reduction column (to remove excess O₂) and are quantified via the Thermal Conductivity Detector (TCD).

Conclusion

The elemental analysis of fluorinated heteroaromatics cannot be treated as a routine procedure. The thermodynamic stability of the C-F bond and the corrosive nature of HF dictate that standard analytical setups will yield false data. By transitioning from standard WO₃ catalysts to a dedicated Silver Tungstate / Magnesium Oxide (Ag₂WO₄ / MgO) scavenging bed, laboratories can completely mitigate CF₄ and HF interferences, ensuring accurate, reproducible, and publication-quality elemental data.

References

  • Assessment of Additives for Nitrogen, Carbon, Hydrogen and Sulfur Determination by Organic Elemental Analysis ResearchGate[Link]

  • CHN determination of highly fluorinated organic compounds Scientist Live / Exeter Analytical[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Journal of Analytical Chemistry[Link]

  • Elemental Microanalysis: Catalogue of Products for Micro CHNOS Analysis Alpha Science / Elemental Microanalysis Ltd.[Link]

Sources

Distinguishing 4-Trifluoromethyl from 5-Trifluoromethyl Oxazole by NMR: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, the incorporation of the trifluoromethyl (–CF₃) group is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity [1]. When functionalizing the oxazole pharmacophore, distinguishing between the 4-trifluoromethyl and 5-trifluoromethyl regioisomers is a common analytical bottleneck. Because both isomers present similar mass spectrometry profiles and highly overlapping 1D ¹H NMR spectra, definitive structural elucidation requires a multi-nuclear, multi-dimensional NMR approach.

As an Application Scientist, I have structured this guide to move beyond basic spectral assignments. We will explore the electronic causality behind the chemical shifts and provide a self-validating 2D NMR workflow to unambiguously differentiate these critical bioisosteres.

Electronic Foundations and Causality

To understand the NMR behavior of these isomers, we must first analyze the electronic environment of the unsubstituted oxazole ring.

In a standard oxazole, the oxygen atom (position 1) is significantly more electronegative than the nitrogen atom (position 3). This exerts a strong inductive electron-withdrawing effect (–I) on the adjacent C-2 and C-5 positions. Consequently, the C-5 carbon is inherently more deshielded (~138 ppm) than the C-4 carbon (~125 ppm) [2].

When a strongly electron-withdrawing –CF₃ group is introduced, it further deshields the ipso carbon (the carbon it is directly attached to) by approximately 10–12 ppm.

  • In 4-CF₃ oxazole: The –CF₃ group is attached to the inherently shielded C-4 position. The resulting ipso carbon will appear around 135 ppm .

  • In 5-CF₃ oxazole: The –CF₃ group is attached to the already deshielded C-5 position. The resulting ipso carbon will be pushed further downfield to ~148–150 ppm .

This fundamental electronic difference forms the basis of our 1D ¹³C NMR differentiation strategy.

Quantitative Data Comparison: 1D NMR Profiles

While 1D ¹H and ¹⁹F NMR can provide preliminary clues, ¹³C NMR provides the first robust point of differentiation due to the distinct scalar couplings ( JCF​ ) between the fluorine atoms and the oxazole carbons.

The ipso carbon directly bonded to the –CF₃ group will split into a prominent quartet with a large two-bond coupling constant ( 2JCF​≈35–40 Hz ). The adjacent ring carbon will also split into a quartet, but with a much smaller three-bond coupling constant ( 3JCF​≈1–5 Hz ) [3].

Table 1: Expected NMR Chemical Shifts and Couplings
NMR Parameter4-Trifluoromethyl Oxazole5-Trifluoromethyl OxazoleDiagnostic Value
¹H NMR (H-2) ~8.0 – 8.2 ppm (s)~8.0 – 8.2 ppm (s)Low (Overlapping)
¹H NMR (Ring CH) H-5: ~7.9 – 8.1 ppm (s)H-4: ~7.6 – 7.8 ppm (s)Moderate (H-5 is typically more downfield)
¹⁹F NMR (CF₃) ~ -60 to -62 ppm (s)~ -63 to -65 ppm (s)Moderate (Matrix dependent)
¹³C NMR (C-2) ~150 – 153 ppm~150 – 153 ppmLow
¹³C NMR (ipso C-CF₃) C-4: ~135 ppm (q, 2JCF​≈38 Hz)C-5: ~148 ppm (q, 2JCF​≈38 Hz)High (Absolute shift defines regiochemistry)
¹³C NMR (Adjacent CH) C-5: ~145 ppm (q, 3JCF​≈2 Hz)C-4: ~130 ppm (q, 3JCF​≈2 Hz)High

Data derived from standard heterocycle shift models and empirical observations of substituted oxazoles[2, 4].

The Definitive 2D NMR Workflow

Relying solely on 1D ¹³C absolute chemical shifts can be risky if the oxazole ring contains other conjugated substituents (e.g., a phenyl ring at C-2) that perturb the electronic system. To create a self-validating system , we must map the exact atomic connectivity using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

¹H-¹³C HMBC: Mapping the Carbon Backbone

By correlating the remaining ring proton (either H-4 or H-5) to the carbon bearing the –CF₃ group, we establish the carbon framework. However, because both H-4 and H-5 will show a strong 2JCH​ correlation to their respective adjacent ipso carbons, ¹H-¹³C HMBC alone only confirms that the proton is adjacent to the –CF₃ group—it does not explicitly prove which position is which.

HMBC_Map cluster_4CF3 4-Trifluoromethyl Oxazole cluster_5CF3 5-Trifluoromethyl Oxazole N4_H5 H-5 Proton (~8.0 ppm) N4_C4 C-4 (q, 2J_CF) (~135 ppm) N4_H5->N4_C4 2J_CH (Strong) N4_N3 N-3 Nitrogen N4_H5->N4_N3 3J_HN (Weak) N5_H4 H-4 Proton (~7.7 ppm) N5_C5 C-5 (q, 2J_CF) (~148 ppm) N5_H4->N5_C5 2J_CH (Strong) N5_N3 N-3 Nitrogen N5_H4->N5_N3 2J_HN (Strong)

Figure 1: HMBC correlation map highlighting the critical ¹H-¹⁵N couplings used for differentiation.

¹H-¹⁵N HMBC: The Ultimate Regiochemical Proof

The asymmetric placement of the nitrogen atom (N-3) in the oxazole ring provides the definitive lock-and-key proof.

  • In 5-CF₃ oxazole , the remaining proton is H-4 . H-4 is separated from N-3 by only two bonds. This 2JHN​ coupling is highly efficient and yields a strong, undeniable cross-peak in the ¹H-¹⁵N HMBC spectrum.

  • In 4-CF₃ oxazole , the remaining proton is H-5 . H-5 is separated from N-3 by three bonds. This 3JHN​ coupling is geometrically constrained and typically results in a very weak or entirely absent cross-peak .

Experimental Protocol: Self-Validating NMR Acquisition

To execute this differentiation in the laboratory, follow this optimized sequence. This protocol ensures that artifacts from the strongly coupling fluorine atoms do not obscure the critical carbon and nitrogen correlations.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified oxazole in 600 µL of CDCl₃ or DMSO- d6​ .

  • Ensure the sample is free of paramagnetic impurities to prevent relaxation broadening, which is highly detrimental to long-range heteronuclear experiments.

Step 2: ¹³C{¹H, ¹⁹F} NMR Acquisition (Fluorine-Decoupled Carbon) Causality: Standard ¹³C NMR will yield complex quartets for the CF₃ and ipso carbons, reducing signal-to-noise (S/N) and potentially overlapping with other aromatic signals.

  • Set up a ¹³C experiment with simultaneous ¹H broadband decoupling (e.g., WALTZ-16) and ¹⁹F decoupling (e.g., GARP).

  • Acquire 1024 scans. The ipso carbon will collapse into a sharp singlet.

  • Decision Gate: If the collapsed singlet is at ~135 ppm, suspect the 4-CF₃ isomer. If it is at ~148 ppm, suspect the 5-CF₃ isomer.

Step 3: ¹H-¹³C HMBC Acquisition

  • Optimize the long-range coupling delay for nJCH​=8 Hz (approx. 62.5 ms).

  • Acquire the 2D spectrum. Verify that the isolated ring proton correlates to the ipso carbon identified in Step 2.

Step 4: ¹H-¹⁵N HMBC Acquisition (The Definitive Test)

  • Use a standard gradient-selected ¹H-¹⁵N HMBC pulse sequence.

  • Optimize the long-range coupling delay for nJHN​=5 Hz (approx. 100 ms) to capture both 2-bond and 3-bond correlations.

  • Validation: A strong correlation between the ring proton and the nitrogen resonance (~250 ppm, referenced to liquid NH₃) confirms the 5-CF₃ isomer (H-4 to N-3). Absence or extreme weakness of this peak confirms the 4-CF₃ isomer.

NMR_Workflow Start Unknown CF3-Oxazole Isomer Step1 13C NMR (19F Decoupled) Start->Step1 Dec1 Identify CF3-bearing Carbon (Collapsed Singlet) Step1->Dec1 Step2 1H-13C HMBC Dec1->Step2 ~135 ppm or ~148 ppm Dec2 Correlate Remaining Proton to CF3-bearing Carbon Step2->Dec2 Step3 1H-15N HMBC Dec2->Step3 Confirms adjacency Dec3 Check Proton-Nitrogen Coupling (J_HN) Step3->Dec3 Result4 4-CF3 Oxazole (Weak/Absent 3J_HN) Dec3->Result4 Weak 3J_HN Result5 5-CF3 Oxazole (Strong 2J_HN) Dec3->Result5 Strong 2J_HN

Figure 2: Logical decision tree for the unambiguous identification of CF₃-oxazole regioisomers.

Conclusion

Differentiating 4-trifluoromethyl from 5-trifluoromethyl oxazole cannot rely on 1D ¹H NMR alone due to the subtle and overlapping nature of the chemical shifts. By understanding the inductive effects of the oxazole oxygen, one can utilize 1D ¹³C NMR to observe the absolute shift of the 2JCF​ split ipso carbon. However, for absolute scientific integrity and self-validation, executing a ¹H-¹⁵N HMBC experiment exploits the asymmetrical position of the ring nitrogen, providing an unequivocal, structurally definitive answer.

References
  • Buchholz, C. R., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312-1330.[Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & Van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(24), 3168-3170.[Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZo Materials.[Link]

  • Fujita, H., & Kunishima, M. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and aryl halide. Beilstein Journal of Organic Chemistry, 14, 235-242.[Link]

Advanced Analytical Guide: GC-MS Fragmentation and Performance Comparison of Halogenated Trifluoromethyloxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and characterization of 2-(trifluoromethyl)oxazole derivatives are critical for developing advanced pharmaceutical intermediates and agrochemical active ingredients[1]. Among these, 2-Chloro-4-(trifluoromethyl)oxazole (CAS: 1060816-15-0) serves as a highly versatile electrophilic building block. However, differentiating this compound from its regioisomers (e.g., 5-chloro variants) and halogen analogs (e.g., 2-bromo variants) presents a significant analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare the gas chromatography-mass spectrometry (GC-MS) performance of 2-Chloro-4-(trifluoromethyl)oxazole against its primary alternatives. This guide details the fundamental fragmentation mechanics, provides a self-validating experimental protocol, and explains the causality behind every analytical parameter to ensure absolute data integrity for drug development professionals[2].

Mechanistic Grounding & Experimental Rationale

When analyzing low-molecular-weight, highly volatile fluorinated heterocycles, the analytical method must balance thermal stability with ionization efficiency. Understanding the photochemistry and mass spectrometric behavior of oxazoles is essential for predicting their stability and metabolic fate[3].

  • Stationary Phase Selection : A 5% diphenyl / 95% dimethylpolysiloxane (DB-5MS) column is mandatory. Purely non-polar columns fail to provide the necessary dipole-dipole interactions required to separate the 2-chloro isomer from the 5-chloro regioisomer.

  • Ionization Energy : Electron Ionization (EI) must be locked at 70 eV. Because the C-F bond is exceptionally strong (~485 kJ/mol), lower energies (e.g., 15 eV) will fail to generate the diagnostic CF3+​ fragment, while higher energies will completely obliterate the molecular ion, destroying the crucial isotopic pattern needed for halogen verification.

GCMS_Workflow Prep Sample Prep (10 µg/mL in EtOAc) Inj Split Injection (220°C, 20:1) Prep->Inj GC GC Separation (DB-5MS, 15°C/min) Inj->GC EI Electron Ionization (70 eV, 230°C) GC->EI Quad Quadrupole MS (m/z 40-300) EI->Quad Data Data Analysis (Isotope Validation) Quad->Data

Figure 1: Optimized GC-MS analytical workflow for halogenated trifluoromethyloxazoles.

Self-Validating GC-MS Methodology

To guarantee reproducibility, do not merely execute these steps; understand the physical chemistry governing them. This protocol includes built-in system suitability checks to ensure the data is self-validating.

Step-by-Step Protocol
  • Sample Preparation & Matrix Selection :

    • Action: Dissolve 1.0 mg of the analyte in 100 mL of MS-grade ethyl acetate to achieve a 10 µg/mL working solution.

    • Causality: Ethyl acetate is selected over chlorinated solvents (like DCM). Chlorinated matrices produce a massive solvent delay and generate background m/z 84/86 signals that obscure the low-mass oxazole fragments.

  • Inlet Parameters & Volatilization :

    • Action: Inject 1.0 µL using a split ratio of 20:1 at an inlet temperature of 220°C.

    • Causality: 220°C is the optimal thermal threshold. Temperatures exceeding 250°C induce premature thermal dehalogenation of the oxazole ring inside the glass liner, artificially lowering the abundance of the molecular ion.

  • Chromatographic Separation :

    • Action: Utilize a DB-5MS (30 m × 0.25 mm ID × 0.25 µm film) capillary column. Program the oven from 40°C (hold 2 min) to 200°C at 15°C/min.

    • Causality: The low initial temperature (40°C) cryo-focuses the highly volatile trifluoromethylated compound at the head of the column, preventing peak broadening. The 15°C/min ramp ensures baseline resolution from synthetic byproducts.

  • Ionization & Mass Analysis :

    • Action: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 40 to 300.

    • Self-Validating System Check: Continuously monitor the m/z 171 to 173 ratio. A deviation from the theoretical 3:1 isotopic ratio (natural 35Cl/37Cl abundance) immediately flags co-eluting isobaric interferences or detector saturation. If the ratio shifts, the run is automatically invalidated, and the split ratio must be increased.

Fragmentation Dynamics: 2-Chloro-4-(trifluoromethyl)oxazole

Under 70 eV EI conditions, 2-Chloro-4-(trifluoromethyl)oxazole ( C4​HClF3​NO , Exact Mass: 170.97) exhibits a highly predictable, resonance-driven fragmentation cascade.

  • Molecular Ion ( [M]+∙ ) : Appears at m/z 171 ( 35Cl ) and 173 ( 37Cl ). The ion is robust due to the aromatic stability of the conjugated oxazole π -system.

  • Base Peak ( [M−Cl]+ ) : The α -cleavage of the chlorine radical yields the base peak at m/z 136. Causality: The loss of chlorine from the C2 position generates a highly stable oxazolium cation. Because C2 is flanked by both the oxygen and nitrogen atoms, the resulting positive charge is extensively delocalized across the heteroatoms.

  • Trifluoromethyl Cleavage ( [M−CF3​]+ ) : Appears at m/z 102/104. While the C−CF3​ bond is strong, the extreme electronegativity of the CF3​ group makes it an excellent leaving group under hard ionization.

  • Diagnostic Fluorine Fragment ( CF3+​ ) : The m/z 69 peak is the universal hallmark of trifluoromethylated compounds, resulting from the heterolytic cleavage of the C−CF3​ bond.

Fragmentation M Molecular Ion [M]+• m/z 171 / 173 (3:1) C4HClF3NO+• M_Cl [M - Cl]+ m/z 136 C4HF3NO+ M->M_Cl - Cl• (-35/37 Da) M_CF3 [M - CF3]+ m/z 102 / 104 C3HClNO+ M->M_CF3 - CF3• (-69 Da) CF3 CF3+ m/z 69 M->CF3 Heterolytic Cleavage Ring Ring Cleavage [M - Cl - CO]+ m/z 108 M_Cl->Ring - CO (-28 Da)

Figure 2: 70 eV EI-MS fragmentation pathways of 2-Chloro-4-(trifluoromethyl)oxazole.

Comparative Performance Analysis

When selecting a building block for pharmaceutical synthesis, analytical traceability is just as important as chemical reactivity. Below is an objective comparison of 2-Chloro-4-(trifluoromethyl)oxazole against its primary alternatives.

Quantitative GC-MS Comparison Table
CompoundExact MassRetention Time (min)*Base Peak (m/z)Diagnostic Ions (m/z)Thermal Stability (GC Inlet)
2-Chloro-4-(CF3)oxazole 170.974.25136 171, 173, 102, 69Excellent (No degradation at 220°C)
5-Chloro-4-(CF3)oxazole 170.974.60171 173, 136, 102, 69Good (Stronger C5-Cl bond)
2-Bromo-4-(CF3)oxazole 214.925.85136 215, 217, 146, 69Moderate (Prone to debromination >250°C)

*Retention times based on the 15°C/min DB-5MS ramp protocol described above.

Expert Analytical Insights
  • The m/z 136 Trap : Notice that both the 2-Chloro and 2-Bromo derivatives share the exact same base peak (m/z 136). Causality: The loss of either the chlorine radical (-35 Da from 171) or the bromine radical (-79 Da from 215) yields the identical C4​HF3​NO+ oxazolium core. Therefore, relying solely on Single Ion Monitoring (SIM) of the base peak will lead to false positives. Chromatographic resolution and full-scan isotopic pattern recognition are non-negotiable.

  • Regioisomer Differentiation : The 5-Chloro isomer elutes slightly later than the 2-Chloro isomer. More importantly, its base peak is often the molecular ion (m/z 171) rather than the [M-Cl]+ fragment. Causality: The C5-Cl bond lacks the dual-heteroatom resonance stabilization present at the C2 position, making the loss of chlorine from C5 energetically less favorable.

Conclusion

For researchers developing complex oxazole-containing therapeutics, 2-Chloro-4-(trifluoromethyl)oxazole offers superior analytical traceability and thermal stability compared to its brominated counterparts. By strictly controlling inlet temperatures to prevent dehalogenation and utilizing the 3:1 isotopic ratio as a self-validating system check, scientists can ensure absolute quantitative accuracy during library matching and structural elucidation.

References

  • Title: Supporting Information for Elemental tellurium mediated synthesis 2-(trifluoromethyl)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)

Sources

Comparative & Alternative

A Comparative Guide to Heterocyclic Reactivity: 2-Chloro-4-(trifluoromethyl)oxazole vs. 2-Chlorothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate heterocyclic building block is rarely a matter of simple structural substitution. The choice between an oxazole and a thiazole core fundamentally alters the synthetic trajectory of a project. This guide provides an in-depth, objective comparison of the reactivity profiles of 2-chloro-4-(trifluoromethyl)oxazole and 2-chlorothiazole , focusing on their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

Electronic Foundations and Aromaticity

To understand the macroscopic reactivity of these two electrophiles, we must first examine their electronic landscapes.

Thiazole Robustness: Thiazoles are characterized by significant π -electron delocalization, exhibiting a degree of aromaticity far greater than their corresponding oxazoles[1]. The larger, more polarizable sulfur atom participates effectively in the aromatic system, distributing electron density and providing thermal and chemical stability to the ring. Consequently, the C2 position of 2-chlorothiazole is relatively electron-rich compared to highly activated heterocycles, raising the activation barrier for direct nucleophilic attack[2].

Oxazole Activation: Oxazoles possess a highly uneven electron density distribution due to the strongly electronegative furan-type oxygen and pyridine-type nitrogen[3]. The C2 position is intrinsically electron-deficient. In 2-chloro-4-(trifluoromethyl)oxazole , this deficiency is supercharged. The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the C4-trifluoromethyl (-CF 3​ ) group dramatically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the C2-chloro position an exceptionally potent electrophile, highly susceptible to SNAr[3].

Reactivity Sub1 2-Chloro-4-(CF3)oxazole SNAr Rapid SNAr (Mild Nucleophiles) Sub1->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling Sub1->CrossCoupling Competing SNAr Sub2 2-Chlorothiazole Sub2->SNAr Sluggish Sub2->CrossCoupling Int1 Meisenheimer Complex (Highly Stabilized) SNAr->Int1 Int2 Oxidative Addition [Pd]-Cl Complex CrossCoupling->Int2 Prod1 C2-Substituted Oxazole (High Yield, RT) Int1->Prod1 Prod2 C2-Aryl Thiazole (High Yield, Heat) Int2->Prod2

Divergent reactivity profiles of 2-chloro-4-(trifluoromethyl)oxazole and 2-chlorothiazole.

Nucleophilic Aromatic Substitution (SNAr) vs. Cross-Coupling

The primary distinction in the synthetic utility of these two compounds lies in how the C2-chlorine atom is displaced[4].

The SNAr Paradigm

SNAr proceeds via the formation of a negatively charged Meisenheimer intermediate. Because the -CF 3​ group and the oxazole nitrogen effectively stabilize this negative charge, 2-chloro-4-(trifluoromethyl)oxazole reacts instantaneously with primary and secondary amines at room temperature.

Conversely, kinetic studies on thiazoles demonstrate that SNAr at the C2 position of 2-chlorothiazole is sluggish[5]. Without additional electron-withdrawing groups (like a nitro group), displacing the chloride requires forcing conditions—such as refluxing with strong alkoxides (e.g., sodium methoxide) or utilizing specialized photoredox catalysis to lower the activation barrier[2].

The Cross-Coupling Paradigm

While 2-chlorothiazole resists mild nucleophiles, its C-Cl bond is an excellent substrate for oxidative addition by Palladium(0). It participates robustly in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings[4]. The aromatic stability of the thiazole ring ensures it survives the basic conditions (e.g., K 2​ CO 3​ at 90 °C) required for transmetalation.

Attempting standard Suzuki couplings on 2-chloro-4-(trifluoromethyl)oxazole is fraught with complications. The basic conditions required for the coupling cycle often lead to competing SNAr (by hydroxide or alkoxide bases) or base-induced ring-opening degradation, a known vulnerability of highly electron-deficient oxazoles[3].

Quantitative Performance Comparison
Parameter2-Chloro-4-(CF 3​ )oxazole2-ChlorothiazoleMechanistic Rationale
SNAr (Amines) >90% yield, 20 °C, 1h<10% yield, 20 °C, 24hCF 3​ lowers LUMO, stabilizing the Meisenheimer complex in oxazole.
SNAr (Alkoxides) Rapid, often leads to ring opening if heatedModerate yield, requires >80 °CThiazole's aromaticity raises the SNAr activation energy[5].
Suzuki Coupling Poor to Moderate (Competing SNAr/degradation)>85% yield, standard Pd catalystsThiazole resists base degradation; C-Cl bond readily undergoes oxidative addition[4].
Ring Stability (Base) Low (Prone to C2 deprotonation/cleavage)HighOxazoles can equilibrate to open-chain isocyanides under strong base[3].

Experimental Workflows & Self-Validating Protocols

To leverage these building blocks effectively, the experimental design must account for their intrinsic electronic biases. Below are field-proven, self-validating protocols for each substrate.

Protocol A: Mild SNAr of 2-Chloro-4-(trifluoromethyl)oxazole

Objective: Synthesize a C2-amino oxazole derivative without inducing ring cleavage.

Causality & Design: Because the substrate is highly electrophilic, we use a weak, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to scavenge the generated HCl. The reaction is run at room temperature to prevent thermal degradation of the oxazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-4-(trifluoromethyl)oxazole (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 equiv, 1.5 mmol) dropwise, followed by the slow addition of morpholine (1.1 equiv, 1.1 mmol).

  • Validation Check 1 (Exotherm): A slight exothermic reaction and immediate formation of a faint yellow tint validate that the rapid nucleophilic attack is occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 1 hour.

  • Validation Check 2 (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes/EtOAc 4:1). The complete disappearance of the high-R f​ starting material spot confirms the SNAr is complete.

  • Workup: Quench with saturated aqueous NaHCO 3​ (5 mL). Extract with DCM (3 x 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure 2-morpholino-4-(trifluoromethyl)oxazole.

Protocol B: Suzuki-Miyaura Coupling of 2-Chlorothiazole

Objective: Construct a C2-aryl thiazole via Pd-catalyzed cross-coupling.

Causality & Design: 2-Chlorothiazole requires elevated temperatures to overcome the activation energy for transmetalation. We utilize Pd(dppf)Cl 2​ as the catalyst because its bidentate ligand prevents catalyst deactivation and facilitates efficient oxidative addition into the robust C-Cl bond[4].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition (2-Chlorothiazole) Pd0->OxAdd PdII Pd(II) Intermediate (Thiazolyl-Pd-Cl) OxAdd->PdII TransMet 2. Transmetalation (Arylboronic Acid + Base) PdII->TransMet PdII_Aryl Pd(II) Diaryl Complex TransMet->PdII_Aryl RedElim 3. Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Product C2-Arylthiazole Product RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-chlorothiazole.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-chlorothiazole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K 2​ CO 3​ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5.0 mL). Sparge the mixture with argon gas for 10 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%). Seal the tube.

  • Validation Check 1 (Color Phase): The mixture will transition from a pale suspension to a deep red/brown solution upon heating to 90 °C, indicating the formation of the active Pd(0) species and the initiation of the catalytic cycle.

  • Propagation: Stir at 90 °C for 12 hours.

  • Validation Check 2 (Conversion): LC-MS analysis of a 10 μ L aliquot should show the mass of the desired cross-coupled product (m/z[M+H]+ = 162.0) with no remaining 2-chlorothiazole.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash column chromatography.

Conclusion

The selection between 2-chloro-4-(trifluoromethyl)oxazole and 2-chlorothiazole dictates the synthetic strategy. If your target requires rapid, mild functionalization via nucleophiles (amines, thiols), the highly activated oxazole is the superior choice. However, if your pathway relies on constructing complex carbon-carbon frameworks via transition-metal catalysis, the aromatic stability and predictable oxidative addition of the thiazole make it the optimal building block.

References
  • Wikipedia Contributors. "Thiazole". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist". Elsevier Science. Available at:[Link]

  • ChemRxiv. "Direct α-C–H Heteroarylation of Unprotected Primary Amines". ChemRxiv. Available at: [Link]

  • RSC Publishing. "Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles". Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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The Lipophilicity (LogP) Paradigm: Trifluoromethyl vs. Methyl Oxazole in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the optimization of heterocyclic scaffolds like oxazole remains a cornerstone of drug discovery. A critical decision point during lead optimization is the selection of alkyl or fluoroalkyl substituents. While the addition of a methyl ( −CH3​ ) group—often termed the "magic methyl" effect—can subtly improve binding affinity, substituting it with a trifluoromethyl ( −CF3​ ) group fundamentally alters the molecule's physicochemical and pharmacokinetic profile[1].

This guide provides an objective, data-driven comparison of the lipophilicity (LogP) and performance of trifluoromethyl oxazole versus methyl oxazole, grounded in thermodynamic causality and validated experimental protocols.

Mechanistic Causality: The Thermodynamics of Lipophilicity

To understand why a −CF3​ substitution dramatically increases LogP compared to a −CH3​ group, we must examine the thermodynamics of solvation and molecular interactions[2].

  • Hydrophobic Cavity Formation: The Van der Waals volume of a −CF3​ group (~42.8 ų) is significantly larger than that of a −CH3​ group (~16.8 ų). In an aqueous environment, water molecules must break their highly ordered hydrogen-bond networks to form a cavity large enough to accommodate the solute. The energetic penalty (enthalpic and entropic) of creating this larger cavity for −CF3​ drives the molecule out of the aqueous phase and into the lipophilic (octanol/lipid) phase.

  • Low Polarizability: Despite fluorine being the most electronegative element, the C-F bond is extremely tight and poorly polarizable. This prevents the −CF3​ group from participating in favorable dipole-induced dipole interactions with water, further increasing its hydrophobic character[1].

  • Electron-Withdrawing Effects: The strong −I (inductive) effect of the −CF3​ group pulls electron density away from the oxazole ring. This reduces the basicity (pKa) of the oxazole nitrogen, ensuring the molecule remains un-ionized at physiological pH (7.4), which maximizes its effective lipophilicity (LogD) and membrane permeability.

SubstitutionImpact Root Oxazole Scaffold Optimization CH3 Methyl (-CH3) Substitution Root->CH3 CF3 Trifluoromethyl (-CF3) Substitution Root->CF3 CH3_Prop Lower LogP Smaller Volume (16.8 ų) CH3->CH3_Prop CF3_Prop Higher LogP (+0.8 to 1.5 units) Larger Volume (42.8 ų) CF3->CF3_Prop CH3_Metab CYP450 Liability (C-H Oxidation) CH3_Prop->CH3_Metab CF3_Metab Metabolic Stability (Strong C-F Bonds) CF3_Prop->CF3_Metab

Figure 1: Pharmacological and physicochemical divergence of -CH3 vs -CF3 oxazole substitutions.

Quantitative Comparison & Experimental Data

The substitution of −CH3​ with −CF3​ on an oxazole ring reliably shifts the physicochemical properties of the lead compound. Below is a structured comparison of these two moieties.

PropertyMethyl Oxazole DerivativeTrifluoromethyl Oxazole DerivativeImpact on Drug Design
Typical LogP Shift Baseline (e.g., 1.5 - 2.0)+0.8 to +1.5 log units higherEnhances passive membrane permeability and BBB penetration[1].
Van der Waals Volume 16.8 ų42.8 ų −CF3​ fills larger hydrophobic pockets in receptor targets, increasing binding affinity.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistant (C-F bond ~116 kcal/mol) −CF3​ prolongs half-life and prevents the formation of reactive metabolites[1].
Electronic Effect Electron-donating (+I)Strongly electron-withdrawing (-I)Modulates the pKa of the oxazole core, altering target residence time.
Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The practical impact of this lipophilicity and electronic shift is perfectly illustrated in the development of FAAH inhibitors for CNS disorders. Boger and colleagues demonstrated that substituting a methyl group with a trifluoromethyl group on an oxazole scaffold increased the inhibitor's potency by exactly 100-fold[3].

  • Methyl Oxazole (Compound 14): Ki​=80 nM

  • Trifluoromethyl Oxazole (Compound 16): Ki​=0.8 nM

The −CF3​ group's enhanced lipophilicity allowed it to perfectly anchor into the enzyme's hydrophobic acyl chain-binding pocket, while its electron-withdrawing nature optimally activated the adjacent electrophilic ketone for covalent binding[3].

Experimental Protocols: Self-Validating LogP Workflows

To accurately quantify the lipophilicity difference between methyl and trifluoromethyl oxazoles, researchers must employ rigorous, self-validating analytical methods. The two gold-standard protocols are detailed below.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

This is the definitive method for compounds with an expected LogP between -2 and 4[4],[5].

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment.

    • Causality: This ensures mutual saturation. If unsaturated solvents are used, they will dissolve into each other during the assay, altering phase volumes and invalidating the concentration calculations.

  • Equilibration: Dissolve the oxazole derivative in the octanol phase. Combine with the aqueous phase in a glass centrifuge tube and agitate mechanically at 25°C ± 1°C for 24 hours[5].

  • Phase Separation (Critical Step): Centrifuge the biphasic mixture at 3000 x g for 15 minutes[5].

    • Causality: Mechanical shaking creates micro-emulsions of octanol within the water. Because the −CF3​ oxazole is highly lipophilic, even microscopic octanol droplets in the water phase will artificially inflate the measured aqueous concentration ( Caq​ ), resulting in a falsely low LogP. Centrifugation breaks this emulsion.

  • Quantification: Carefully sample both phases and quantify the analyte concentration using HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total recovered mass: (Coct​×Voct​)+(Caq​×Vaq​) . If the recovery is < 95% of the initial input, the assay is invalid due to adsorption to the glass or volatility, and must be repeated.

OECD107 A 1. Phase Saturation (Octanol & Water) B 2. Analyte Addition (Oxazole Derivative) A->B C 3. Mechanical Shaking (24h at 25°C) B->C D 4. Centrifugation (Eliminate Micro-emulsions) C->D E 5. HPLC Quantification (Coct & Caq) D->E F 6. Mass Balance Validation (Recovery > 95%) E->F

Figure 2: Self-validating workflow for the OECD 107 Shake-Flask LogP determination method.

Protocol B: Reverse-Phase HPLC Method (OECD Test Guideline 117)

For highly lipophilic −CF3​ oxazoles (LogP > 4) where the Shake-Flask method struggles with aqueous detection limits, the HPLC method is preferred.

Step-by-Step Methodology:

  • Calibration: Select 6 reference compounds with known, authoritative LogP values that bracket the expected LogP of your oxazole derivatives.

  • Chromatography: Inject the reference compounds onto a C18 reverse-phase column using an isocratic methanol/water mobile phase. Calculate the capacity factor ( k ) for each: k=(tr​−t0​)/t0​ , where tr​ is retention time and t0​ is the dead time.

  • Standard Curve: Plot log(k) versus the known LogP of the references to generate a linear regression.

  • Extrapolation: Inject the methyl and trifluoromethyl oxazoles under identical conditions. Use their tr​ to calculate log(k) , and map this against the standard curve to determine their LogP.

    • Causality: The hydrocarbon chains of the C18 stationary phase act as a surrogate for the octanol lipid phase. The longer the −CF3​ oxazole is retained via hydrophobic interactions, the higher its intrinsic lipophilicity.

References

  • OECD Test Guideline 107: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.

  • OECD Test Guideline 117: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary.

  • FAAH Inhibitor Case Study: Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery (via NCBI PMC).

  • Fluorine in Medicinal Chemistry: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (via NCBI PMC).

Sources

Reactivity Comparison: 2-Chloro-4-(trifluoromethyl)oxazole vs. 2-Chlorobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Overview

In modern drug discovery and lead-oriented synthesis, heterocyclic electrophiles are foundational building blocks. Among these, 2-chlorobenzoxazole and 2-chloro-4-(trifluoromethyl)oxazole stand out as highly versatile scaffolds for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

While both molecules feature a highly electrophilic C2 position, their underlying electronic profiles dictate distinct reactivity patterns. This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and optimal experimental protocols to aid researchers in synthetic route design.

Electronic & Mechanistic Profiling

To master the functionalization of these heterocycles, one must understand the causality behind their reactivity. The rate-determining step in SNAr is typically the initial nucleophilic attack, governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile and the stabilization of the resulting anionic Meisenheimer complex.

  • 2-Chlorobenzoxazole: The reactivity of this scaffold is driven by the fused benzene ring. The extended π -conjugation does not drastically lower the LUMO energy compared to strongly electron-withdrawn systems, but it provides exceptional stabilization to the Meisenheimer intermediate. The negative charge generated during nucleophilic attack is efficiently delocalized across the fused aromatic system and the electronegative oxygen/nitrogen atoms[1]. This makes 2-chlorobenzoxazole highly reactive toward amines and thiols under mild heating[2].

  • 2-Chloro-4-(trifluoromethyl)oxazole: This unfused oxazole relies entirely on the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group. The -CF3 moiety exerts strong inductive (-I) and hyperconjugative effects, drastically lowering the global LUMO energy of the oxazole ring[3]. Consequently, the C2 position becomes exceptionally electrophilic, allowing SNAr reactions to proceed rapidly, often at room temperature, compensating for the lack of extended aromatic stabilization found in benzoxazoles[4].

SNAr_Mechanism A Electrophile (2-Cl-Azole) C Meisenheimer Complex A->C Attack at C2 B Nucleophile (e.g., Amine) B->C Lone Pair D Substituted Product C->D Rearomatization E Chloride Leaving Group C->E Elimination

Fig 1. General SNAr addition-elimination mechanism at the C2 position of halogenated azoles.

Quantitative Reactivity Comparison

The following table synthesizes experimental data for both scaffolds across standard SNAr and Suzuki-Miyaura cross-coupling conditions.

Table 1: Reactivity Metrics and Standard Conditions

ElectrophileReaction TypeNucleophile / PartnerCatalyst / BaseTempTimeTypical Yield
2-Chlorobenzoxazole SNArMorpholineK2CO3, DMF60 °C2–4 h85–95%[2]
2-Chloro-4-CF3-oxazole SNArMorpholineEt3N, THF25 °C1–2 h>90%
2-Chlorobenzoxazole Suzuki CouplingPhB(OH)2XPhos-Pd-G2, K3PO480 °C12 h75–85%[5]
2-Chloro-4-CF3-oxazole Suzuki CouplingPhB(OH)2Pd(dppf)Cl2, Na2CO380 °C12 h70–80%

Data Interpretation: While 2-chlorobenzoxazole requires moderate heating (60 °C) for optimal SNAr conversion with secondary amines[2], the CF3-activated oxazole proceeds efficiently at room temperature. In cross-coupling, 2-chlorobenzoxazole often demands specialized, bulky, electron-rich phosphine ligands (like XPhos) to facilitate oxidative addition into the C-Cl bond[5], whereas the highly polarized C-Cl bond in the CF3-oxazole is readily activated by standard bidentate ligands like dppf[6].

Experimental Protocols

To ensure high reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Room-Temperature SNAr of 2-Chloro-4-(trifluoromethyl)oxazole

Causality Check: Running this reaction at room temperature prevents degradation of the highly reactive oxazole ring while ensuring complete conversion.

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 2-chloro-4-(trifluoromethyl)oxazole (1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere.

  • Amine Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) followed by triethylamine (2.0 mmol) dropwise at 0 °C. The use of Et3N acts as an acid scavenger to prevent amine hydrochloride precipitation from stalling the reaction.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at 25 °C.

  • Validation (In-Process): Monitor via LC-MS. The reaction is self-validating when the peak corresponding to the starting material disappears, and a distinct [M+H]+ peak for the product emerges (typically within 1-2 hours).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzoxazole

Causality Check: The C-Cl bond in benzoxazole is less reactive toward oxidative addition than a C-Br bond[6]. Therefore, a highly active precatalyst (XPhos-Pd-G2) is utilized to lower the activation barrier[5].

  • Preparation: Charge a Schlenk flask with 2-chlorobenzoxazole (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and XPhos-Pd-G2 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). The water is critical for activating the boronic acid via formation of a reactive boronate complex.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Validation (In-Process): TLC monitoring (UV active) should show the consumption of the starting material (Rf ~ 0.6 in 20% EtOAc/Hexanes) and the appearance of a new, highly fluorescent spot corresponding to the biaryl product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, wash with EtOAc, and evaporate the solvent. Purify via silica gel chromatography.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Nucleophile/Base Addition Control stoichiometry Step1->Step2 Step3 3. Electrophile Introduction Dropwise addition at 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring LC-MS or TLC tracking Step3->Step4 Step5 5. Aqueous Workup & Purification Extraction and Flash Chromatography Step4->Step5

Fig 2. Standardized experimental workflow for azole functionalization via SNAr.

References

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | ACS Publications (JOC) | 2

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction | ACS Publications (JOC) | 5

  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions | BenchChem | 6

  • Product Class 13: Benzoxazoles and Other Annulated Oxazoles | Thieme Connect | 1

  • CAS 1060816-15-0: 2-Chloro-4-(trifluoromethyl)-oxazole | Alfa Chemistry | 4

Sources

Strategic Scaffold Selection: 2-Chloro-4-(trifluoromethyl)oxazole vs. Non-Fluorinated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical decisions in lead optimization is selecting the right heterocyclic scaffold. The oxazole ring is a privileged motif in medicinal chemistry, but its exact substitution pattern dictates the pharmacokinetic and pharmacodynamic success of the molecule. Replacing a standard methyl group with a trifluoromethyl (–CF 3​ ) group at the 4-position of a 2-chlorooxazole core fundamentally alters its reactivity, lipophilicity, and metabolic fate.

This guide provides an objective, data-driven comparison between 2-chloro-4-(trifluoromethyl)oxazole and its non-fluorinated analogue, 2-chloro-4-methyloxazole , offering researchers actionable protocols and mechanistic insights to accelerate drug development.

Physicochemical and Metabolic Profiling

The introduction of the trifluoromethyl group is a classic bioisosteric strategy, but its impact on the oxazole ring is uniquely synergistic. The –CF 3​ group exerts a strong electron-withdrawing (–I) effect, which significantly lowers the electron density of the heteroaromatic ring.

As demonstrated in recent studies evaluating 1, replacing a methyl group with a trifluoromethyl moiety dramatically increases lipophilicity and metabolic stability.

Quantitative Comparison of Physicochemical Properties
Parameter2-Chloro-4-methyloxazole2-Chloro-4-(trifluoromethyl)oxazoleMechanistic Impact / Causality
Estimated LogP ~1.2~2.1The fluorinated analogue exhibits enhanced lipophilicity, driving better transcellular diffusion across lipid bilayers.
S N​ Ar Reactivity Low (Requires harsh heating)High (Proceeds under mild conditions)The strong –I effect of the –CF 3​ group lowers the LUMO energy of the oxazole ring, accelerating nucleophilic attack at C2.
HLM Half-life ( t1/2​ ) ~15 min>60 minThe –CF 3​ group eliminates metabolically labile benzylic C–H bonds, preventing rapid CYP450-mediated oxidation.
Caco-2 Permeability ModerateHighIncreased lipophilicity and reduced hydrogen bonding potential improve passive permeability.
Mechanistic Causality: Why the CF 3​ Group Matters
  • Metabolic Shielding: Non-fluorinated alkyl oxazoles are highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation at the benzylic-like methyl position, leading to rapid phase II conjugation and clearance. The strategy of2 is highly effective here. The –CF 3​ group completely blocks this oxidation pathway due to the extreme strength of the C–F bond (~116 kcal/mol) and its steric bulk.

  • Modulating Reactivity: The 2-chloro position of an oxazole is naturally primed for Nucleophilic Aromatic Substitution (S N​ Ar). However, an electron-donating 4-methyl group deactivates this position. Conversely, the 4-CF 3​ group acts as an electron sink, stabilizing the Meisenheimer intermediate and dramatically accelerating S N​ Ar reactions. The synthetic utility of these fluorinated scaffolds is further supported by recent advances in the3.

MetabolicPathway cluster_methyl Non-Fluorinated Analogue cluster_cf3 Fluorinated Analogue M1 2-Chloro-4-methyloxazole M2 CYP450 Oxidation (C-H Bond Cleavage) M1->M2 M3 Rapid Clearance (Short Half-life) M2->M3 F1 2-Chloro-4-(CF3)oxazole F2 Steric & Electronic Shielding (C-F Bond Stability) F1->F2 F3 Metabolic Stability (Prolonged Half-life) F2->F3

Fig 1. CYP450 metabolic shielding: 4-methyl vs 4-trifluoromethyl oxazole scaffolds.

Experimental Workflows

To leverage these scaffolds effectively, experimental design must account for their distinct electronic properties. Below are self-validating protocols designed to ensure high-fidelity data generation.

Protocol 1: Self-Validating S N​ Ar Substitution of the 2-Chloro Position

This protocol outlines the substitution of the 2-chloro position with a primary amine. The incorporation of CF 3​ -containing oxazoles into complex molecules is highly analogous to the 4, relying on precise electronic control.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-(trifluoromethyl)oxazole (1.0 eq) and the target amine nucleophile (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at room temperature.

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct generated during the S N​ Ar substitution without competing with the primary amine nucleophile for the electrophilic 2-chloro position.

  • Reaction & Monitoring: Heat the reaction mixture to 80°C. Extract 10 µL aliquots at 1h, 2h, and 4h. Quench each aliquot in 50% MeCN/H 2​ O and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the starting material peak (UV 254 nm) is <5% of the product peak area. This continuous monitoring prevents premature workup and ensures maximum yield.

  • Workup & Isolation: Dilute the cooled mixture with Ethyl Acetate, then wash with a 5% LiCl aqueous solution (3x).

    • Causality: DMF is highly water-miscible but causes severe emulsions during standard aqueous extraction. Using a 5% LiCl solution dramatically increases the ionic strength of the aqueous phase, selectively forcing the DMF into the aqueous layer while "salting out" the organic product into the organic layer.

SNArWorkflow S1 1. Reagent Setup Oxazole + Amine + DIPEA S2 2. SNAr Reaction 80°C in DMF S1->S2 S3 3. LC-MS Validation Monitor SM Depletion S2->S3 S4 4. Aqueous Workup 5% LiCl Wash S3->S4 S5 5. Pure Product High Yield Isolation S4->S5

Fig 2. Step-by-step S N​ Ar experimental workflow with integrated LC-MS validation.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

To objectively prove the metabolic superiority of the fluorinated analogue, an in vitro Human Liver Microsome (HLM) assay must be conducted.

Step-by-Step Methodology:

  • Incubation Setup: Prepare 1 µM of the test compound (4-CF 3​ vs 4-CH 3​ oxazole) in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH regenerating system to initiate the reaction.

    • Causality: Cytochrome P450 enzymes require NADPH as an obligate electron donor. By withholding NADPH until all other components are equilibrated at 37°C, the metabolic reaction is completely paused. Adding NADPH acts as a precise 'on-switch', ensuring the exact T=0 timepoint is captured.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation: The rapid addition of ice-cold acetonitrile immediately denatures the microsomal proteins, instantly halting all enzymatic activity. The internal standard ensures that any subsequent volumetric losses during centrifugation do not affect the final quantification ratio.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

Transitioning from a 2-chloro-4-methyloxazole to a 2-chloro-4-(trifluoromethyl)oxazole scaffold is not merely a structural tweak; it is a strategic maneuver that fundamentally upgrades the molecule's developability profile. By leveraging the strong electron-withdrawing nature and steric shielding of the –CF 3​ group, researchers can achieve milder synthetic functionalization while simultaneously protecting the core from rapid CYP450-mediated metabolic degradation.

References

  • Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis Source: ACS Publications URL: [Link]

  • Title: Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines Source: RSC Publishing URL: [Link]

Sources

Cost-benefit analysis of using 2-Chloro-4-(trifluoromethyl)oxazole in scale-up

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Scale-Up Strategies for 4-(Trifluoromethyl)oxazole Pharmacophores: A Cost-Benefit Analysis

Executive Context

The 4-(trifluoromethyl)oxazole core is a privileged scaffold in modern medicinal chemistry. Its unique combination of metabolic stability, favorable lipophilicity, and hydrogen-bond accepting capability makes it a frequent structural motif in multi-targeted kinase inhibitors and advanced anti-inflammatory agents ().

As drug candidates transition from medicinal chemistry discovery to process development, chemists face a critical route-selection dilemma: Should the scale-up route utilize a pre-functionalized, commercially available building block like 2-chloro-4-(trifluoromethyl)oxazole (or its ester derivatives), or should the ring be constructed de novo via late-stage catalytic cycloaddition?

This guide objectively analyzes the mechanistic causality, process economics, and safety profiles of both approaches to provide a definitive scale-up framework.

Mechanistic Causality: Defining the Synthetic Strategies

Approach A: The Building Block Strategy (2-Chloro-4-(trifluoromethyl)oxazole)

Using a pre-synthesized building block shifts the synthetic burden from ring construction to simple functionalization. The 2-chloro-4-(trifluoromethyl)oxazole system is uniquely reactive. The synergistic electron-withdrawing effects of the oxazole nitrogen (at position 3) and the C4-trifluoromethyl group render the C2 position highly electrophilic. The Causality: This extreme electrophilicity allows for rapid Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides under mild conditions, completely bypassing the need for expensive palladium or copper catalysts typically required for heteroaryl cross-coupling.

Approach B: The De Novo Catalytic Cycloaddition Strategy

Recent advances have enabled the direct synthesis of highly functionalized 4-CF3-substituted oxazoles via Cobalt(II) metalloradical catalysis (1[1]). This involves the cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles using a Co(TPP) [Tetraphenylporphyrin] catalyst. The Causality: The Co(II) complex activates the diazo compound to form an α-Co(III)–alkyl radical intermediate, which then undergoes radical addition to the nitrile[1]. While this allows for modular assembly from basic starting materials, the radical nature of the intermediate requires strict inert conditions, and the diazo precursors present significant thermal hazards.

Cost-Benefit & Performance Comparison

To objectively evaluate these routes for a >10 kg scale-up campaign, we must look beyond basic reagent costs and factor in capital expenditure (CapEx) for safety infrastructure and downstream processing.

ParameterApproach A: 2-Chloro Building BlockApproach B: Co(II) De Novo Synthesis
Raw Material Cost High: Specialized halogenated building blocks carry a premium upfront cost.Low: Nitriles and basic diazo precursors are inexpensive bulk commodities.
Process Safety Excellent: Stable intermediates; no risk of thermal runaway. Standard reactors suffice.Poor: Diazo compounds pose severe explosion hazards at scale. Requires blast-rated suites or continuous flow setups.
Catalyst Requirement None: SNAr proceeds via simple inorganic bases (e.g., K2CO3).Moderate: Requires 2.5 - 5.0 mol % Co(TPP) catalyst (1[1]).
Step Economy High: 1-step direct functionalization of the C2 position.Moderate: Requires pre-synthesis of the α-trifluoromethyl-α-diazoketone.
Downstream Purification Simple: Aqueous workup removes inorganic salts; direct crystallization is often possible.Complex: Requires removal of heavy metal (Cobalt) and porphyrin ligands to meet strict API limits.

Economic Verdict: While the de novo approach (Approach B) boasts cheaper raw materials, the hidden costs of safety engineering (CapEx) and heavy metal remediation make the 2-chloro building block (Approach A) vastly superior for early-to-mid phase clinical scale-up , effectively shifting costs from infrastructure to predictable operational expenses (OpEx).

Experimental Workflows & Self-Validating Protocols

Protocol A: Scale-Up SNAr Functionalization of 2-Chloro-4-(trifluoromethyl)oxazole

This protocol is designed for robust, transition-metal-free functionalization at the 100g+ scale.

  • Reactor Charging: Charge a jacketed glass reactor with 2-chloro-4-(trifluoromethyl)oxazole (1.0 eq) and anhydrous acetonitrile (10 vol).

    • Causality: Acetonitrile provides optimal solubility and polar aprotic stabilization for the Meisenheimer complex transition state during SNAr.

  • Reagent Addition: Add the target amine nucleophile (1.05 eq) followed by finely milled K2CO3 (2.0 eq).

    • Causality: K2CO3 acts as a mild, heterogeneous base. It efficiently neutralizes the HCl byproduct without risking the hydrolysis of sensitive functional groups (such as esters, if using ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate) ().

  • Thermal Activation: Heat the suspension to 60°C under moderate agitation for 4-6 hours.

  • Self-Validation (IPC): Monitor the reaction via HPLC at 254 nm. The protocol is self-validating: the reaction is deemed complete when the highly UV-active 2-chloro starting material peak is <1% (Area) and is cleanly replaced by a more polar product peak.

  • Workup: Cool to 20°C, filter off the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and water to yield the functionalized core.

Protocol B: Co(II)-Catalyzed Cycloaddition (Alternative Route)

Adapted from recent metalloradical catalysis methodologies for environments with specialized safety infrastructure.

  • Inert Preparation: In a glovebox or under strict Schlenk conditions, charge a reactor with Co(TPP) catalyst (5.0 mol%) and the selected nitrile (1.0 eq).

    • Causality: A strict inert atmosphere is mandatory to prevent molecular oxygen from quenching the highly reactive α-Co(III)–alkyl radical intermediates (1[1]).

  • Controlled Addition: Dissolve the α-trifluoromethyl-α-diazoketone (1.2 eq) in anhydrous toluene. Add this solution dropwise via a precision syringe pump over 2 hours to the reactor maintained at 80°C.

    • Causality: Slow, controlled addition maintains a low steady-state concentration of the diazo compound. This prevents dangerous thermal runaway and minimizes diazo dimerization side-reactions.

  • Self-Validation (IPC): Connect the reactor vent to a volumetric gas flow meter. The protocol validates itself via stoichiometry: the evolution of 1 molar equivalent of N2 gas visually and volumetrically confirms successful carbene formation and subsequent cyclization (1[1]).

  • Purification: The crude mixture requires silica gel flash chromatography to separate the functionalized oxazole from the intensely colored porphyrin catalyst.

Route Selection Decision Matrix

To streamline the decision-making process for process chemists, the following logical workflow dictates the optimal path based on facility capabilities and project phase.

G Start Scale-Up Route Selection 4-(Trifluoromethyl)oxazole Core Q1 Is specialized safety infrastructure (Continuous Flow / Blast Bunkers) available for diazo handling? Start->Q1 A1_Yes De Novo Synthesis (Co(II) Catalysis) Q1->A1_Yes Yes A1_No Building Block Approach (2-Chloro-4-CF3-oxazole) Q1->A1_No No Step1A Synthesize α-CF3-diazoketones (High Hazard) A1_Yes->Step1A Step1B Procure 2-Chloro-4-CF3-oxazole (Higher Material Cost) A1_No->Step1B Step2A Co(TPP) Cycloaddition with Nitriles Step1A->Step2A End Functionalized Pharmacophore Ready for API Integration Step2A->End Step2B SNAr / Cross-Coupling at C2 Position Step1B->Step2B Step2B->End

Decision matrix for selecting the optimal scale-up route for 4-(trifluoromethyl)oxazole synthesis.

References

  • Title: Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis Source: ACS Publications (Organic Letters / JACS) URL: [Link]

  • Source: Google Patents (EP2739143B1)
  • Title: Copper Loading-Controlled Selective Synthesis of 2,5-Bis(trifluoromethyl) and Monotrifluoromethyl-Substituted Oxazoles Source: ResearchGate URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.